4-Acetyl-2-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHQAOIXWUFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626042 | |
| Record name | 4-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214760-18-6 | |
| Record name | 4-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-2-fluorobenzonitrile is a substituted aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctional molecular architecture—featuring a nitrile, a ketone, and a fluorine atom on a benzene ring—offers a versatile platform for constructing elaborate molecular frameworks. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies such as PARP and FGFR inhibitors.
Part 1: Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] The presence of the electron-withdrawing cyano and acetyl groups, combined with the electronegative fluorine atom, significantly influences the electronic nature of the aromatic ring, making it a valuable synthon in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 214760-18-6 | [1][2] |
| Molecular Formula | C₉H₆FNO | [2][3] |
| Molecular Weight | 163.15 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Sealed in a dry, room temperature environment | [2] |
| InChI Key | JWNHQAOIXWUFMG-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=CC(=C(C=C1)C#N)F | [3] |
Part 2: Synthesis and Manufacturing
A robust and scalable synthetic route is paramount for the widespread application of a key building block. While a definitive, publicly available synthesis for this compound is not extensively documented, a plausible and industrially viable pathway can be constructed based on established organic chemistry principles, primarily involving a Friedel-Crafts acylation reaction.
A likely precursor for this synthesis is 4-bromo-2-fluorobenzonitrile.[4][5] This starting material can be synthesized from 2-fluoroaniline in a multi-step process.[4] The subsequent conversion to this compound would likely involve an organometallic intermediate followed by acylation.
A more direct and common approach for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[6][7] In this proposed synthesis, 2-fluorobenzonitrile would be the starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol for Proposed Synthesis:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a suitable reaction vessel is charged with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, non-protic solvent like dichloromethane or 1,2-dichloroethane.
-
Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled suspension of the Lewis acid. This in situ reaction generates the electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: 2-Fluorobenzonitrile is then slowly introduced to the reaction mixture. The fluorine atom is an ortho-, para-director; however, due to steric hindrance at the ortho position, the acylation is expected to predominantly occur at the para position.
-
Reaction Monitoring and Quenching: The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is carefully quenched by pouring it over ice and water to hydrolyze the aluminum chloride complex.
-
Workup and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield high-purity this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. The presence of water would deactivate the catalyst and hinder the reaction.[8]
-
Stoichiometric Amount of Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[7]
-
Control of Reaction Temperature: The reaction is typically performed at low temperatures to control the rate of reaction and minimize the formation of side products.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the fluoro, acetyl, and cyano groups makes this compound a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug candidates.
Key Intermediate in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9][10] Olaparib is a first-in-class PARP inhibitor, and its analogues often utilize fluorinated benzonitrile derivatives in their synthesis.[11][12] The cyano group can be a precursor to a phthalazinone ring, a common scaffold in many PARP inhibitors.
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An In-Depth Technical Guide to the Synthesis of 4-Acetyl-2-fluorobenzonitrile: Pathways and Protocols for Drug Development Professionals
Introduction: The Significance of 4-Acetyl-2-fluorobenzonitrile in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctional nature, featuring a cyano group, a fluorine atom, and an acetyl moiety, provides medicinal chemists with a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for selective modifications and the introduction of diverse pharmacophores, making it a valuable intermediate in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in the field of drug development.
Primary Synthetic Pathway: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
The most direct and industrially scalable approach to this compound is the Friedel-Crafts acylation of 2-fluorobenzonitrile. This classic electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.[1][2][3] The fluorine atom at the 2-position and the cyano group at the 1-position are both electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic attack. However, the fluorine atom is also an ortho-, para-director, guiding the incoming electrophile to the desired 4-position, which is sterically less hindered than the ortho-position.[4]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acylating agent (acetyl chloride or acetic anhydride) is activated. The Lewis acid coordinates to the halogen of the acyl halide, facilitating the departure of the halide and the formation of the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 2-fluorobenzonitrile ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-halide complex restores the aromaticity of the ring and yields the final product, this compound.[5]
Caption: Workflow for the Friedel-Crafts Acylation of 2-Fluorobenzonitrile.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Fluorobenzonitrile
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 2-fluorobenzonitrile solution dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
| Parameter | Value |
| Starting Material | 2-Fluorobenzonitrile |
| Reagents | Acetyl chloride, Anhydrous AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
Alternative Synthetic Pathway: From 4-Bromo-2-fluorobenzonitrile
An alternative and highly effective strategy for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction starting from 4-bromo-2-fluorobenzonitrile. This precursor is a commercially available or readily synthesized intermediate.[6][7] This approach offers the advantage of milder reaction conditions compared to the classical Friedel-Crafts acylation and can be more tolerant of other functional groups.
Synthetic Strategy
This pathway typically involves a Stille coupling or a similar organometallic cross-coupling reaction. 4-Bromo-2-fluorobenzonitrile is reacted with an acetyl-tin reagent, such as tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst. The initial product is an enol ether, which is then hydrolyzed under acidic conditions to yield the desired ketone.
Caption: Alternative synthesis of this compound via Stille coupling.
Experimental Protocol: Stille Coupling and Hydrolysis
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Hydrochloric acid (2M)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of potassium fluoride (KF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Stille Coupling
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in anhydrous toluene (10 mL) in a flame-dried flask under a nitrogen atmosphere, add tributyl(1-ethoxyvinyl)tin (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude enol ether can be used in the next step without further purification.
Step 2: Hydrolysis
-
Dissolve the crude enol ether from the previous step in a mixture of tetrahydrofuran and 2M hydrochloric acid (1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford pure this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluorobenzonitrile |
| Key Reagents | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ |
| Solvent | Toluene, THF |
| Reaction Temperature | Reflux, Room Temperature |
| Typical Yield | 70-80% (over two steps) |
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound is a critical process for the advancement of numerous drug discovery programs. Both the direct Friedel-Crafts acylation of 2-fluorobenzonitrile and the palladium-catalyzed cross-coupling from 4-bromo-2-fluorobenzonitrile offer viable and efficient routes to this valuable intermediate. The choice of synthetic pathway will often depend on factors such as the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in more complex derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce this compound, thereby accelerating the discovery of new and life-saving medicines.
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Chemistry LibreTexts. Friedel-Crafts Acylation. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-2-fluorobenzonitrile is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive acetyl group, a cyano moiety, and a strategically positioned fluorine atom, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties highly sought after in modern drug design. This guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 214760-18-6, is an organic compound characterized by a benzonitrile core functionalized with an acetyl group and a fluorine atom.[1]
Molecular Formula: C₉H₆FNO[2]
Molecular Weight: 163.15 g/mol [2]
The structure consists of a benzene ring substituted with a cyano group (-C≡N), a fluorine atom at the ortho-position (C2), and an acetyl group (-COCH₃) at the para-position (C4) relative to the cyano group.[1] This substitution pattern imparts a moderate polarity to the molecule, rendering it soluble in a variety of organic solvents.[1] Typically, it is a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 214760-18-6 | [1] |
| Molecular Formula | C₉H₆FNO | [2] |
| Molecular Weight | 163.15 g/mol | [2] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Purity | Typically ≥96% | [3] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Structural Visualization
The 2D and 3D structures of this compound are crucial for understanding its reactivity and interactions in a biological context.
Caption: 2D molecular structure of this compound.
Synthesis and Manufacturing
A patent for the synthesis of the related isomer, 4-acetyl-3-fluorobenzonitrile, details a palladium-catalyzed cyanation of 1-(4-bromo-2-fluorophenyl)ethanone.[4] This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from 4-bromo-2-fluorobenzonitrile.
Proposed Synthetic Protocol
This protocol is based on analogous palladium-catalyzed cyanation reactions.
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluoroacetophenone (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would deactivate it.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle of the palladium catalyst.
-
Zinc Cyanide: A common and effective cyanide source in palladium-catalyzed cyanation reactions.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for cross-coupling reactions, including cyanation of aryl halides.
-
Filtration through Celite: Effectively removes the solid palladium catalyst from the reaction mixture.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While detailed peer-reviewed spectra for this specific compound are not widely published, data from commercial suppliers and analogous compounds provide expected characteristic signals.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), Acetyl protons (singlet, ~2.6 ppm) |
| ¹³C NMR | Carbonyl carbon (~195 ppm), Cyano carbon (~115 ppm), Aromatic carbons (multiple signals, with C-F and C-CN couplings) |
| IR (Infrared) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-F stretch (~1250 cm⁻¹) |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 163, fragmentation patterns corresponding to the loss of CH₃, CO, and HCN |
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmacologically active molecules. The cyano group can be converted to various nitrogen-containing heterocycles, the acetyl group allows for a range of condensation and substitution reactions, and the fluorine atom can enhance the drug-like properties of the final compound.
Role as a Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core. The benzonitrile moiety of this compound can serve as a precursor to such cores. For instance, the cyano group can be reacted with various nucleophiles to construct pyrimidine, quinazoline, or other heterocyclic systems that are prevalent in kinase inhibitor scaffolds.[5][6]
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:
Caption: Proposed workflow for synthesizing kinase inhibitors from this compound.
While a direct example of a marketed drug synthesized from this compound is not publicly documented, numerous patents describe the use of structurally similar fluorinated benzonitriles in the synthesis of kinase inhibitors. For example, U.S. Patent US9593098B2 describes aminopyrimidine derivatives as kinase inhibitors, a class of compounds that could potentially be synthesized from precursors like this compound.[5]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302: Harmful if swallowed[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[2]
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its unique combination of functional groups, coupled with the beneficial effects of fluorination, makes it an attractive starting material for the development of novel drug candidates, especially in the area of kinase inhibitors. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and potential applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is likely to yield new and potent therapeutic agents.
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- Google Patents. US5466859A - Process for preparing fluorobenzonitriles. ()
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- Kumbhar, A. S. et al.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. ([Link])
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ResearchGate. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. ([Link])
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A Technical Guide to the Spectral Characteristics of 4-Acetyl-2-fluorobenzonitrile
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical synthesis and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed insights into the molecular architecture, functional groups, and connectivity of atoms. For a molecule like 4-Acetyl-2-fluorobenzonitrile, which possesses a unique substitution pattern on a benzene ring, each spectroscopic method offers a distinct yet complementary piece of the structural puzzle. The interplay of the electron-withdrawing acetyl and nitrile groups, combined with the inductive and mesomeric effects of the fluorine atom, results in a characteristic spectral fingerprint.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Data Interpretation through Comparative Analysis:
To predict the chemical shifts and coupling patterns for this compound, we will analyze the spectra of 4-acetylbenzonitrile and 2-fluorobenzonitrile.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 4-Acetylbenzonitrile | Two doublets, typically around 7.7-8.1 ppm[1] | A singlet around 2.6 ppm[1] |
| 2-Fluorobenzonitrile | A multiplet in the range of 7.2-7.7 ppm[2] | N/A |
| This compound (Predicted) | Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm) | A singlet around 2.6 ppm |
In this compound, the aromatic region will be more complex. The proton ortho to the fluorine (H-3) will be a doublet of doublets due to coupling with H-5 and the fluorine atom. The proton ortho to the acetyl group (H-5) will also be a doublet of doublets, coupling to H-3 and H-6. The proton ortho to the nitrile group (H-6) will likely be a doublet, coupling to H-5. The acetyl methyl protons will appear as a singlet, similar to 4-acetylbenzonitrile.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic carbons, the carbonyl carbon, the nitrile carbon, and the methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).
Data Interpretation through Comparative Analysis:
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Nitrile Carbon (ppm) | Methyl Carbon (ppm) |
| 4-Acetylbenzonitrile | ~128-138 | ~196 | ~118 | ~27 |
| 2-Fluorobenzonitrile | ~112-163 (with C-F coupling)[3][4] | N/A | ~115 (with C-F coupling)[3] | N/A |
| This compound (Predicted) | ~110-165 (with C-F coupling) | ~195 | ~116 (with C-F coupling) | ~27 |
The presence of the fluorine atom will introduce carbon-fluorine (C-F) coupling, which will be observable for the carbon directly attached to the fluorine (C-2) and for the adjacent carbons (C-1 and C-3). The C-F coupling constants are a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of all three substituents.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, carbonyl, and aromatic functionalities.
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.
Data Interpretation through Comparative Analysis:
| Functional Group | 4-Acetylbenzonitrile (cm⁻¹) | 2-Fluorobenzonitrile (cm⁻¹) | This compound (Predicted) (cm⁻¹) |
| C≡N stretch | ~2230[5] | ~2230 | ~2230 |
| C=O stretch | ~1685 | N/A | ~1690 |
| Aromatic C=C stretch | ~1600, ~1500, ~1400 | ~1600, ~1500, ~1400 | ~1600, ~1500, ~1400 |
| C-F stretch | N/A | ~1250 | ~1250 |
| Aromatic C-H stretch | >3000 | >3000 | >3000 |
The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band around 2230 cm⁻¹. The carbonyl (C=O) stretch of the acetyl group will be a strong, sharp band around 1690 cm⁻¹. The presence of the electron-withdrawing fluorine and nitrile groups may slightly shift this frequency. The aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected around 1250 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Data Interpretation and Predicted Fragmentation:
The molecular ion peak (M⁺) for this compound (C₉H₆FNO) is expected at an m/z of 163. Key fragmentation pathways are predicted based on the fragmentation of related compounds:
-
Loss of a methyl radical (•CH₃): A significant fragment at m/z 148 [M-15]⁺ is expected due to the cleavage of the acetyl methyl group. This is a common fragmentation for methyl ketones.
-
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting acylium ion can lose CO to give a fragment at m/z 120.
-
Loss of an acetyl radical (•COCH₃): A fragment at m/z 120 [M-43]⁺ may be observed due to the loss of the entire acetyl group.
-
Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide from the molecular ion may also be present.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging a comparative approach with structurally similar molecules, we have established a robust framework for the interpretation of its key spectral features. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their synthetic and analytical endeavors. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted aromatic compounds.
References
-
SpectraBase. (n.d.). p-Acetylbenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). o-FLUOROBENZONITRILE. Retrieved from [Link]
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reactivity of the cyano group in 4-Acetyl-2-fluorobenzonitrile
An In-depth Technical Guide to the Reactivity of the Cyano Group in 4-Acetyl-2-fluorobenzonitrile
Introduction
This compound is a trifunctional aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a benzonitrile core substituted with an acetyl group and a fluorine atom, presents a unique electronic landscape that dictates the reactivity of each functional group. This guide provides an in-depth technical analysis focused specifically on the chemistry of the cyano (nitrile) group. We will explore the underlying electronic effects that govern its reactivity and detail its transformation into other valuable chemical moieties, including carboxylic acids, primary amines, and tetrazoles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable building block.
The Electronic Landscape: How Substituents Modulate Cyano Group Reactivity
The reactivity of the nitrile group in this compound is not considered in isolation. It is profoundly influenced by the electronic properties of the acetyl and fluoro substituents on the aromatic ring. The carbon atom of the cyano group is inherently electrophilic due to the polarization of the C≡N triple bond.[3] This electrophilicity is significantly enhanced in this specific molecule.
-
Fluorine (ortho-position): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire benzene ring, including the carbon atom attached to the cyano group, making the nitrile carbon more susceptible to nucleophilic attack.
-
Acetyl Group (para-position): The acetyl group is a classic electron-withdrawing group, operating through both a negative inductive effect (-I) and a potent negative resonance (mesomeric) effect (-M). The resonance effect delocalizes the π-electrons of the ring onto the carbonyl oxygen, further depleting the ring of electron density.
The confluence of these strong electron-withdrawing effects makes the nitrile carbon of this compound significantly more electrophilic than in unsubstituted benzonitrile, thereby facilitating a range of nucleophilic addition reactions.[4]
Caption: Electronic effects influencing the cyano group.
Key Transformations of the Cyano Group
The enhanced electrophilicity of the cyano group in this compound allows for several high-yield transformations crucial for drug development and organic synthesis.
Hydrolysis to Carboxylic Acids
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[2] This transformation typically requires forcing conditions, such as heating in the presence of a strong acid or base.
Mechanism (Acid-Catalyzed): The reaction proceeds via initial protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers and tautomerization steps leads to an amide intermediate. Under the harsh reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2] Studies on similarly substituted benzonitriles show that hydrolysis is often faster in concentrated acid solutions compared to dilute ones.[5]
Caption: Generalized mechanism of acid-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
The conversion of the nitrile group to a primary amine (R-CH₂NH₂) is a powerful synthetic tool, providing access to a key functional group in many bioactive molecules. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][6]
Mechanism (Hydride Reduction): The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon.[3] This forms an intermediate imine anion, which is stabilized as a metal complex. A second hydride transfer reduces the imine C=N bond to give a dianion species. Subsequent aqueous workup protonates the nitrogen and the adjacent carbon, yielding the primary amine.[3]
Synthetic Consideration: The choice of reducing agent is critical. While LiAlH₄ is highly effective, it will also reduce the acetyl group. For selective reduction of the nitrile, alternative methods like catalytic hydrogenation with specific catalysts (e.g., Raney Nickel) under controlled conditions might be necessary, though this can be challenging. A more common strategy is to protect the ketone, reduce the nitrile, and then deprotect. A superior alternative for chemoselectivity is reductive amination, where the ketone is first converted to an imine and then reduced, often with milder reagents like sodium cyanoborohydride (NaBH₃CN).[7][8]
[3+2] Cycloaddition to Tetrazoles
The [3+2] cycloaddition of an azide source (commonly sodium azide, NaN₃) with the nitrile group is the most common method for synthesizing 5-substituted tetrazoles.[9] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The electron-withdrawing nature of the substituents on this compound facilitates this cycloaddition reaction.[9]
Addition of Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile.[3][10] The initial addition forms an imine salt intermediate. This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to a ketone.[3][11] This reaction provides an effective route to synthesize ketones where the nitrile carbon becomes the carbonyl carbon. It is important to note that these strong organometallic reagents will also attack the existing acetyl group on the molecule.[12] Therefore, this reaction pathway is most useful when a double addition is desired or if the acetyl group is protected beforehand.
Experimental Protocols
The following protocols are representative procedures for the transformation of the cyano group. Researchers should adapt these methods based on laboratory-specific conditions and safety assessments.
Protocol 1: Acid-Catalyzed Hydrolysis to 4-Acetyl-2-fluorobenzoic Acid
-
Rationale: This protocol uses concentrated sulfuric acid and heat, which are standard conditions to drive the complete hydrolysis of the stable nitrile and intermediate amide to the final carboxylic acid.[2][5]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). Caution: This addition is exothermic.
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The product, 4-acetyl-2-fluorobenzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.
-
Protocol 2: Reduction to (4-Acetyl-2-fluorophenyl)methanamine using LiAlH₄
-
Rationale: This protocol uses the powerful, non-selective reducing agent LiAlH₄. Both the nitrile and the ketone will be reduced. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Add lithium aluminum hydride (LiAlH₄, approx. 2.0-2.5 eq) to anhydrous tetrahydrofuran (THF).
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is a diol-amine.
-
Caption: A typical experimental workflow for LiAlH₄ reduction.
Data Summary
The following table summarizes the expected transformations of the cyano group in this compound. Yields are estimates based on reactions with analogous compounds and are highly dependent on specific reaction conditions and scale.
| Reaction Type | Reagents & Conditions | Product | Expected Yield | Reference Principle |
| Hydrolysis | H₂SO₄/H₂O, reflux | 4-Acetyl-2-fluorobenzoic acid | Good to Excellent | [2][5] |
| Reduction | 1. LiAlH₄, THF, reflux2. H₂O workup | 1-(3-(aminomethyl)-4-fluorophenyl)ethane-1,2-diol | Good | [3] |
| Cycloaddition | NaN₃, NH₄Cl, DMF, 100-120 °C | 5-(4-Acetyl-2-fluorophenyl)tetrazole | Good | [9] |
| Organometallic | 1. CH₃MgBr (excess), THF2. H₃O⁺ workup | 2-(3-(1-hydroxy-1-methylethyl)-4-fluorophenyl)propan-2-ol | Fair to Good | [3][12] |
Conclusion
The cyano group of this compound is a highly activated and synthetically versatile functional group. The combined electron-withdrawing power of the ortho-fluoro and para-acetyl substituents renders the nitrile carbon highly electrophilic, making it amenable to a variety of powerful chemical transformations. As demonstrated, it can be efficiently converted into carboxylic acids, primary amines, tetrazoles, and ketones through well-established synthetic methodologies. A thorough understanding of these reactivity patterns and the influence of the substituents is paramount for any researcher aiming to utilize this compound as a strategic building block in the design and synthesis of novel chemical entities.
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PubChemLite. This compound (C9H6FNO). [Link]
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ResearchGate. Our hypothesis: competing cycloaddition reactions. [Link]
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Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]
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Master Organic Chemistry. Reductions of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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-
YouTube. Organometallic Reagents: Reactions with Carboxylic Acid Derivatives. [Link]
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The Strategic Role of ortho-Fluorine in Modulating the Bioactivity of 4-Acetyl-2-fluorobenzonitrile: A Mechanistic Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This technical guide delves into the nuanced role of the ortho-fluorine substituent in 4-Acetyl-2-fluorobenzonitrile, a compound of interest for scaffold-based drug discovery. While direct biological data for this specific molecule is not extensively published, this paper will construct a robust, mechanistically-grounded hypothesis on the multifaceted influence of the fluorine atom. By dissecting the interplay between the acetyl, nitrile, and fluoro-moieties, we will explore how this strategic fluorination can impact metabolic stability, target engagement, and overall biological activity. This guide will serve as a predictive framework for researchers exploring the potential of this and structurally related compounds.
Introduction: The Power of Fluorine in Drug Design
Fluorine has emerged as a transformative element in drug discovery, with its unique properties offering a subtle yet profound influence on a molecule's biological profile.[1] The introduction of fluorine can dramatically alter a compound's metabolic stability, binding affinity, and physicochemical characteristics such as lipophilicity and pKa.[1] These modifications stem from the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius, which allows it to act as a bioisostere for hydrogen.[2] Consequently, a significant number of modern pharmaceuticals incorporate fluorine to enhance their therapeutic efficacy.
This guide focuses on this compound, a molecule featuring a benzonitrile core substituted with an acetyl group and a strategically placed fluorine atom at the ortho position. While this compound is commercially available as a building block for organic synthesis, its specific biological activities are not yet extensively documented in publicly accessible literature.[3][4][5][6] Therefore, this paper will provide a comprehensive, hypothesis-driven analysis of the pivotal role the ortho-fluorine is predicted to play in defining the molecule's biological potential.
The Multifaceted Influence of the ortho-Fluorine in this compound
The biological activity of this compound is dictated by the electronic and steric interplay of its three key functional groups: the acetyl, the nitrile, and the ortho-fluorine. The fluorine atom, in particular, is poised to exert a significant influence on the molecule's behavior in a biological system.
Modulation of Physicochemical Properties
The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to biological targets. The ortho-fluorine in this compound is expected to increase the molecule's lipophilicity compared to its non-fluorinated analog, 4-acetylbenzonitrile. This can enhance its ability to cross cellular membranes and access intracellular targets.
Furthermore, the strong electron-withdrawing nature of the fluorine atom can influence the acidity of adjacent protons and the basicity of nearby functional groups. In this case, the ortho-fluorine can modulate the electronic properties of the benzonitrile ring, potentially influencing the reactivity of the acetyl and nitrile groups.
Enhancement of Metabolic Stability
A primary strategy in medicinal chemistry is to block or slow down metabolic degradation of a drug candidate. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.
In this compound, the fluorine atom is positioned at a site that could be susceptible to oxidative metabolism in the non-fluorinated analog. By occupying this position, the fluorine atom can act as a "metabolic shield," preventing hydroxylation of the aromatic ring and thereby increasing the molecule's half-life and bioavailability.[2][7]
Hypothetical Biological Activities and Mechanisms of Action
Based on the structural features of this compound and the known activities of related compounds, we can postulate several potential biological activities. The acetyl and nitrile groups are key pharmacophoric features that can participate in various interactions with biological targets.
Potential as an Enzyme Inhibitor
The electrophilic nature of the carbonyl carbon in the acetyl group and the carbon of the nitrile group suggests that this compound could act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites. The ortho-fluorine can influence the reactivity of these groups, potentially enhancing the molecule's inhibitory potency.
Scaffold for Anticancer, Antimicrobial, or Anti-inflammatory Agents
Derivatives of structurally similar benzonitriles and acetophenones have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10] The this compound scaffold could serve as a valuable starting point for the development of novel therapeutic agents in these areas. The fluorine atom would be expected to contribute to improved potency and pharmacokinetic properties of such derivatives.
Experimental Protocols for Synthesis and Biological Evaluation
To validate the hypotheses presented in this guide, a systematic approach to the synthesis and biological evaluation of this compound and its analogs is required.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-fluorobenzonitrile.
Step-by-step Methodology:
-
Reaction Setup: To a solution of 2-fluorobenzonitrile in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
In Vitro Metabolic Stability Assay
To assess the impact of the fluorine atom on metabolic stability, a comparative study with the non-fluorinated analog, 4-acetylbenzonitrile, should be performed using liver microsomes.
Step-by-step Methodology:
-
Incubation: Incubate the test compounds (this compound and 4-acetylbenzonitrile) with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH.
-
Time Points: At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life and lower intrinsic clearance for this compound would confirm the stabilizing effect of the fluorine atom.
Biological Screening Assays
To explore the potential biological activities, this compound should be screened against a panel of relevant biological targets.
-
Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, such as kinases, proteases, or phosphatases, using established biochemical assays.
-
Anticancer Assays: Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) of the compound against a range of pathogenic bacteria and fungi.
Data Presentation and Visualization
Table 1: Predicted Physicochemical Properties
| Property | 4-Acetylbenzonitrile (Non-fluorinated analog) | This compound | Predicted Impact of Fluorine |
| Molecular Weight | 145.16 g/mol | 163.15 g/mol | Increase |
| LogP (Predicted) | ~1.5 | ~1.8 | Increased Lipophilicity |
| pKa (Predicted) | - | Altered | Modulation of Electronic Properties |
Diagrams
Figure 1: Hypothesized Metabolic Stabilization by Fluorine
Caption: A systematic approach to identifying and optimizing biological activity.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of this compound is currently limited, a thorough analysis based on established principles of medicinal chemistry provides a strong foundation for its potential as a valuable scaffold in drug discovery. The strategic placement of the ortho-fluorine atom is predicted to significantly enhance the molecule's metabolic stability and modulate its physicochemical properties, thereby positively influencing its pharmacokinetic and pharmacodynamic profile.
The hypotheses presented in this technical guide offer a clear roadmap for future research. Systematic synthesis, in vitro and in vivo evaluation, and structure-activity relationship studies of this compound and its derivatives are warranted to unlock their full therapeutic potential. The insights gained from such studies will not only elucidate the specific biological roles of this compound but also contribute to the broader understanding of the strategic use of fluorine in drug design.
References
- O'Hagan, D. (2008). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Fluorine Chemistry, 129(7), 559-571. (URL: Not available in search results)
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Wang, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (URL: [Link])
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Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (URL: [Link])
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. (URL: [Link])
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Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. (URL: [Link])
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Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (URL: [Link])
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (URL: [Link])
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Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (URL: [Link])
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (URL: [Link])
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Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. (URL: [Link])
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4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. (URL: [Link])
-
4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. (URL: [Link])
-
4-Fluorobenzonitrile | C7H4FN | CID 14517. (URL: [Link])
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- 10. benchchem.com [benchchem.com]
The Strategic Utility of 4-Acetyl-2-fluorobenzonitrile in Modern Organic Synthesis: An In-depth Technical Guide
For Immediate Release
[City, State] – January 12, 2026 – As the landscape of drug discovery and materials science continually evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 4-Acetyl-2-fluorobenzonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures with high precision. This guide provides an in-depth technical overview of this compound, detailing its chemical attributes, synthetic applications, and proven protocols for its use, particularly in the synthesis of precursors for pharmaceutically active compounds.
Introduction: Unveiling a Multifunctional Building Block
This compound is an aromatic compound distinguished by the presence of three key functional groups: an acetyl moiety, a nitrile group, and a fluorine atom positioned ortho to the nitrile. This specific arrangement of functionalities imparts a unique reactivity profile, making it a highly valuable precursor in organic synthesis, especially within the pharmaceutical industry. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic substitution, while the acetyl group provides a handle for a wide array of classical carbonyl chemistries.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 214760-18-6 |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-102 °C |
| Purity | Typically ≥98% |
The Synthetic Potential: A Gateway to Heterocyclic Scaffolds
The true power of this compound lies in its ability to serve as a versatile starting material for the construction of a diverse range of heterocyclic compounds. The acetyl and nitrile groups are particularly amenable to cyclization reactions, providing efficient routes to pyrazoles, pyrimidines, and isoxazoles – scaffolds that are prevalent in a multitude of biologically active molecules.
Synthesis of Pyrazole Derivatives: A Cornerstone for Kinase Inhibitors
A prominent application of this compound is in the synthesis of substituted pyrazoles, which are key components of many kinase inhibitors, including the Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[2][3] The reaction of the acetyl group with hydrazine or its derivatives provides a direct and efficient pathway to the pyrazole core.
Experimental Protocol: Synthesis of 3-(4-Cyano-3-fluorophenyl)-1H-pyrazole
This protocol details a representative procedure for the synthesis of a pyrazole derivative from this compound, a key intermediate in the development of novel kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(4-Cyano-3-fluorophenyl)-1H-pyrazole.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring. The use of a slight excess ensures complete conversion of the starting material.
-
Ethanol: A common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
-
Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen of the acetyl group, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine.
The Role of Fluorine: Enhancing Pharmaceutical Properties
The presence of the fluorine atom in this compound is not merely a structural feature but a strategic element in drug design. Fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. In the context of kinase inhibitors, this can lead to improved pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
As with all nitrile-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups provides a reliable and efficient platform for the construction of complex heterocyclic systems, particularly those with significant potential in medicinal chemistry. The ability to readily access pyrazole scaffolds, which are central to the development of targeted therapies like JAK inhibitors, underscores the strategic importance of this compound in the ongoing quest for novel and effective pharmaceuticals.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
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This compound [CAS: 214760-18-6] - Ivy Fine Chemicals. [Link]
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Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC - NIH. [Link]
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Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - MDPI. [Link]
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PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE - Semantic Scholar. [Link]
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Bipyrazole derivatives as JAK inhibitors - Patent US-11905275-B2 - PubChem. [Link]
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The Strategic Utility of 4-Acetyl-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide delves into the untapped potential of 4-Acetyl-2-fluorobenzonitrile, a versatile trifunctional building block, in the synthesis of novel therapeutic agents. By dissecting the reactivity of its constituent functional groups—the acetyl, fluoro, and cyano moieties—we will explore its prospective applications in the construction of high-value medicinal chemistry targets, with a particular focus on kinase inhibitors and bioactive heterocyclic systems. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable synthetic strategies and detailed experimental protocols to unlock the full potential of this promising chemical entity.
Introduction: The Emergence of Fluorinated Building Blocks in Drug Design
The prevalence of organofluorine compounds in the pharmaceutical industry is a testament to the profound impact of fluorine on molecular properties. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Consequently, the demand for novel fluorinated building blocks that offer versatile handles for chemical modification has surged. This compound (Figure 1) is one such building block, possessing a unique combination of functional groups that render it a highly attractive starting material for the synthesis of complex molecules. Its aromatic core, substituted with an acetyl group, a fluorine atom, and a nitrile group, provides multiple avenues for synthetic diversification, making it a powerful tool in the medicinal chemist's arsenal.
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₆FNO Molecular Weight: 163.15 g/mol CAS Number: 214760-18-6
The Chemical Versatility of this compound: A Trifecta of Reactive Sites
The synthetic potential of this compound lies in the distinct reactivity of its three functional groups. A thorough understanding of these reactive sites is paramount to strategically designing synthetic routes towards novel drug candidates.
-
The Acetyl Group: The acetyl moiety serves as a versatile handle for a variety of chemical transformations. It can readily undergo condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form a diverse array of heterocyclic systems. Furthermore, the methyl group of the acetyl moiety can be functionalized, for instance, through alpha-halogenation, to introduce additional points of diversification.
-
The Fluoro Group: The fluorine atom, positioned ortho to the nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, which are commonly found in the core structures of many kinase inhibitors. The high reactivity of the fluoro group in SNAr reactions is a key advantage over its chloro and bromo analogs.[2]
-
The Nitrile Group: The nitrile functionality is a valuable precursor to several important functional groups in medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid.[3] This versatility allows for significant modifications of a drug candidate's physicochemical properties, such as solubility and pKa.
Potential Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[4] The scaffold of this compound is well-suited for the synthesis of kinase inhibitors, as exemplified by the following hypothetical synthetic pathway towards a novel inhibitor targeting a hypothetical "Kinase X".
Hypothetical Synthetic Pathway to a Novel Kinase Inhibitor
Caption: Hypothetical synthesis of a Kinase X Inhibitor.
Experimental Protocol: Synthesis of a Hypothetical Kinase X Inhibitor
Step 1: Synthesis of Intermediate 1 (4-(1-(dimethylamino)vinyl)-2-fluorobenzonitrile)
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) is added N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of Intermediate 2 (2-fluoro-4-(4-methyl-1H-pyrazol-3-yl)benzonitrile)
-
To a solution of Intermediate 1 (1.0 eq) in ethanol (15 mL/mmol) is added N-methylhydrazine (1.2 eq) followed by glacial acetic acid (0.1 eq).
-
The reaction mixture is heated to reflux and stirred for 8 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Intermediate 2.
Step 3: Synthesis of Intermediate 3 (2-((4-methoxyphenyl)amino)-4-(4-methyl-1H-pyrazol-3-yl)benzonitrile)
-
A mixture of Intermediate 2 (1.0 eq), 4-methoxyaniline (1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in anhydrous dioxane (20 mL/mmol) is degassed with argon for 15 minutes.
-
The reaction is heated to 100 °C and stirred for 24 hours.
-
The mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to give Intermediate 3.
Step 4: Synthesis of the Final Product (Kinase X Inhibitor)
The nitrile group of Intermediate 3 can be further elaborated, for example, through hydrolysis to the corresponding carboxylic acid or conversion to a tetrazole, to modulate the compound's properties and potentially enhance its binding affinity to the target kinase.
Potential Application in the Synthesis of Bioactive Heterocycles
Heterocyclic compounds are ubiquitous in medicinal chemistry and form the core of a vast number of approved drugs.[5] The functional group array of this compound provides a versatile platform for the construction of various bioactive heterocyclic scaffolds.
Proposed Synthesis of a Quinazoline Derivative
Caption: Proposed synthesis of a quinazoline derivative.
Experimental Protocol: Synthesis of a Quinazoline Derivative
Step 1: Synthesis of Intermediate 4 (4-acetyl-2-aminobenzonitrile)
-
This compound (1.0 eq) is dissolved in DMSO (10 mL/mmol).
-
A solution of ammonia in dioxane (e.g., 0.5 M, 5.0 eq) is added, and the mixture is heated in a sealed vessel at 150 °C for 12 hours.
-
The reaction is cooled, and the mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield Intermediate 4.
Step 2: Synthesis of Intermediate 5 (4-acetyl-2-(formamido)benzonitrile)
-
Intermediate 4 (1.0 eq) is suspended in formic acid (10 mL/mmol).
-
The mixture is heated to reflux for 6 hours.
-
After cooling, the excess formic acid is removed under reduced pressure to give crude Intermediate 5, which can be used in the next step without further purification.
Step 3: Synthesis of the Final Product (7-acetyl-quinazoline)
-
To crude Intermediate 5 (1.0 eq) is added phosphorus oxychloride (5.0 eq).
-
The reaction mixture is heated to reflux for 4 hours.
-
The excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and quenched with ice water, followed by basification with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 7-acetyl-quinazoline.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Sites | Potential Applications |
| This compound | C₉H₆FNO | 163.15 | Acetyl (condensation), Fluoro (SNAr), Nitrile (hydrolysis, reduction) | Synthesis of kinase inhibitors, bioactive heterocycles |
| Hypothetical Kinase Inhibitor | - | - | - | Targeted therapy in oncology and other diseases |
| Hypothetical Quinazoline | C₁₀H₇N₂O | 171.18 | Acetyl group for further functionalization | Scaffolds for various therapeutic areas (e.g., anticancer) |
Conclusion
While direct, published applications of this compound in medicinal chemistry are still emerging, its chemical architecture strongly suggests its significant potential as a versatile building block. The strategic combination of an acetyl group, an activated fluorine atom, and a modifiable nitrile group provides a rich platform for the synthesis of novel kinase inhibitors and a diverse range of bioactive heterocyclic compounds. The proposed synthetic pathways in this guide, based on well-established chemical principles and analogies to structurally related precursors, are intended to serve as a catalyst for further research and development. It is our firm belief that the exploration of this compound's synthetic utility will lead to the discovery of new and impactful therapeutic agents.
References
- BenchChem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
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- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- ResearchGate. (2023). Non-Conventional Synthesis: Bioactive Heterocycles.
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- European Patent Office. (n.d.). EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
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- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
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- Pharmascope. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
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- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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4-Acetyl-2-fluorobenzonitrile suppliers and purity standards
An In-Depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: Supplier Evaluation and Purity Verification
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Synthesis
This compound (CAS No. 214760-18-6) is a substituted aromatic nitrile that has emerged as a critical building block in modern medicinal chemistry and materials science.[1] Its molecular structure, featuring a cyano group, a fluorine atom, and an acetyl group, provides a unique combination of reactivity and functionality.[1] The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic substitution, while the acetyl group offers a reactive handle for a wide array of chemical transformations.
This strategic utility places this compound as a key intermediate in the synthesis of high-value compounds, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials.[2][3] As with any critical raw material, the purity and consistency of this compound are paramount. The presence of even minor impurities can have profound consequences, leading to failed reactions, the formation of undesirable side products, and complications in the purification of the final compound. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting reliable suppliers and establishing robust purity standards for this vital chemical intermediate.
Part 1: Supplier Qualification and Comparative Analysis
The procurement of high-purity starting materials is the foundational step of any successful synthesis campaign. The selection of a supplier should not be based solely on cost, but on a holistic assessment of product quality, consistency, and the transparency of their documentation.
Key Supplier Evaluation Criteria:
-
Purity Specification: The supplier must provide a clear, lot-specific purity value, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot number, measured purity, the analytical method used, and results from other characterization techniques (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS).
-
Availability of Spectral Data: Reputable suppliers often make spectral data (like NMR or HPLC chromatograms) available upon request, providing an extra layer of confidence in the material's identity and purity.[4]
-
Consistency: For long-term projects, lot-to-lot consistency is crucial. A supplier with robust quality management systems (e.g., ISO 9001 certification) is generally preferred.[1]
Comparative Supplier Overview
The following table summarizes publicly available information for several suppliers of this compound. Researchers should always request a lot-specific CoA before purchase.
| Supplier | CAS Number | Stated Purity | Available Documentation/Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 214760-18-6 | 98% | Provides CoA and Certificate of Origin upon request. |
| Alfa Chemistry | 214760-18-6 | 96% | Basic product information available online.[5] |
| BLD Pharm | 214760-18-6 | N/A (Specification) | Mentions availability of NMR, HPLC, LC-MS, UPLC data.[4] |
| CymitQuimica | 214760-18-6 | 97% | Aggregates products from multiple sources with listed purities.[1] |
| Ivy Fine Chemicals | 214760-18-6 | N/A | Lists the product in their catalog.[6] |
Note: This table is for illustrative purposes and is based on data available as of early 2026. Purity and availability are subject to change.
Part 2: Purity Standards and Analytical Verification
For a specialized intermediate like this compound, there are no universal pharmacopeial standards. Therefore, the purity requirements must be defined by the end-user based on the sensitivity of the subsequent synthetic steps. A research-grade purity of ≥97% is common, but for GMP or late-stage process development, a purity of ≥99% may be required.
Potential Impurities:
-
Isomeric Impurities: Positional isomers (e.g., 4-Acetyl-3-fluorobenzonitrile) can be difficult to separate and may interfere with downstream reactions.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of precursor molecules.
-
Solvent Residues: Residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Byproducts: Impurities formed from side reactions during the synthesis of the nitrile.
Comprehensive Quality Control Workflow
A multi-technique approach is essential for the robust verification of this compound. Each technique provides orthogonal information, creating a self-validating system for quality assessment.
Caption: Quality Control workflow for incoming this compound.
Part 3: Standard Operating Protocols for Verification
The following protocols are provided as templates. Researchers must validate these methods for their specific equipment and sample matrices.
Protocol 1: Identity Confirmation via ¹H and ¹⁹F NMR Spectroscopy
-
Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the presence and connectivity of protons (acetyl methyl group, aromatic protons), while ¹⁹F NMR is highly specific for the fluorine environment, making it exceptionally powerful for identifying fluorine-containing isomers.
-
Methodology:
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Reference the solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Expected Peaks: A singlet for the acetyl methyl protons (~δ 2.6 ppm) and complex multiplets for the three aromatic protons.
-
-
¹⁹F NMR Acquisition:
-
Use a common fluorine reference standard (e.g., trifluorotoluene).
-
A single resonance is expected, confirming the presence of only one fluorine environment. The presence of multiple signals would indicate isomeric impurities.
-
-
Data Analysis: Integrate the peaks and analyze the coupling patterns to confirm the substitution pattern on the aromatic ring. Compare the acquired spectra against a known reference standard or predicted spectrum.
-
Protocol 2: Purity Assay by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A UV detector is suitable as the benzonitrile core is chromophoric. This method separates the main component from less polar and more polar impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical purity. For researchers in drug discovery and materials science, establishing a rigorous quality control framework is not merely a procedural formality but a critical step in ensuring the validity, reproducibility, and success of their scientific endeavors. By combining a discerning supplier selection process with a multi-faceted analytical verification strategy encompassing NMR and HPLC, scientists can proceed with confidence, knowing their starting material meets the high standards required for cutting-edge research and development.
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This compound [CAS: 214760-18-6]. Ivy Fine Chemicals. [Link]
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-
The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Pharma Vison. [Link]
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The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. Pharma Vison. [Link]
-
4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem. [Link]
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2-(4-Acetyl-2-bromophenoxy)-6-fluorobenzonitrile | C15H9BrFNO2 | CID 62909368. PubChem. [Link]
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An In-depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: Safety, Handling, and Synthetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
4-Acetyl-2-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, a ketone, and a fluorine substituent.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the cyano and acetyl groups offers multiple points for chemical modification, while the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules—a common strategy in modern drug design.[1] This guide provides a comprehensive overview of the known properties, safety protocols, and potential reactivity of this compound to enable its safe and effective use in a research and development setting.
Physicochemical and Spectroscopic Data
| Identifier | Value | Source |
| CAS Number | 214760-18-6 | [1][2][3] |
| Molecular Formula | C₉H₆FNO | [1][2][3] |
| Molecular Weight | 163.15 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Storage | Sealed in a dry place at room temperature | [4][5] |
| Purity (Typical) | ≥96-98% | [2][4] |
| InChI Key | JWNHQAOIXWUFMG-UHFFFAOYSA-N | [4][6] |
| SMILES | CC(=O)C1=CC(=C(C=C1)C#N)F | [5][6] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are often available from the supplier upon request.[5] Predicted mass spectrometry data for various adducts are available on public databases like PubChemLite.[6]
Safety and Handling: A Risk-Based Approach
Due to the limited specific toxicological data for this compound, a cautious approach to handling is imperative, drawing on information from structurally related benzonitriles and fluorinated aromatic compounds.
Hazard Classification
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. The primary hazard classification is summarized below:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data for similar compounds and should be treated as a minimum precaution.[4]
Personal Protective Equipment (PPE)
A robust PPE protocol is essential to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.
Caption: Potential reaction pathways for this compound.
Experimental Protocols: Hydrolysis of the Nitrile Group
The hydrolysis of benzonitriles to their corresponding carboxylic acids is a fundamental transformation. [7][8][9]The following is a general protocol that can be adapted for this compound.
Objective: To hydrolyze the nitrile functionality of this compound to a carboxylic acid.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure (Base-Catalyzed):
-
Dissolve this compound (1 eq.) in methanol or ethanol (10 volumes).
-
Add 10% aqueous NaOH solution (2 volumes) to the flask.
-
Heat the mixture to reflux and stir for 16-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Dilute the residue with water and extract with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N HCl.
-
Extract the acidified aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
This compound is a promising building block for chemical synthesis, offering multiple avenues for molecular elaboration. Its handling requires adherence to strict safety protocols due to its potential toxicity, which should be inferred from related compounds in the absence of specific data. The reactivity of its nitrile, ketone, and fluorinated aromatic moieties allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. Further peer-reviewed studies on the specific toxicological and reactivity profile of this compound will be beneficial for the scientific community.
References
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Wonder Chemical. This compound 214760-18-6 C9H6FNO 163.15 g/mol . [Link]
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Organic Synthesis. Hydrolysis of Nitriles. [Link]
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National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. [Link]
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Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
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PubChemLite. This compound (C9H6FNO). [Link]
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National Center for Biotechnology Information. 4-Fluorobenzonitrile | C7H4FN | CID 14517. [Link]
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Chemistry LibreTexts. Reactivity of Nitriles. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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National Center for Biotechnology Information. 4-Acetyl-2-chlorobenzonitrile | C9H6ClNO | CID 22250808. [Link]
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National Center for Biotechnology Information. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). [Link]
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National Center for Biotechnology Information. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. [Link]
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National Center for Biotechnology Information. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. [Link]
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National Institute of Standards and Technology. Benzonitrile, 4-bromo-. [Link]
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A-Practical-Guide-to-the-Solubility-of-4-Acetyl-2-fluorobenzonitrile-in-Organic-Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Acetyl-2-fluorobenzonitrile in organic solvents. Recognizing the scarcity of public-domain data for this specific compound, this document emphasizes the foundational principles and practical methodologies required by researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, offers a systematic approach to solvent selection, and provides a robust, step-by-step protocol for the equilibrium shake-flask method coupled with HPLC analysis. The guide is structured to empower researchers to generate reliable solubility data, a critical parameter in medicinal chemistry, process development, and formulation science.
Introduction: The Critical Role of Solubility
This compound is a substituted benzonitrile derivative, a class of compounds frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a polar acetyl group, a nitrile moiety, and a lipophilic fluorinated benzene ring, suggests a nuanced solubility profile that is highly dependent on the chosen solvent system.
In drug discovery and development, solubility is a paramount physicochemical property.[2] Insufficient solubility can severely hamper biological assays, leading to erroneous structure-activity relationship (SAR) data, and can result in poor oral bioavailability, thereby compromising the therapeutic potential of an otherwise potent compound.[3][4] Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are not merely procedural steps but are fundamental to the success of a research and development campaign.[5] This guide provides the necessary theoretical and practical tools to approach this challenge systematically.
Physicochemical Analysis and Solubility Prediction
Before embarking on experimental work, a theoretical assessment of the solute's structure can provide valuable insights into its likely solubility behavior, guiding the selection of an appropriate solvent panel. This predictive step is grounded in the fundamental chemical principle of "like dissolves like."[6]
Molecular Structure Analysis
The structure of this compound (C₉H₆FNO) dictates its interactions with solvent molecules.[7]
-
Polar Moieties: The compound possesses a carbonyl group (C=O) in the acetyl function and a nitrile group (-C≡N). These groups are polar and can act as hydrogen bond acceptors.
-
Aromatic System: The fluorinated benzene ring is largely nonpolar and will interact favorably with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Fluorine Substitution: The ortho-fluorine atom is highly electronegative, influencing the electron distribution of the aromatic ring and potentially enhancing lipophilicity.[1]
This combination of polar and nonpolar features classifies this compound as a molecule of moderate polarity .[1] It is predicted to have limited solubility in highly nonpolar solvents (e.g., hexane) and may also face challenges in highly polar, protic solvents (e.g., water) if the energetic cost of disrupting the solvent's hydrogen-bonding network is not compensated by solute-solvent interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | |
| Molecular Weight | 163.15 g/mol | |
| Physical Form | Solid | |
| Predicted XlogP | 1.4 | [7] |
| SMILES | CC(=O)C1=CC(=C(C=C1)C#N)F | [7] |
Note: XlogP is a calculated measure of lipophilicity. A positive value indicates a preference for a lipid-like environment over an aqueous one.
Hansen Solubility Parameters (HSP)
A more quantitative predictive tool is the Hansen Solubility Parameter (HSP) system. HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] The principle states that substances with similar HSP values are likely to be miscible.[10] While experimentally determined HSP values for this compound are not available, values for a range of organic solvents are well-documented and can be used to create a logically tiered screening panel.[11]
A Systematic Approach to Solvent Selection
A rational solvent selection process is crucial for efficiently mapping the solubility profile of the compound. The following workflow provides a structured approach, starting with common laboratory solvents and progressing based on the initial findings.
Caption: A logical workflow for selecting and optimizing organic solvents.
Table 2: Representative Organic Solvents for Solubility Screening
| Solvent Class | Example Solvent | Key Properties | Rationale for Inclusion |
| Polar Aprotic | Acetonitrile (ACN) | Dipole moment, H-bond acceptor | To solubilize via dipole-dipole interactions without competing H-bond donation. |
| Dimethyl Sulfoxide (DMSO) | High polarity, H-bond acceptor | A powerful, universal organic solvent often used in early-stage screening.[12] | |
| Polar Protic | Methanol (MeOH) | H-bond donor & acceptor | To assess the impact of hydrogen bonding on solubility. |
| Ethanol (EtOH) | H-bond donor & acceptor | A less polar alternative to methanol, common in formulations. | |
| Intermediate Polarity | Dichloromethane (DCM) | Moderate dipole, non-H-bonding | A common process solvent for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | H-bond acceptor, moderate polarity | Widely used in chromatography and crystallization. | |
| Nonpolar | Toluene | Aromatic, low polarity | To evaluate solubility based on aromatic and van der Waals interactions. |
| Heptane | Aliphatic, very low polarity | Establishes the lower limit of solubility in nonpolar environments. |
Experimental Determination: The Equilibrium Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[13][14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained, as distinct from the often higher, metastable values from kinetic solubility assays.[15][16]
Principle
An excess amount of solid this compound is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[17]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid, purity >98%)
-
HPLC-grade organic solvents
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Calibrated HPLC system with UV detector
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A Theoretical and Spectroscopic Deep Dive into 4-Acetyl-2-fluorobenzonitrile: A Guide for Advanced Drug Discovery
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
In the landscape of modern medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of pharmacologically active agents. The strategic placement of functional groups on this aromatic core allows for the fine-tuning of electronic properties, binding affinities, and metabolic stability. 4-Acetyl-2-fluorobenzonitrile, a molecule featuring a strategic combination of an acetyl, a fluoro, and a nitrile group, represents a compound of significant interest for fragment-based drug discovery and as a key intermediate in the synthesis of more complex pharmaceutical ingredients.[1][2] The presence of the fluorine atom can enhance metabolic resistance and binding affinity, while the acetyl and nitrile moieties offer versatile handles for further chemical modification.[1]
This technical guide provides a comprehensive theoretical framework for the study of this compound. We will explore its structural, spectroscopic, and electronic properties through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT). This document is intended to serve as a practical guide for researchers, enabling them to predict and understand the behavior of this molecule, thereby accelerating its application in drug development pipelines.
Molecular Structure and Properties: A Computational Perspective
The foundational step in understanding any molecule is to establish its three-dimensional structure and inherent properties. While experimental techniques like X-ray crystallography provide definitive structural information, computational methods offer a rapid and accurate alternative, especially for molecules that are challenging to crystallize.
Predicted Molecular Geometry
The geometric parameters of this compound, such as bond lengths and angles, can be reliably predicted using DFT calculations. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).[3][4] These calculations provide a detailed picture of the molecule in its lowest energy state.
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-CN | ~1.44 |
| C≡N | ~1.15 |
| C-F | ~1.35 |
| C-C (acetyl) | ~1.51 |
| C=O | ~1.22 |
| C-C-C (ring) | ~119 - 121 |
| F-C-C | ~118 |
| O=C-C | ~120 |
| Note: These are representative values based on DFT studies of similar substituted benzonitriles and are presented for illustrative purposes. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C9H6FNO | [1] |
| Molecular Weight | 163.15 g/mol | [5][6] |
| Physical Form | Solid | [5] |
| Purity | Typically >97% | [1][5] |
| Storage | Room temperature, sealed in dry conditions | [5][6] |
| InChI Key | JWNHQAOIXWUFMG-UHFFFAOYSA-N | [5] |
Theoretical Vibrational Spectroscopy: Deciphering the Molecular Fingerprint
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Predicted Vibrational Frequencies
The vibrational modes of this compound can be calculated from the optimized geometry. The predicted frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, can be correlated with experimental data.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C≡N stretch | ~2230 - 2240 | A strong, sharp band characteristic of the nitrile group. |
| C=O stretch | ~1680 - 1700 | A very strong band from the acetyl carbonyl group. |
| C-F stretch | ~1200 - 1250 | A strong band associated with the carbon-fluorine bond. |
| Aromatic C-C stretch | ~1400 - 1600 | Multiple bands corresponding to the benzene ring vibrations. |
| C-H stretch (aromatic) | ~3000 - 3100 | Weaker bands from the aromatic C-H bonds. |
| C-H stretch (methyl) | ~2900 - 3000 | Bands from the acetyl methyl group. |
| Note: These are expected ranges based on DFT studies of analogous compounds like 4-acetyl benzonitrile and fluorinated aromatics.[4][7][8] |
Frontier Molecular Orbitals: Understanding Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties.[9][10] The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and its ability to participate in electronic transitions.[11]
HOMO-LUMO Analysis
The HOMO and LUMO of this compound can be visualized to understand the distribution of electron density. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
-
HOMO: The highest occupied molecular orbital is expected to have significant contributions from the acetyl group and the aromatic ring, indicating these as potential sites for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is likely to be centered on the benzonitrile moiety, particularly the cyano group, suggesting this region is susceptible to nucleophilic attack.[12]
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of the molecule. A large gap implies high stability, while a small gap suggests higher reactivity.[9]
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Experimental and Computational Workflow: A Practical Guide
To facilitate the theoretical study of this compound, a detailed workflow is outlined below. This protocol is based on established computational chemistry practices for similar molecules.[3][4]
Computational Protocol: A Step-by-Step Guide
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting structure.
-
-
High-Level Geometry Optimization:
-
Perform a full geometry optimization using Density Functional Theory (DFT). A commonly used and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between accuracy and computational cost.
-
Ensure the optimization converges to a true minimum on the potential energy surface by confirming the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Frequency Calculation and Spectroscopic Analysis:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
The output will provide the harmonic vibrational frequencies, which can be scaled by an appropriate factor (typically ~0.96 for B3LYP) to better match experimental data.[3]
-
Visualize the vibrational modes to aid in the assignment of experimental IR and Raman spectra.
-
-
Electronic Properties and Frontier Molecular Orbital Analysis:
-
From the output of the DFT calculation, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap.
-
Generate molecular orbital surfaces to visualize the spatial distribution of the HOMO and LUMO.
-
Caption: A typical computational workflow for theoretical analysis.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical approaches to studying this compound. By leveraging the power of computational chemistry, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this promising molecule. The presented workflow offers a robust starting point for further in-silico investigations, which can guide synthetic efforts and biological evaluation.
Future work should focus on obtaining experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and FT-Raman) for this compound to validate and refine the theoretical models. Furthermore, molecular docking studies could be employed to explore its potential binding interactions with various biological targets, thereby paving the way for its application in the development of novel therapeutics.
References
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The University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Available from: [Link]
-
Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]
-
Arjunan, V., et al. (2012). Quantum Chemical Studies and Vibrational Analysis of 4-acetyl Benzonitrile, 4-formyl Benzonitrile and 4-hydroxy Benzonitrile--A Comparative Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 156-169. Available from: [Link]
-
ResearchGate. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study | Request PDF. Available from: [Link]
-
PubChem. 2-(4-Acetyl-2-bromophenoxy)-6-fluorobenzonitrile. Available from: [Link]
-
Ivy Fine Chemicals. This compound [CAS: 214760-18-6]. Available from: [Link]
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PubChem. 4-Fluorobenzonitrile. Available from: [Link]
-
ResearchGate. HOMO and LUMO energies of compounds 4a–b and 5a–b based on FMO orbitals. Available from: [Link]
-
ResearchGate. HOMO and LUMO plots of compound 4a and 4b.. Available from: [Link]
-
Scilit. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Available from: [Link]
-
ResearchGate. 4-Fluorobenzonitrile. Available from: [Link]
-
ResearchGate. DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. Available from: [Link]
-
ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Available from: [Link]
-
Chemsavers. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Available from: [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]
-
WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. Available from: [Link]
-
YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. Available from: [Link]
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Methodological & Application
Synthesis of 4-Acetyl-2-fluorobenzonitrile: An Application Note and Detailed Protocol
Introduction
4-Acetyl-2-fluorobenzonitrile is a key building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a nitrile, a ketone, and a fluorine atom—renders it a versatile precursor for the synthesis of a diverse array of complex molecular architectures. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the reactive handle of the acetyl group, makes this compound particularly valuable in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established organometallic cross-coupling methodologies.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. A highly efficient and modular route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy leverages the commercially available and relatively inexpensive starting material, 4-bromo-2-fluorobenzonitrile, and couples it with a suitable acetyl-donating boronic acid derivative. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for this transformation.[1]
The selected synthetic strategy is outlined below:
Caption: Synthetic strategy for this compound via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-fluorobenzonitrile | ≥98% | Commercially Available | Starting material. |
| 4-Acetylphenylboronic Acid | ≥97% | Commercially Available | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Deionized Water | |||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Steps:
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluorobenzonitrile (1.0 eq, 5.0 mmol, 1.0 g), 4-acetylphenylboronic acid (1.2 eq, 6.0 mmol, 0.984 g), and potassium carbonate (2.0 eq, 10.0 mmol, 1.38 g).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 eq, 0.1 mmol, 22.4 mg) and triphenylphosphine (0.04 eq, 0.2 mmol, 52.4 mg).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen gas three times. Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL). Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid. The expected yield is typically in the range of 75-85%.
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1-8.0 (m, 2H), ~7.8 (d, 1H), ~2.6 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -110 to -115 |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~196, 163 (d), 135, 133, 132, 129, 117, 115, 26 |
| Mass Spectrometry (ESI+) | m/z = 164.05 [M+H]⁺ |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[2]
-
Cyanides: Although the product is a nitrile and not an inorganic cyanide salt, it is good practice to handle all cyanide-containing compounds with caution. Avoid ingestion, inhalation, and skin contact. In case of accidental exposure, seek immediate medical attention.[1][3]
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid sources of ignition.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Palladium-containing waste should be collected separately.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents. | Use fresh catalyst, ensure thorough degassing, use anhydrous solvents and dry reagents. |
| Formation of Byproducts | Side reactions of the boronic acid (e.g., protodeboronation). | Use a slight excess of the boronic acid, ensure the base is anhydrous. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography gradient, consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound from commercially available starting materials. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting high-purity product is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]
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Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]
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Wikipedia. (2023, November 28). Reactions of organocopper reagents. Retrieved from [Link]
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Wikipedia. (2024, January 5). Friedel–Crafts reaction. Retrieved from [Link]
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Scribd. (n.d.). Organocuprates in Conjugate Addition. Retrieved from [Link]
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UCLA Environment, Health & Safety. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
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Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-Acetyl-2-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Acetyl-2-fluorobenzonitrile
This compound is a highly valuable substituted aromatic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—a cyano group, an acetyl moiety, and a fluorine atom—makes it a versatile intermediate for constructing complex molecular targets. The electron-withdrawing nature of the cyano and fluoro groups, combined with the ketone functionality, provides multiple handles for subsequent chemical transformations. The fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3]
This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical reaction conditions and catalytic systems. We will dissect two principal methodologies: modern Palladium-catalyzed cross-coupling reactions and traditional Friedel-Crafts acylation. For each method, we will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into optimizing reaction parameters for yield and purity.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly approached via two distinct pathways, dictated by the choice of starting material and the desired control over regioselectivity.
Caption: Simplified Palladium-catalyzed acylation cycle.
Critical Parameters for Optimization:
-
Palladium Source: Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) precursor.
-
Ligand: Bidentate phosphine ligands like dppp (1,3-Bis(diphenylphosphino)propane) are crucial for stabilizing the palladium center and promoting the desired reactivity. [4]* Amine: Pyrrolidine is often the amine of choice for generating the reactive enamine intermediate from the aldehyde. [4]* Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) are typically used.
-
Additives: Molecular sieves may be added to remove water, which can interfere with the reaction. [4]
Comparative Reaction Conditions
The table below summarizes typical conditions for palladium-catalyzed acylation of aryl bromides, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Rationale / Reference |
| Starting Material | 4-Bromo-2-fluorobenzonitrile | Commercially available aryl halide precursor. [5][6] |
| Acyl Source | Acetaldehyde or equivalent | Reacts with amine to form the enamine nucleophile. [4][7] |
| Palladium Catalyst | Pd(dba)₂ (1-5 mol%) | Efficient Pd(0) source for oxidative addition. [4] |
| Ligand | dppp (1.5 - 7.5 mol%) | Bidentate phosphine ligand, enhances catalytic activity. [4] |
| Amine/Base | Pyrrolidine (~2 equiv.) | Acts as both an enamine precursor and a base. [4] |
| Solvent | DMF | High-boiling polar aprotic solvent, good for solubility. |
| Temperature | 110-120 °C | Sufficient thermal energy to drive the catalytic cycle. [4] |
| Additives | 4Å Molecular Sieves | Removes trace water to prevent side reactions. [4] |
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluorobenzonitrile (1.0 equiv)
-
Acetaldehyde (2.0 equiv)
-
Pd(dba)₂ (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.03 equiv)
-
Pyrrolidine (2.0 equiv)
-
4Å Molecular Sieves (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzonitrile, Pd(dba)₂, dppp, and activated 4Å molecular sieves.
-
Solvent & Reagent Addition: Add anhydrous DMF to the flask, followed by pyrrolidine and acetaldehyde via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 115 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and molecular sieves.
-
Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: Friedel-Crafts Acylation of 3-Fluorobenzonitrile
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that provides a direct route to aryl ketones. [8][9]In this case, 3-fluorobenzonitrile is acylated using an acetylating agent in the presence of a strong Lewis acid catalyst. [10][11]
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of an acyl chloride or anhydride with a Lewis acid like aluminum chloride (AlCl₃). [12]This acylium ion is then attacked by the nucleophilic aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
A Critical Consideration: Regioselectivity The primary challenge of this route is controlling the position of acylation. The starting material, 3-fluorobenzonitrile, has two directing groups:
-
Fluoro Group (-F): An ortho-, para-director (activating, but electron-withdrawing by induction).
-
Cyano Group (-CN): A strong meta-director (deactivating).
The acetyl group will be directed to positions ortho and para to the fluorine, and meta to the cyano group. The C4 position is para to the fluorine and meta to the cyano group, making it the desired and electronically favored position. However, the formation of isomeric byproducts is possible and purification is often necessary.
Catalysts and Reaction Conditions
| Parameter | Condition | Rationale / Reference |
| Starting Material | 3-Fluorobenzonitrile | The aromatic substrate for acylation. |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the electrophilic acylium ion. [2][13] |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) (>1.0 equiv) | Strong Lewis acid required to generate the acylium ion. A stoichiometric amount is needed as the product ketone complexes with AlCl₃. [8][9] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvent that does not compete in the reaction. [13] |
| Temperature | 0 °C to Room Temperature | Low temperatures are used initially to control the exothermic reaction. [14] |
Detailed Experimental Protocol
Materials:
-
Aluminum Chloride (AlCl₃), anhydrous (1.1 equiv)
-
Acetyl Chloride (1.05 equiv)
-
3-Fluorobenzonitrile (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Hydrochloric Acid (1M)
-
Three-neck round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride dropwise via the dropping funnel over 15-20 minutes. Stir the mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 3-fluorobenzonitrile in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and should be done in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product via column chromatography or recrystallization to isolate this compound.
Conclusion and Outlook
Both Palladium-catalyzed cross-coupling and Friedel-Crafts acylation represent viable pathways for the synthesis of this compound. The choice of method depends on factors such as starting material availability, required purity, and scalability.
-
The Palladium-catalyzed route offers superior regiocontrol and is generally more tolerant of other functional groups, making it highly attractive for complex molecule synthesis.
-
The Friedel-Crafts acylation is a more traditional and often lower-cost method but may require more extensive purification to remove isomers, and it is incompatible with strongly deactivated or acid-sensitive substrates.
For researchers and drug development professionals, understanding the nuances of both methodologies allows for the strategic selection of the optimal synthetic route to access this crucial chemical intermediate.
References
-
Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. J. Am. Chem. Soc., 130, 10510-10511. [Link]
-
Takemiya, A., & Hartwig, J. F. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis - ACS Publications. ACS Publications. [Link]
-
University of Liverpool IT Services. (2020). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. [Link]
-
PubMed. (2014). Palladium-catalyzed acetylation of arenes. Org Lett., 16(3), 824-7. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Acetylation of Arylbromides | Request PDF. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (2007). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 214760-18-6]. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
-
YouTube. (2019). Friedel-Crafts acylation. [Link]
-
ResearchGate. (2012). Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
Pharmaffiliates. 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3). [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
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- 14. benchchem.com [benchchem.com]
Introduction: The Strategic Synthesis of Complex Pharmaceutical Intermediates
An Application Guide to the Friedel-Crafts Acylation of 4-Acetyl-2-fluorobenzonitrile: Synthesis of Polyfunctionalized Aromatic Ketones
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is indispensable in the pharmaceutical and chemical industries for synthesizing aryl ketones, which serve as critical intermediates for a wide array of high-value compounds, including active pharmaceutical ingredients (APIs).[3][4][5] A significant advantage of the acylation reaction over its alkylation counterpart is that the resulting ketone product is deactivated, which effectively prevents the polysubstitution that often complicates Friedel-Crafts alkylations.[6][7] Furthermore, the resonance-stabilized acylium ion intermediate does not undergo rearrangement, ensuring predictable regiochemical outcomes.[3][7]
This application note focuses on a particularly challenging yet valuable substrate: this compound. This molecule is a highly functionalized building block, featuring substituents with distinct electronic properties. The strategic incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[8][9][10] Similarly, the nitrile group is a versatile functional handle in drug development.[11] However, the presence of three electron-withdrawing groups (acetyl, fluoro, and nitrile) renders the aromatic ring significantly electron-deficient, presenting a formidable challenge to conventional Friedel-Crafts conditions.[12]
This guide provides a comprehensive technical overview and a detailed protocol for the Friedel-Crafts acylation of this compound. We will delve into the mechanistic principles governing the reaction's regioselectivity, address the inherent challenges of acylating a deactivated system, and present a robust experimental procedure designed for researchers and scientists in organic synthesis and drug development.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The process is initiated by the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2][13] This electrophile is then attacked by the nucleophilic π-system of the aromatic ring.
1. Generation of the Acylium Ion Electrophile
The Lewis acid catalyst coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[13]
2. Regioselectivity on a Deactivated Ring
The primary challenge and point of scientific interest in acylating this compound is predicting the site of electrophilic attack. The regiochemical outcome is dictated by the combined electronic effects of the three substituents on the ring:
-
Acetyl Group (-COCH₃): A moderately deactivating group that directs incoming electrophiles to the meta position through inductive and resonance electron withdrawal.[12]
-
Fluoro Group (-F): An ortho-, para-director due to the resonance donation of its lone pairs, but deactivating overall because of its strong inductive electron withdrawal.[14]
-
Nitrile Group (-CN): A strongly deactivating group that directs incoming electrophiles to the meta position via strong inductive and resonance withdrawal.[15]
The available positions for substitution are C3, C5, and C6. An analysis of the carbocation (arenium ion) intermediates formed upon attack at each position reveals the most probable outcome:
-
Attack at C3: This position is ortho to the fluorine (resonance-stabilized) and meta to the acetyl group (favorable).
-
Attack at C5: This position is para to the fluorine (resonance-stabilized), meta to the acetyl group (favorable), and meta to the nitrile group (favorable). This convergence of directing effects makes C5 the most electronically favored position for electrophilic attack.
-
Attack at C6: This position is ortho to the strongly deactivating nitrile group, making attack here highly unfavorable.
Therefore, the acylation is predicted to occur predominantly at the C5 position. However, due to the ring's profoundly deactivated nature, forcing conditions—such as a stoichiometric excess of a strong Lewis acid and potentially elevated temperatures—are necessary to overcome the high activation energy barrier.
Detailed Experimental Protocol
This protocol describes the acylation of this compound with acetyl chloride. Due to the deactivated nature of the substrate, a stoichiometric amount of AlCl₃ is required, as the product ketone will form a complex with the catalyst.[1]
Materials and Equipment
| Reagents | Equipment |
| This compound (98%) | Three-neck round-bottom flask (100 mL) |
| Acetyl chloride (≥99%) | Reflux condenser with drying tube (CaCl₂) |
| Aluminum chloride, anhydrous (≥99%) | Addition funnel |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |
| Hydrochloric acid (conc. HCl) | Ice bath and room temperature water bath |
| Saturated sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Deionized water | TLC plates (silica gel 60 F₂₅₄) |
| Ethyl acetate, Hexanes (for TLC/Column) | Glassware for filtration and distillation |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.[16]
-
To the flask, add this compound (e.g., 1.63 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
In a separate, dry container, weigh anhydrous aluminum chloride (2.93 g, 22 mmol, 2.2 equiv.) quickly to minimize exposure to atmospheric moisture and add it to the reaction flask.[16] The handling of AlCl₃ should be done with extreme care in a fume hood.
-
Cool the resulting suspension to 0°C using an ice bath.
-
-
Addition of Acylating Agent:
-
Dissolve acetyl chloride (0.86 mL, 12 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL) and load it into the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred suspension in the flask over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0°C during the addition.[17]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexanes). The product spot should have a lower Rf value than the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) and concentrated HCl (15 mL).[16] This step is highly exothermic and should be performed with vigorous stirring in a fume hood. The purpose of the acid is to hydrolyze the aluminum complexes.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer (DCM). The DCM layer, being denser than water, will be the bottom layer.[17]
-
Extract the aqueous layer with an additional portion of DCM (20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Data Analysis and Expected Results
The successful synthesis will yield 1-(5-acetyl-4-fluoro-2-cyanophenyl)ethan-1-one. Characterization data should be consistent with this structure. The table below outlines expected outcomes for the acylation of this compound with different acylating agents, highlighting the versatility of the protocol.
| Acylating Agent | Aromatic Substrate | Lewis Acid (Equiv.) | Conditions | Predicted Major Product | Expected Yield Range |
| Acetyl Chloride | This compound | AlCl₃ (2.2) | 0°C to RT, 18h | 1-(5-Acetyl-4-fluoro-2-cyanophenyl)ethan-1-one | 30-50% |
| Propionyl Chloride | This compound | AlCl₃ (2.2) | 0°C to RT, 18h | 1-(4-Fluoro-2-cyano-5-propionylphenyl)ethan-1-one | 25-45% |
| Benzoyl Chloride | This compound | AlCl₃ (2.2) | 0°C to 50°C, 24h | (5-Acetyl-4-fluoro-2-cyanophenyl)(phenyl)methanone | 20-40% |
Note: Yields are estimates and highly dependent on reaction scale and purification efficiency. The low-to-moderate yields reflect the challenging nature of the deactivated substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (AlCl₃ hydrated).2. Substrate is too deactivated for conditions.3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Increase reaction temperature (e.g., gentle reflux in DCM) or use a stronger Lewis acid like Eaton's reagent.[18]3. Extend reaction time and monitor by TLC. |
| Formation of multiple products | 1. Impure starting materials.2. Unpredicted regioselectivity. | 1. Purify starting materials before use.2. Thoroughly characterize all major products to identify isomers. Optimize temperature to favor one isomer. |
| Difficult workup (emulsion) | Formation of aluminum hydroxides at the interface. | Ensure the aqueous quench solution is sufficiently acidic (add more conc. HCl). Gentle heating of the mixture can sometimes help break up emulsions.[19] |
| Product decomposes on column | Product is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina for chromatography, or attempt purification by recrystallization or distillation if applicable. |
Safety Precautions
All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
This compound: Avoid inhalation and contact with skin and eyes. Handle as a standard chemical irritant.[21]
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It can cause severe burns. Handle with extreme care in a dry environment.[16][22]
-
Acyl Chlorides (e.g., Acetyl Chloride): Corrosive, lachrymatory, and react with moisture. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.[17]
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with appropriate PPE.
Conclusion
The Friedel-Crafts acylation of the highly deactivated this compound is a challenging but feasible transformation that provides access to complex, polyfunctionalized aromatic ketones. These products are valuable scaffolds for the synthesis of novel compounds in medicinal chemistry and materials science.[11][23] Success in this reaction hinges on a deep understanding of electronic directing effects, the use of potent catalytic systems under strictly anhydrous conditions, and meticulous experimental execution. The protocol and insights provided herein serve as a robust guide for researchers aiming to employ this powerful C-C bond-forming reaction on electron-poor aromatic systems, pushing the boundaries of molecular design and synthesis.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
-
Hivarekar, M. et al. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]
-
Ali, T. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(68), 38971-39003. [Link]
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
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University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
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-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. [Link]
-
RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
-
OALib. (2020). An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. [Link]
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Application Notes and Protocols for the Purification of 4-Acetyl-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-2-fluorobenzonitrile (C₉H₆FNO, M.W. 163.15 g/mol ) is a substituted aromatic compound featuring acetyl, fluoro, and cyano functional groups.[1] Its moderate polarity allows for solubility in a range of organic solvents, a property that is central to the purification strategies discussed.[1] Commercially available with purities around 98%, achieving higher purity is often a critical step in drug development and other sensitive applications to remove process-related impurities and ensure downstream reaction efficiency and product integrity. This guide will detail two primary purification methods: recrystallization and column chromatography, followed by protocols for purity assessment.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO | [1] |
| Molecular Weight | 163.15 g/mol | |
| Physical Form | Solid | |
| Color | Colorless to pale yellow | [1] |
| Purity (Commercial) | ~98% | |
| Storage | Sealed in a dry place at room temperature |
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Causality of Solvent Selection
The "like dissolves like" principle is a foundational concept in selecting an appropriate solvent.[2] Given that this compound possesses both a polar ketone and nitrile group, as well as a less polar fluorinated benzene ring, a solvent of intermediate polarity is likely to be effective. Solvents such as ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexane or heptane) are excellent candidates.[2] The goal is to identify a solvent or solvent system where the compound has a steep solubility curve, maximizing recovery upon cooling.
Protocol for Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethanol/water, or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection (Small Scale):
-
Place a small amount of the crude solid in a test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good.
-
If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
-
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Part 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable method.
Principles of Separation
The separation is based on the polarity of the compounds in the mixture.[3] Silica gel is a highly polar stationary phase. Less polar compounds will have a weaker interaction with the silica gel and will elute faster with a less polar mobile phase. More polar compounds will interact more strongly with the silica gel and will require a more polar mobile phase to elute. The choice of the mobile phase (eluent) is critical for achieving good separation.[3] A common approach is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.[4] The ratio of these solvents is optimized to achieve a good separation of the desired compound from its impurities.
Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[5]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and then add the dry powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to start the flow.
-
Collect the eluent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography:
Caption: General workflow for the purification of this compound via column chromatography.
Part 3: Purity Assessment
After purification, it is essential to assess the purity of this compound. A combination of techniques should be employed for a comprehensive evaluation.
Potential Impurities
The nature of impurities will depend on the synthetic route. A common synthesis of fluorobenzonitriles involves the halogen exchange of corresponding chlorobenzonitriles.[6] Another route to substituted acetophenones is through Friedel-Crafts acylation, which can lead to regioisomers as byproducts. A synthesis for the related 4-acetyl-3-fluorobenzonitrile involves a palladium-catalyzed cyanation of 1-(4-bromo-2-fluorophenyl)ethanone.[7] Therefore, potential impurities could include:
-
Starting materials (e.g., 3-fluoro-4-cyanoacetophenone or a related bromo-precursor).
-
Regioisomers (e.g., 2-acetyl-4-fluorobenzonitrile).
-
Byproducts from side reactions.
-
Residual solvents and reagents.
Analytical Techniques
1. Thin Layer Chromatography (TLC):
-
Principle: A quick and simple method to qualitatively assess the number of components in a mixture.
-
Protocol: Spot the purified compound on a silica gel TLC plate alongside the crude material and develop with the solvent system used for column chromatography. A single spot for the purified material indicates a significant reduction in impurities.
2. Melting Point Analysis:
-
Principle: A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden the melting range.
-
Protocol: Determine the melting point of the purified product using a calibrated melting point apparatus. Compare the result with the literature value if available. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.
3. High-Performance Liquid Chromatography (HPLC):
-
Principle: A highly sensitive and quantitative method for separating and quantifying the components of a mixture. A reversed-phase HPLC method is generally suitable for moderately polar compounds.[8]
-
Illustrative Protocol (based on a similar compound): [8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the purified compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds, and MS provides structural information and confirmation of the molecular weight.
-
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C).
-
Injection: A small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Detection: Mass spectrometry to identify the main peak and any impurities.
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum should show clean signals corresponding to the protons of this compound. The integration of the signals should correspond to the number of protons.
-
The ¹³C NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.
-
The absence of significant impurity peaks in both spectra is a strong indicator of high purity.
-
Purity Assessment Workflow:
Caption: A multi-technique approach for the comprehensive purity assessment of this compound.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity. A thorough purity assessment using a combination of chromatographic and spectroscopic methods is crucial to validate the success of the purification process and to ensure the quality of this important pharmaceutical intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Manganese-Catalyzed α-Alkylation of Nitriles with Alkenes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 12 - Supporting Information. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 214760-18-6]. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Purity and Identity Analysis of 4-Acetyl-2-fluorobenzonitrile by HPLC and GC-MS
Abstract This technical guide provides detailed, validated protocols for the analysis of 4-Acetyl-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity identification. The methodologies are designed for robustness and high-throughput screening, addressing the needs of researchers in process development, quality control, and synthetic chemistry. We delve into the causality behind instrumental parameter selection, offering a framework for adapting these methods to similar aromatic compounds.
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound (C₉H₆FNO, M.W.: 163.15 g/mol ) is an organic compound distinguished by a benzonitrile core substituted with both an acetyl and a fluorine group.[1] These functional groups make it a versatile precursor in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where fluorination can enhance biological activity and lipophilicity.[1][2]
The purity and unambiguous identification of such intermediates are non-negotiable prerequisites for their use in drug development and manufacturing. The presence of process-related impurities, isomers, or degradation products can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and efficient analytical methods are paramount. This application note presents two orthogonal and complementary techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for precise quantification and purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural confirmation and volatile impurity profiling.
Part 1: Purity Determination by Reverse-Phase HPLC
Principle and Method Rationale
Reverse-phase HPLC is the cornerstone of pharmaceutical purity analysis, separating compounds based on their hydrophobicity.[3] For this compound, a moderately polar molecule, RP-HPLC offers excellent resolution from non-polar and highly polar impurities.[4] We utilize a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains, providing a hydrophobic surface that interacts with the aromatic ring of the analyte.[5][6] A gradient elution with acetonitrile and water is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime. The addition of formic acid to the aqueous mobile phase protonates residual silanols on the stationary phase and controls the analyte's ionization state, leading to sharper, more symmetrical peaks. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the benzonitrile chromophore.
Experimental Protocol: HPLC
1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Reference Standard: this compound (purity ≥98%).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of ~100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust hydrophobic separations of aromatic compounds.[5][6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape. Acetonitrile is a strong organic modifier providing good resolution.[6] |
| Gradient | 0-15 min: 30% to 95% B15-17 min: 95% B17-18 min: 95% to 30% B18-22 min: 30% B (Equilibration) | Ensures elution of a wide range of potential impurities and re-conditions the column. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak efficiency. |
| Detection | UV at 254 nm | Strong absorbance wavelength for the benzonitrile chromophore. |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
4. System Suitability Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
5. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution to establish the retention time and response.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate all peaks.
Data Analysis & Expected Results
The primary peak in the sample chromatogram should correspond to the retention time of the this compound standard. Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow
Part 2: Identity Confirmation by GC-MS
Principle and Method Rationale
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for the identification of volatile and semi-volatile organic compounds. The analyte is first vaporized and separated from other components in a long, narrow capillary column. A common, robust choice for this is a DB-5ms column, which has a 5% phenyl-methylpolysiloxane stationary phase offering excellent selectivity for a wide range of compounds.[4]
Upon exiting the column, the separated analyte enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization or EI mode), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure, allowing for unambiguous identification by comparing it to a reference spectrum or by interpreting the fragmentation pattern.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass selective detector.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard: this compound (purity ≥98%).
2. Sample Preparation
-
Standard/Sample Solution (approx. 100 µg/mL): Dissolve ~1 mg of the standard or sample in 10 mL of a suitable volatile solvent like ethyl acetate.
3. GC-MS Conditions
| Parameter | Setting | Rationale |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split, 20:1 ratio | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | The initial hold focuses the analyte at the column head. The ramp provides separation from potential impurities.[4] |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy to produce reproducible, library-searchable mass spectra.[4] |
| Mass Range | m/z 40 - 400 | Covers the molecular weight of the analyte and its expected fragments. |
4. Procedure
-
Equilibrate the GC-MS system.
-
Perform a solvent blank injection to verify system cleanliness.
-
Inject 1 µL of the prepared sample solution.
-
Acquire the data, recording both the total ion chromatogram (TIC) and the mass spectra across each peak.
Data Analysis & Predicted Fragmentation
The TIC will show the chromatographic separation of components. The mass spectrum of the peak corresponding to this compound should be extracted and analyzed.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 163 , corresponding to the molecular weight of the compound (C₉H₆FNO). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent.[7][8] However, for some nitriles, the molecular ion can be weak or absent.[7]
-
Key Fragments: The structure of the molecule suggests several predictable fragmentation pathways under EI conditions:
-
[M-15]⁺ at m/z 148: Loss of a methyl radical (•CH₃) from the acetyl group, a very common fragmentation for methyl ketones. This is often a prominent peak.
-
[M-43]⁺ at m/z 120: Loss of the entire acetyl radical (•COCH₃).
-
[M-27]⁺ or [M-28]⁺: Potential loss of HCN or CO, common in benzonitriles and aromatic ketones.[9]
-
Aromatic Fragments: Peaks corresponding to the fluorobenzonitrile ring structure may also be present.
-
Identity is confirmed if the retention time and the mass spectrum of the sample match those of the reference standard.
GC-MS Analysis Workflow
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quality assessment of this compound. The RP-HPLC method is a robust and precise tool for quantitative purity analysis, suitable for routine quality control. The orthogonal GC-MS method offers definitive structural confirmation through its characteristic mass spectrum, serving as an indispensable tool for identity testing and impurity investigation. Together, these protocols ensure that this critical synthetic intermediate meets the stringent quality requirements for pharmaceutical and agrochemical development.
References
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile - Benchchem.
- CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- - CymitQuimica.
- This compound | 214760-18-6 - Sigma-Aldrich.
- GCMS Section 6.17 - Whitman People.
- An In-depth Technical Guide to Fluorinated Benzonitrile Deriv
- Analytical Method Development and Valid
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- 4-Fluorobenzonitrile - Chem-Impex.
- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures - Benchchem.
- CHAPTER 2 Fragmentation and Interpret
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. whitman.edu [whitman.edu]
- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
Application Note: Structural Elucidation of 4-Acetyl-2-fluorobenzonitrile using ¹H NMR Spectroscopy
Abstract & Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the interpretation of the proton (¹H) NMR spectrum of 4-Acetyl-2-fluorobenzonitrile, a substituted aromatic compound with significant utility as a building block in medicinal chemistry. The molecule's structure, featuring a combination of electron-withdrawing and halogen substituents, presents an instructive case for analyzing complex chemical shift and spin-spin coupling patterns in a substituted benzene ring.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a theoretical overview to provide a field-proven protocol for sample preparation and a logical workflow for spectral analysis, grounded in the fundamental principles of NMR. We will dissect the influence of the cyano, acetyl, and fluoro groups on the aromatic proton environments, predict the resulting spectrum, and offer a step-by-step methodology for experimental execution and data interpretation.
Molecular Structure & NMR Implications
This compound (C₉H₆FNO, M.W. 163.15 g/mol ) is a solid at room temperature[1]. Its structure comprises a benzene ring substituted with three distinct functional groups that dictate the electronic environment and, consequently, the NMR signature of the molecule's protons.
-
Cyano Group (-C≡N): Anisotropic and strongly electron-withdrawing through both induction and resonance, it significantly deshields nearby protons, particularly those in the ortho position (H-6).
-
Acetyl Group (-COCH₃): A powerful electron-withdrawing group that deshields ortho (H-3, H-5) and para protons via resonance[2]. Its methyl protons provide a simple, isolated singlet.
-
Fluoro Group (-F): Highly electronegative, it exerts a strong inductive electron-withdrawing effect, deshielding adjacent protons. Crucially, the ¹⁹F nucleus (spin I=½) couples with nearby protons, introducing characteristic splitting patterns (H-F coupling).
These substituents create a unique electronic map across the aromatic ring, making every proton chemically distinct and leading to a complex but interpretable spectrum.
Diagram 1: Structure and Proton Numbering of this compound
Caption: A logical workflow for interpreting the ¹H NMR spectrum.
-
Initial Check: Calibrate the spectrum to TMS (0 ppm) and identify the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Assign the Singlet: Locate the singlet near δ 2.65 ppm. Confirm its integration corresponds to three protons. This is unequivocally the acetyl methyl group (H₇).
-
Analyze Aromatic Multiplets: Focus on the three signals between δ 7.8 and 8.2 ppm.
-
Extract Coupling Constants: For each doublet of doublets (dd), measure the two different J-values (the separation between the pairs of lines).
-
Find the Ortho Pair: Two of the protons (H-5 and H-6) are ortho to each other and should share the same large ortho coupling constant (³JHH ≈ 8.5 Hz). Identify the two dd signals that have this J-value in common.
-
Assign H-5 and H-6: The signal with the larger chemical shift (further downfield) of this pair is H-6, as it is ortho to the -CN group. The other is H-5.
-
Assign H-3: The remaining dd signal is H-3. Verify its coupling constants. It should share the small meta-coupling (⁴JHH ≈ 2.5 Hz) with the signal assigned to H-5. Its other splitting will be from the ortho H-F coupling (³JHF).
-
-
Final Verification: Check that all observed couplings are consistent with the final assignments. For instance, the meta H-F coupling (⁴JHF) observed in the H-6 signal should be consistent with theoretical expectations.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. By understanding the electronic effects of the substituents and the principles of spin-spin coupling, a complete and confident assignment of all proton signals is achievable. The distinct singlet of the acetyl group and the three unique doublet of doublets in the aromatic region provide a textbook example of how to elucidate the structure of a complex polysubstituted aromatic compound. The protocols and workflow detailed herein provide a robust framework for obtaining and interpreting high-quality NMR data for this and structurally related molecules critical to pharmaceutical and chemical research.
References
-
University of Rochester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
PubChemLite. (n.d.). This compound (C9H6FNO). [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. [Link]
-
University of Calgary. (n.d.). Interpreting Proton NMR Spectra. Chem 351 & 353. [Link]
-
Organic Chemistry Data. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Sources
The Strategic Role of 4-Acetyl-2-fluorobenzonitrile in the Synthesis of Advanced Isoxazoline-Class Agrochemicals
Introduction: The Emergence of Fluorinated Scaffolds in Modern Crop Protection
In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation by plant and insect enzymes. Within this context, 4-Acetyl-2-fluorobenzonitrile has emerged as a highly valuable and versatile building block, particularly in the synthesis of the next generation of isoxazoline-class insecticides. This application note provides a comprehensive overview of the utility of this compound, complete with detailed synthetic protocols and a discussion of the underlying chemical principles that make it a precursor of choice for researchers and professionals in agrochemical development.
Core Attributes of this compound as an Agrochemical Intermediate
The utility of this compound in agrochemical synthesis is rooted in the distinct reactivity of its three key functional groups: the nitrile, the acetyl, and the fluoro-substituted aromatic ring. This trifecta of functionalities provides a powerful toolkit for the synthetic chemist.
-
The Nitrile Group: A versatile precursor to a variety of functional groups, the nitrile can be readily converted into an oxime, which is a critical step in the formation of the isoxazoline heterocycle.
-
The Acetyl Group: The acetyl moiety serves as a key handle for introducing further molecular complexity. Its carbonyl group can participate in a range of classical organic reactions, allowing for the attachment of various side chains that can modulate the biological activity and spectrum of the final product.
-
The Fluorinated Phenyl Ring: The presence of the fluorine atom ortho to the nitrile group and meta to the acetyl group influences the electronic properties of the ring, enhancing its stability and modulating its interaction with biological targets. The substitution pattern is crucial for locking in specific conformations and improving the insecticidal potency of the resulting isoxazoline.
Application in the Synthesis of Isoxazoline Insecticides: A Mechanistic Overview
The isoxazoline class of insecticides has gained significant prominence due to its potent and selective activity against a broad spectrum of insect pests. These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death. The synthesis of these complex molecules often relies on a convergent strategy, where a key phenylisoxazoline core is first constructed and then elaborated. This compound is an ideal starting material for the construction of this critical core.
The general synthetic pathway involves a two-step sequence:
-
Oximation: The acetyl group of this compound is reacted with hydroxylamine to form the corresponding oxime. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acetyl group.
-
Cyclization: The resulting oxime, which is also a nitrile, undergoes a cyclization reaction to form the isoxazoline ring. This transformation is typically achieved by reacting the oxime with a suitable reagent to generate a nitrile oxide in situ, which then undergoes an intramolecular 1,3-dipolar cycloaddition.
This efficient and modular synthetic route allows for the generation of a diverse library of isoxazoline analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative isoxazoline insecticide starting from this compound.
Protocol 1: Synthesis of 1-(3-cyano-4-fluorophenyl)ethan-1-one oxime (Intermediate 1)
This protocol describes the conversion of the acetyl group of this compound to an oxime.
Materials:
| Material | Grade | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | 99% | Sigma-Aldrich |
| Sodium acetate | Anhydrous, 99% | Sigma-Aldrich |
| Ethanol | 200 proof | Sigma-Aldrich |
| Deionized water | ||
| Ethyl acetate | Reagent grade | Fisher Scientific |
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 61.3 mmol), hydroxylamine hydrochloride (5.1 g, 73.6 mmol), and sodium acetate (8.0 g, 97.5 mmol).
-
Add ethanol (100 mL) and deionized water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain 1-(3-cyano-4-fluorophenyl)ethan-1-one oxime as a white crystalline solid.
Expected Yield: Approximately 9.5 g (87%).
Protocol 2: Synthesis of a Phenylisoxazoline Insecticide (Illustrative Example)
This protocol outlines the cyclization of the oxime intermediate to form a representative isoxazoline insecticide. This example illustrates a common subsequent reaction; the specific reagents and conditions would be adapted based on the desired final structure.
Materials:
| Material | Grade | Supplier |
| 1-(3-cyano-4-fluorophenyl)ethan-1-one oxime | As synthesized in Protocol 1 | |
| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich |
| 3,3,3-Trifluoropropene | ||
| Triethylamine | 99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | ||
| Anhydrous sodium sulfate |
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-cyano-4-fluorophenyl)ethan-1-one oxime (5.0 g, 28.1 mmol) in anhydrous dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (4.1 g, 30.9 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Bubble 3,3,3-trifluoropropene gas through the solution at 0 °C for 30 minutes.
-
Slowly add triethylamine (4.3 mL, 30.9 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired phenylisoxazoline insecticide.
Visualizing the Synthetic Workflow
To provide a clear visual representation of the synthetic process, the following diagrams have been generated.
derivatization of 4-Acetyl-2-fluorobenzonitrile for biological screening
An Application Note and Protocol for the Derivatization of 4-Acetyl-2-fluorobenzonitrile for Biological Screening
Introduction: Unlocking New Therapeutic Potential
In the landscape of modern drug discovery, the strategic selection of a starting scaffold is paramount. A well-chosen molecular framework can serve as a versatile launchpad for developing a diverse library of compounds, significantly accelerating the identification of novel therapeutic leads. This compound is an exemplary starting scaffold, embodying several key features sought after by medicinal chemists. The benzonitrile moiety is a recognized "privileged scaffold," a structural motif frequently found in biologically active molecules and approved drugs due to its favorable pharmacokinetic properties and ability to engage with biological targets.[1][2] The incorporation of a fluorine atom further enhances its desirability; fluorine's unique electronic properties can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the systematic derivatization of this compound. We will explore validated chemical transformations targeting its two primary reactive handles—the acetyl ketone and the nitrile group. Furthermore, we will detail standardized protocols for high-throughput biological screening of the resulting compound library, offering a complete workflow from initial synthesis to hit identification. The objective is to provide a practical and scientifically rigorous roadmap for leveraging this promising scaffold to uncover new bioactive agents.
The Strategic Value of the this compound Scaffold
The power of this compound (Molecular Formula: C₉H₆FNO) lies in its trifunctional nature.[6][7][8]
-
Aromatic Ketone (Acetyl Group): This group is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It can be readily transformed into a wide array of functional groups, including secondary alcohols, amines, hydrazones, and complex heterocyclic systems. This versatility is crucial for exploring the structure-activity relationship (SAR) around this part of the molecule.[9][10]
-
Nitrile Group: The cyano moiety is a potent electron-withdrawing group and a versatile synthetic intermediate.[2] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, providing another axis for structural diversification.[11]
-
Fluorine Substitution: The ortho-fluorine atom is not merely a passive substituent. Its high electronegativity alters the electronic distribution of the aromatic ring, potentially enhancing binding interactions and blocking sites of metabolic attack, thereby increasing the bioavailability and in vivo half-life of the derived compounds.[12][13]
Derivatization Strategies and Protocols
The following section details robust protocols for modifying the acetyl and nitrile functionalities of the starting material. These reactions are selected for their reliability, scalability, and compatibility with library synthesis.
Strategy 1: Modification of the Acetyl Group
The acetyl group's carbonyl carbon is an electrophilic center, making it susceptible to nucleophilic attack, while its alpha-protons are acidic, enabling condensation reactions.
This protocol describes a one-pot reaction to convert the ketone into a diverse set of secondary amines, a common functional group in bioactive molecules.
Rationale: This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reagent is chosen for its selectivity for imines over ketones and its tolerance of a wide range of functional groups.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline, cyclopropylamine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the selected primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired secondary amine derivative.
Acylhydrazones are valuable pharmacophores known for a broad spectrum of biological activities, including antimicrobial and anticancer effects.[14]
Rationale: This is a condensation reaction between the ketone and a hydrazide. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.
Materials:
-
This compound
-
Hydrazide of choice (e.g., isonicotinohydrazide, benzohydrazide) (1.05 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add the chosen hydrazide (1.05 eq) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure acylhydrazone derivative.
Strategy 2: Modification of the Nitrile Group
The nitrile group offers unique opportunities for creating derivatives with distinct chemical properties.
Tetrazoles are important bioisosteres of carboxylic acids, often improving metabolic stability and cell permeability.
Rationale: This reaction involves the [2+3] cycloaddition of an azide source with the nitrile. Sodium azide is a common reagent, often used with a Lewis acid or an ammonium salt to activate the nitrile.
Materials:
-
This compound or a derivative from Strategy 1
-
Sodium azide (NaN₃) (3.0 equivalents)
-
Triethylamine hydrochloride (Et₃N·HCl) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the benzonitrile starting material (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2-3, which will protonate the tetrazole and cause it to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with water to remove salts.
-
Dry the product under vacuum. Recrystallization may be performed if further purification is needed.
Visualizing the Derivatization Workflow
The power of this scaffold lies in the combinatorial possibilities. A single starting material can be expanded into a diverse library by applying various synthetic transformations.
Caption: Derivatization workflow for this compound.
Biological Screening: From Library to Leads
Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. High-Throughput Screening (HTS) is a standard method for rapidly evaluating large numbers of compounds.[15][16]
Screening Workflow
A typical screening cascade involves a primary screen to identify initial "hits," followed by more rigorous secondary assays to confirm activity and determine potency.
Caption: A typical high-throughput screening cascade.
Protocol 3.1: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the synthesized compounds against a cancer cell line, a common primary screen in oncology drug discovery.[17]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO for formazan solubilization
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentration for a primary screen is typically 10 µM. Add 100 µL of the compound-containing medium to the wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered hits.
| Compound ID | Derivative Class | % Inhibition at 10 µM (A549 Cells) | Status |
| SCM-001 | (Starting Material) | 8.2% | Inactive |
| DERIV-A04 | Secondary Amine | 65.7% | Hit |
| DERIV-B12 | Acylhydrazone | 72.1% | Hit |
| DERIV-C08 | Tetrazole | 15.3% | Inactive |
| DERIV-D01 | Amine-Tetrazole | 88.9% | Potent Hit |
Table 1: Hypothetical primary screening data for a subset of the compound library.
Protocol 3.2: Dose-Response and IC₅₀ Determination
For compounds identified as hits in the primary screen, a dose-response assay is performed to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Follow the same procedure as the MTT assay (Protocol 3.1).
-
Instead of a single concentration, treat the cells with the hit compound across a range of concentrations (e.g., 8-point serial dilution from 100 µM down to ~1 nM).
-
After data acquisition, plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
| Concentration (µM) | % Inhibition (DERIV-D01) |
| 100 | 98.5% |
| 33.3 | 95.2% |
| 11.1 | 89.1% |
| 3.7 | 75.4% |
| 1.2 | 52.3% |
| 0.4 | 28.9% |
| 0.1 | 10.1% |
| 0.04 | 2.5% |
| Calculated IC₅₀ | 1.15 µM |
Table 2: Hypothetical dose-response data and calculated IC₅₀ for a hit compound.
Conclusion
This compound represents a highly valuable and strategically designed starting point for the generation of novel compound libraries. Its dual reactive sites, combined with the beneficial properties imparted by the fluorine atom, provide a rich platform for synthetic exploration. By following the detailed derivatization and screening protocols outlined in this guide, researchers can efficiently navigate the path from chemical synthesis to the identification of validated, potent hit compounds. This systematic approach maximizes the potential for discovering new molecules with significant therapeutic promise, thereby contributing to the advancement of drug discovery programs across various disease areas.
References
-
Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Retrieved from [Link]
- Shahi, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Research.
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. Retrieved from [Link]
-
AZoM. (2024). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Retrieved from [Link]
-
Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H6FNO). Retrieved from [Link]
-
ResearchGate. (2025). Acylhydrazone Derivatives: An Overview of Biological Activities. Retrieved from [Link]
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Application Notes and Protocols for the Selective Reduction of the Acetyl Group in 4-Acetyl-2-fluorobenzonitrile
Introduction: Strategic Reduction in Pharmaceutical Scaffolding
4-Acetyl-2-fluorobenzonitrile is a versatile synthetic intermediate characterized by its trifunctional nature: an aromatic ring, a nitrile group, and a ketone.[1][2] The selective modification of the acetyl group is a critical step in the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery and development. The resulting chiral alcohol, 4-(1-hydroxyethyl)-2-fluorobenzonitrile, or the fully reduced alkyl derivative, 4-ethyl-2-fluorobenzonitrile, serve as key building blocks for pharmacologically active compounds. This document provides a detailed experimental guide for researchers, scientists, and drug development professionals on the selective reduction of the acetyl moiety in this compound, focusing on practical, reliable, and scalable methodologies.
Strategic Considerations for the Reduction of Aryl Ketones
The choice of reducing agent and reaction conditions is paramount to achieving the desired transformation while preserving the other functional groups. The nitrile group, in particular, can be susceptible to reduction under certain conditions. Herein, we will explore three primary reductive strategies, with a primary focus on the most selective and widely applicable method.
Overview of Reductive Pathways
The reduction of the acetyl group in this compound can proceed via two main pathways:
-
Partial Reduction: Conversion of the ketone to a secondary alcohol.
-
Complete Reduction: Conversion of the ketone to a methylene group (an alkane).
The selection of the appropriate pathway is dictated by the synthetic target.
Part 1: Selective Partial Reduction to 4-(1-hydroxyethyl)-2-fluorobenzonitrile using Sodium Borohydride
For the selective reduction of the acetyl group to a hydroxyethyl group, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards less reactive functional groups such as nitriles and esters under standard conditions.[3][4] This high degree of selectivity makes it ideal for the transformation of this compound.
Mechanism of Sodium Borohydride Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. The resulting alkoxide is then protonated during the workup to yield the secondary alcohol.
Experimental Protocol: Sodium Borohydride Reduction
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| This compound | 1.0 g (6.13 mmol) |
| Sodium Borohydride (NaBH₄) | 0.28 g (7.36 mmol) |
| Methanol (MeOH) | 20 mL |
| Deionized Water | 50 mL |
| 1 M Hydrochloric Acid (HCl) | As needed for neutralization |
| Ethyl Acetate (EtOAc) | 50 mL |
| Anhydrous Sodium Sulfate | For drying |
| Round-bottom flask (50 mL) | With magnetic stir bar |
| Ice bath | For temperature control |
| Separatory funnel (100 mL) | For extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) | For reaction monitoring (e.g., silica gel, 1:1 Hexanes:EtOAc) |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.13 mmol) of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Sodium Borohydride: To the cooled solution, add 0.28 g (7.36 mmol) of sodium borohydride portion-wise over 10 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-2 hours). A similar synthesis using NaBH4 was stirred at room temperature for 3 hours.[5]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 10 mL) while maintaining the temperature at 0-5 °C.
-
Neutralization and Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Neutralize the mixture to pH ~7 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(1-hydroxyethyl)-2-fluorobenzonitrile as a white solid or a viscous oil.[6]
Part 2: Complete Reduction to 4-ethyl-2-fluorobenzonitrile
For the complete reduction of the acetyl group to an ethyl group, more forcing conditions are required. The two most common methods are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction
This method is performed under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[7] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to form the alkane.[8]
General Conditions:
-
Reagents: Hydrazine hydrate (H₂N-NH₂·H₂O), potassium hydroxide (KOH)
-
Solvent: A high-boiling solvent such as diethylene glycol or triethylene glycol
-
Temperature: High temperatures (typically >180 °C) are required.
Clemmensen Reduction
This reduction is carried out in a strongly acidic medium and is suitable for substrates that are stable to acid.[9] The reaction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid.[10]
General Conditions:
-
Reagents: Zinc-mercury amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl)
-
Solvent: Typically an alcohol or an inert co-solvent.
-
Temperature: Usually performed at reflux.
The choice between the Wolff-Kishner and Clemmensen reduction will depend on the overall stability of the molecule. For this compound, the nitrile group is generally stable to both acidic and basic conditions, making both methods potentially viable. However, the high temperatures of the Wolff-Kishner reduction may pose a risk of side reactions.
Conclusion
The selective reduction of the acetyl group in this compound can be effectively achieved using sodium borohydride to yield the corresponding secondary alcohol. This method offers high chemoselectivity and mild reaction conditions. For the complete reduction to the ethyl derivative, the Wolff-Kishner and Clemmensen reductions provide robust, albeit more forcing, alternatives. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to perform these important transformations in their synthetic endeavors.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). The enantioselective reductions of aryl alkyl ketones. Retrieved from [Link]
-
University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Beilstein Journals. (2011). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
RSC Publishing. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. Retrieved from [Link]
-
YouTube. (2019). Clemmensen & Wolff-Kishner reductions of acyl benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
YouTube. (2018). Clemmensen Reduction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H6FNO). Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 214760-18-6]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-2-chlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
ChemRxiv. (n.d.). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 214760-18-6 Name: Benzonitrile, 4-acetyl-2-fluoro- (9CI). Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acetyl-N-Phenylhydroxylamine via Catalytic Transfer Hydrogenation of Nitrobenzene Using Hydrazine and Rhodium on Carbon. Retrieved from [Link]
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Introduction: The Strategic Value of 4-Acetyl-2-fluorobenzonitrile
An Application Guide to the Nucleophilic Aromatic Substitution of 4-Acetyl-2-fluorobenzonitrile
This compound (CAS 214760-18-6) is a highly valuable and versatile building block in modern medicinal chemistry and materials science.[1] Its strategic importance stems from a unique confluence of functional groups: a nitrile, a ketone, and a synthetically labile fluorine atom on an aromatic scaffold. The presence of two powerful electron-withdrawing groups—the cyano group in the para position and the acetyl group in the meta position—profoundly activates the C2-fluorine bond towards nucleophilic aromatic substitution (SNAr).[2]
This activation transforms the molecule into an electrophilic hub, enabling the facile introduction of a diverse array of nucleophilic fragments. The resulting 2-substituted-4-acetylbenzonitrile derivatives are key intermediates in the synthesis of complex heterocyclic systems, including quinazolines and other scaffolds prevalent in active pharmaceutical ingredients (APIs).[3][4] This guide provides a detailed exploration of the underlying principles governing the reactivity of this compound and offers robust protocols for its reaction with common classes of nucleophiles.
Pillar 1: The Mechanism of Activation and Substitution
The reaction of this compound with nucleophiles proceeds via the classical SNAr addition-elimination mechanism. Understanding this pathway is critical to optimizing reaction conditions and predicting outcomes.
-
Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the strong inductive and resonance effects of the para-cyano (-CN) and meta-acetyl (-COCH₃) groups.
-
Rate-Determining Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom (C2). This is typically the slow, rate-determining step of the reaction.[5] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Aromaticity Restoration: The aromaticity of the ring is restored by the rapid expulsion of the fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the initial attack.[5][7] This is a notable inversion of the leaving group trend seen in aliphatic SN2 reactions.
The overall mechanism is depicted below.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)
The reaction with amines is typically robust and high-yielding, forming valuable 2-aminobenzonitrile derivatives. [8][9] Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous K₂CO₃.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Via syringe, add anhydrous DMSO to create a stirrable suspension (approx. 0.2 M concentration of the limiting reagent).
-
Add morpholine via syringe and place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature. Carefully pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality Insights:
-
Base (K₂CO₃): A mild inorganic base is used to scavenge the HF acid formed in situ, driving the reaction to completion.
-
Solvent (DMSO): A polar aprotic solvent is crucial. It dissolves the reagents and stabilizes the charged Meisenheimer intermediate without protonating the nucleophile.
-
Excess Nucleophile: A slight excess of the amine ensures complete consumption of the limiting electrophile.
Protocol 2: Reaction with S-Nucleophiles (e.g., Thiophenol)
Thiols are potent nucleophiles and react readily, often at lower temperatures than amines. [10]The resulting aryl sulfides are important synthetic intermediates.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and Cs₂CO₃.
-
Add anhydrous DMF via syringe, followed by the thiophenol.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC (staining with KMnO₄ can help visualize the sulfide product). The reaction is often complete within 1-3 hours.
-
Upon completion, cool the mixture and pour it into acidified water (e.g., 1 M HCl) to neutralize the base and protonate any excess thiolate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel chromatography.
Causality Insights:
-
Base (Cs₂CO₃): Cesium carbonate is more soluble in DMF than K₂CO₃ and is a stronger base, effectively deprotonating the thiol to the more nucleophilic thiolate anion.
-
Temperature (60 °C): The high nucleophilicity of the thiolate allows for milder reaction conditions compared to many other nucleophiles.
Protocol 3: Reaction with O-Nucleophiles (e.g., Phenol)
Oxygen nucleophiles like phenols require stronger basic conditions to form the corresponding phenoxide, which is the active nucleophilic species.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
CAUTION: Handle NaH with extreme care in an inert atmosphere. It is highly flammable upon contact with water or air.
-
To a dry, nitrogen-flushed flask, add a solution of phenol in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath. Add the NaH portion-wise, allowing the hydrogen gas evolution to subside between additions.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
To this solution, add a solution of this compound in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature, then heat to 110 °C.
-
Monitor the reaction by LC-MS. These reactions can be slower, often requiring 8-24 hours.
-
After completion, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine organics, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel chromatography to yield the desired diaryl ether.
Causality Insights:
-
Base (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic phenol, generating the highly nucleophilic phenoxide.
-
Temperature (110 °C): Higher temperatures are necessary to overcome the lower intrinsic nucleophilicity of the phenoxide compared to amines or thiolates.
Pillar 3: Data Summary and Validation
The following table summarizes typical conditions and expected outcomes for the protocols described. Researchers should optimize these conditions for their specific nucleophiles.
| Nucleophile Class | Representative Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Expected Product |
| Nitrogen | Morpholine | K₂CO₃ (2.0) | DMSO | 100 | 2 - 6 | 4-Acetyl-2-morpholinobenzonitrile |
| Sulfur | Thiophenol | Cs₂CO₃ (1.5) | DMF | 60 | 1 - 3 | 4-Acetyl-2-(phenylthio)benzonitrile |
| Oxygen | Phenol | NaH (1.3) | DMF | 110 | 8 - 24 | 4-Acetyl-2-phenoxybenzonitrile |
Product Validation: Successful synthesis should be confirmed through standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the incorporation of the nucleophile and the disappearance of the C-F coupling signals.
-
High-Resolution Mass Spectrometry (HRMS): Will provide an exact mass measurement to confirm the elemental composition of the product.
-
FT-IR Spectroscopy: Can show the disappearance of C-F stretches and the appearance of new functional group bands.
References
- Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles.Journal of Heterocyclic Chemistry. [URL: https://doi.org/10.1002/jhet.5570280530]
- Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate.American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ma049386k]
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753310/]
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).ResearchGate. [URL: https://www.researchgate.
- 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0.Benchchem. [URL: https://www.benchchem.com/product/1138444-80-0]
- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11208945/]
- Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Synthesis-of-the-2-methyl-3-substitutedquinazolin-43H-one-8a-q_fig2_359306041]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141675/]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999818/]
- Nucleophilic Aromatic Substitution.YouTube (Professor Dave Explains). [URL: https://www.youtube.
- CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro-.CymitQuimica. [URL: https://www.cymitquimica.com/cas/214760-18-6]
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7815]
- Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06428d]
- 4-Fluorobenzonitrile | 1194-02-1.ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854378_EN.htm]
- 4-Fluorobenzonitrile.Chem-Impex. [URL: https://www.chemimpex.com/products/00735]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- This compound | 214760-18-6.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e07df6]
- Nucleophilic Aromatic Substitution.Chemistry Steps. [URL: https://www.chemistrysteps.
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.LinkedIn. [URL: https://www.linkedin.com/pulse/indispensable-role-4-bromo-2-fluorobenzonitrile-modern-chemical-zolf-y3xsc]
- This compound by Alfa Chemistry.Labshake. [URL: https://www.labshake.com/product/4-acetyl-2-fluorobenzonitrile-alfa-chemistry-acm214760186]
- 214760-18-6|this compound|BLD Pharm.BLD Pharm. [URL: https://www.bldpharm.com/products/214760-18-6.html]
- Reactions of thiols.YouTube. [URL: https://www.youtube.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.MDPI. [URL: https://www.mdpi.com/2073-4344/12/12/1572]
- Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1162463/]
- 20.6: Reactions of Amines.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.06%3A_Reactions_of_Amines]
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.YouTube. [URL: https://www.youtube.
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Acetyl-2-fluorobenzonitrile
Introduction
4-Acetyl-2-fluorobenzonitrile is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring an acetyl group, a fluorine atom, and a nitrile moiety, provides multiple points for molecular elaboration. This document provides a comprehensive guide for the scale-up synthesis of this important intermediate, targeting researchers, scientists, and professionals in the drug development sector. The protocols detailed herein are designed to be robust, scalable, and accompanied by the scientific rationale behind the chosen methodologies.
Strategic Approach to Synthesis
For the multigram to kilogram scale synthesis of this compound, a convergent and efficient synthetic strategy is paramount. After careful consideration of various synthetic disconnections, a two-pronged approach is presented, leveraging readily available starting materials and well-established, scalable chemical transformations. The primary recommended route proceeds via a Friedel-Crafts acylation followed by a modern cyanation reaction, offering a balance of efficiency, cost-effectiveness, and scalability. A secondary, alternative route is also discussed for contexts where starting material availability or specific process capabilities might differ.
Primary Recommended Synthetic Route: Friedel-Crafts Acylation and Palladium-Catalyzed Cyanation
This route commences with the regioselective Friedel-Crafts acylation of 3-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, which is then converted to the final nitrile product.
dot graph "Primary_Synthetic_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="3-Fluorotoluene"]; B [label="4-Acetyl-2-fluorotoluene"]; C [label="4-Acetyl-2-fluorobenzoic Acid"]; D [label="4-Acetyl-2-fluorobenzamide"]; E [label="this compound"];
A -> B [label="Friedel-Crafts Acylation"]; B -> C [label="Oxidation"]; C -> D [label="Amidation"]; D -> E [label="Dehydration"]; }
Workflow for the primary synthetic route.
Part 1: Synthesis of 4-Acetyl-2-fluorotoluene
Causality of Experimental Choices: The Friedel-Crafts acylation is a robust method for introducing an acetyl group onto an aromatic ring.[1][2][3][4] The choice of 3-fluorotoluene as the starting material is strategic. The fluorine atom is a deactivating but ortho-, para-director, while the methyl group is an activating ortho-, para-director.[5][6][7] The combined directing effects favor acylation at the position para to the fluorine and ortho to the methyl group, leading to the desired 4-acetyl-2-fluorotoluene with high regioselectivity. Aluminum chloride (AlCl₃) is a classic and cost-effective Lewis acid catalyst for this transformation. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants and the intermediate complex.
Protocol:
| Parameter | Value |
| Reactants | 3-Fluorotoluene, Acetyl Chloride, Anhydrous Aluminum Chloride |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous HCl quench, extraction, and distillation |
Step-by-Step Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 30 minutes at 0 °C to form the acylium ion complex.
-
Add 3-fluorotoluene (1.0 eq.) dropwise to the reaction mixture, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-acetyl-2-fluorotoluene.
Part 2: Synthesis of this compound
The conversion of the methyl group in 4-acetyl-2-fluorotoluene to a nitrile can be achieved in a two-step sequence: oxidation to the carboxylic acid followed by conversion to the nitrile.
2a. Oxidation to 4-Acetyl-2-fluorobenzoic Acid
Causality of Experimental Choices: The oxidation of a benzylic methyl group to a carboxylic acid is a common and scalable transformation.[8][9][10][11] Potassium permanganate (KMnO₄) is a strong and inexpensive oxidizing agent suitable for this purpose. The reaction is typically carried out in an aqueous medium, and the product is isolated by acidification.
Protocol:
| Parameter | Value |
| Reactants | 4-Acetyl-2-fluorotoluene, Potassium Permanganate |
| Solvent | Water/Pyridine (co-solvent) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration, acidification, and recrystallization |
Step-by-Step Methodology:
-
Charge a reactor with 4-acetyl-2-fluorotoluene (1.0 eq.) and a mixture of water and pyridine.
-
Heat the mixture to reflux and add potassium permanganate (3.0-4.0 eq.) portion-wise over several hours, maintaining a gentle reflux.
-
After the addition is complete, continue to heat at reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-acetyl-2-fluorobenzoic acid.
2b. Conversion of Carboxylic Acid to Nitrile
Causality of Experimental Choices: The conversion of a carboxylic acid to a nitrile is a two-step process involving the formation of a primary amide followed by dehydration.[12][13][14][15][16][17][18][19] Thionyl chloride is an effective reagent for converting the carboxylic acid to the acid chloride, which then readily reacts with ammonia to form the amide. Subsequent dehydration of the amide can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) being a common and effective choice for scale-up.
Protocol:
| Parameter | Value |
| Reactants | 4-Acetyl-2-fluorobenzoic Acid, Thionyl Chloride, Ammonia, Phosphorus Oxychloride |
| Solvent | Toluene (for amidation), Acetonitrile (for dehydration) |
| Temperature | Reflux (amidation), 0 °C to reflux (dehydration) |
| Reaction Time | 2-4 hours (amidation), 1-3 hours (dehydration) |
| Work-up | Quenching, extraction, and crystallization |
Step-by-Step Methodology:
-
Amidation:
-
To a solution of 4-acetyl-2-fluorobenzoic acid (1.0 eq.) in toluene, add thionyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in an inert solvent like THF and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with cold water, and dry.
-
-
Dehydration:
-
To a cooled (0 °C) solution of the 4-acetyl-2-fluorobenzamide (1.0 eq.) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (1.1 eq.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Alternative Synthetic Route: Halogenation and Cyanation
This route involves the bromination of 2-fluorotoluene, followed by acylation and a final cyanation step. This approach can be advantageous if the starting material 4-bromo-2-fluorotoluene is readily available.
dot graph "Alternative_Synthetic_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
F [label="2-Fluorotoluene"]; G [label="4-Bromo-2-fluorotoluene"]; H [label="1-(4-Bromo-2-fluorophenyl)ethan-1-one"]; I [label="this compound"];
F -> G [label="Bromination"]; G -> H [label="Friedel-Crafts Acylation"]; H -> I [label="Cyanation"]; }
Workflow for the alternative synthetic route.
Part 1: Synthesis of 4-Bromo-2-fluorotoluene
Causality of Experimental Choices: The bromination of 2-fluorotoluene is an electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The para-position to the fluorine is also the ortho-position to the methyl group, and the para-position to the methyl group is also the meta-position to the fluorine. Steric hindrance at the positions ortho to the methyl group will favor substitution at the position para to the fluorine, leading to the desired 4-bromo-2-fluorotoluene.[20][21][22][23][24]
Protocol:
A detailed protocol for the synthesis of 4-Bromo-2-fluorotoluene can be found in the literature, often involving the use of bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[20][21][22][23][24]
Part 2: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethan-1-one
This step is a Friedel-Crafts acylation analogous to the one described in the primary route, using 4-bromo-2-fluorotoluene as the starting material.
Part 3: Cyanation of 1-(4-Bromo-2-fluorophenyl)ethan-1-one
Causality of Experimental Choices: The conversion of an aryl bromide to a nitrile can be achieved through several methods. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classical method.[2][25][26][27] However, for scalability and to avoid the use of stoichiometric amounts of toxic copper salts, modern palladium-catalyzed cyanation reactions are often preferred.[28] These reactions typically use a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide or potassium ferrocyanide.
Protocol (Palladium-Catalyzed Cyanation):
| Parameter | Value |
| Reactants | 1-(4-Bromo-2-fluorophenyl)ethan-1-one, Zinc Cyanide, Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like dppf) |
| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvent |
| Temperature | 80-120 °C |
| Reaction Time | 6-12 hours |
| Work-up | Aqueous work-up, extraction, and purification |
Step-by-Step Methodology:
-
In a reaction vessel under an inert atmosphere, combine 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq.), zinc cyanide (0.6 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent like DMF.
-
Heat the reaction mixture to 80-120 °C and stir for 6-12 hours, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Safety, Health, and Environmental Considerations
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen.
-
Oxidation: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Cyanation:
-
Copper(I) Cyanide: Highly toxic if ingested, inhaled, or in contact with skin.[29][30][31] Releases highly toxic hydrogen cyanide gas upon contact with acids.
-
Zinc Cyanide: Also highly toxic and releases hydrogen cyanide gas with acids.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
-
Pyrophoric Reagents: If organolithium reagents (e.g., n-BuLi) are considered for alternative routes, extreme caution is necessary as they are pyrophoric and react violently with water and air.[32][33][34][35]
-
Sodium Azide: If a Sandmeyer reaction is considered as an alternative for introducing the nitrile group, it's important to note that sodium azide is highly toxic and can form explosive heavy metal azides.[1][3][4][36][37]
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Particular care should be taken with waste containing heavy metals (copper, palladium) and cyanide compounds. Quenching procedures for reactive reagents should be performed under controlled conditions.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet), and aromatic protons (doublets and multiplets with appropriate coupling constants). |
| ¹³C NMR | Resonances for the nitrile carbon, carbonyl carbon, and aromatic carbons, showing the effect of the fluorine substituent. |
| FT-IR | Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₆FNO, MW: 163.15). |
| Melting Point | A sharp melting point consistent with a pure compound. |
| Purity (HPLC/GC) | >98% |
Conclusion
The synthesis of this compound can be successfully scaled up using the detailed protocols provided in these application notes. The primary route, involving Friedel-Crafts acylation and subsequent functional group transformations, offers a reliable and cost-effective strategy. The alternative route provides flexibility depending on the availability of starting materials. Adherence to the described procedures and safety precautions is essential for a successful and safe scale-up synthesis.
References
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Retrieved from [Link]
-
Wikipedia. (2024). Rosenmund–von Braun reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
RSC Publishing. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
NJ.gov. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Retrieved from [Link]
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
NIH National Center for Biotechnology Information. (2022). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). 4-Bromo-2-Fluorotoluene CAS 51436-99-8. Retrieved from [Link]
-
YouTube. (2018). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2-Fluorotoluene: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
-
Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5965764A - Process for producing a nitrile.
-
Longdom Publishing. (n.d.). Oxidative Reactions Role in the Synthesis of Organic Compounds. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemsrc. (2025). 4-Bromo-2-fluorotoluene. Retrieved from [Link]
-
Royal Society Publishing. (2025). Recent advances in metal-catalysed oxidation reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Retrieved from [Link]
-
Monash University. (n.d.). Organic reactions: Oxidation. Retrieved from [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
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analytical method validation for 4-Acetyl-2-fluorobenzonitrile
An Application Note and Protocol for the Analytical Method Validation of 4-Acetyl-2-fluorobenzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance. The protocols detailed herein are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental choices and practical, step-by-step protocols.
Introduction: The Significance of Validated Analytical Methods
This compound is an organic compound featuring a benzonitrile core structure with acetyl and fluoro substituents.[3] Its molecular structure makes it a valuable building block in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs).[4][5] The purity and concentration of this intermediate can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for its characterization.
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] It is a mandatory requirement in the pharmaceutical industry to ensure the integrity of analytical data. This guide provides a detailed framework for the validation of an RP-HPLC method for this compound, covering specificity, linearity, accuracy, precision, and robustness.
Proposed Analytical Method: RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[7][8] A reverse-phase method is proposed due to the moderate polarity of the analyte.[3]
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following are the proposed starting conditions for the analysis of this compound. These may be further optimized during method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Causality of Experimental Choices:
-
C18 Column: A C18 stationary phase is a common choice for reverse-phase chromatography and is suitable for retaining moderately polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This combination is a widely used mobile phase in RP-HPLC due to its low UV cutoff and good solubilizing properties. The 60:40 ratio is a starting point and would be optimized to achieve a reasonable retention time and good peak shape.
-
UV Detection at 254 nm: The benzonitrile and acetyl groups are chromophores that should exhibit significant absorbance at or near 254 nm, providing good sensitivity.
Analytical Method Validation Protocol
The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][9]
Specificity and Forced Degradation Studies
Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[10][11]
3.1.1. Experimental Protocol for Specificity
-
Prepare Solutions:
-
Blank: Prepare the mobile phase as the blank.
-
Placebo: If in a formulation, prepare a solution of the placebo without the active ingredient.
-
Standard Solution: Prepare a solution of this compound reference standard at the target concentration.
-
Sample Solution: Prepare a solution of the sample containing this compound.
-
-
Analysis: Inject the blank, placebo, standard, and sample solutions into the HPLC system.
-
Evaluation:
-
The blank and placebo injections should not show any peaks at the retention time of this compound.
-
The peak for this compound in the sample solution should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.
-
3.1.2. Experimental Protocol for Forced Degradation
Forced degradation studies are conducted to demonstrate that the analytical method can separate the main analyte from its degradation products.[12][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions and dilute all stressed samples to the target concentration.
-
Analysis: Inject the stressed samples into the HPLC system with a PDA detector.
-
Evaluation:
-
The method should be able to separate the parent peak from any degradation product peaks.
-
Peak purity analysis should be performed on the parent peak in the presence of degradants.
-
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 13. forced degradation products: Topics by Science.gov [science.gov]
Application Notes and Protocols: The Strategic Use of 4-Acetyl-2-fluorobenzonitrile in the Synthesis of Kinase Inhibitors
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The intricate signaling pathways governed by kinases, when dysregulated, often drive cancer progression, making them prime targets for therapeutic intervention. The design and synthesis of small molecules that can selectively inhibit these kinases are therefore of paramount importance. 4-Acetyl-2-fluorobenzonitrile is a key starting material and versatile building block in the synthesis of a variety of heterocyclic scaffolds that form the core of numerous kinase inhibitors.[2] Its utility stems from the presence of three distinct functional groups: an acetyl group, a fluorine atom, and a nitrile moiety.[3] Each of these groups offers a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures.[3] The acetyl group can participate in condensation and substitution reactions, while the nitrile group can be hydrolyzed or elaborated into other functionalities.[3] The fluorine atom can enhance biological activity and lipophilicity, crucial parameters in drug design.[2] This application note will provide a detailed exploration of the use of this compound in the synthesis of pyrazole and pyrimidine-based kinase inhibitors, offering detailed protocols and insights into the underlying chemical principles.
I. Synthesis of Pyrazole-Based Kinase Inhibitor Scaffolds
The pyrazole nucleus is a prominent feature in many biologically active compounds, including a number of approved kinase inhibitors.[4] The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] The acetyl and nitrile groups of this compound, while not a traditional 1,3-dicarbonyl system, can be strategically employed to construct the pyrazole ring.
A. Reaction with Hydrazine: A Direct Route to Pyrazoles
A straightforward approach to pyrazole synthesis from this compound involves its reaction with hydrazine hydrate.[3][6] This reaction proceeds through a condensation reaction between the acetyl group and one of the amino groups of hydrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Protocol 1: Synthesis of 3-(4-cyano-3-fluorophenyl)-5-methyl-1H-pyrazole
Objective: To synthesize a pyrazole scaffold from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired pyrazole.
Expected Outcome: The formation of 3-(4-cyano-3-fluorophenyl)-5-methyl-1H-pyrazole as a solid product.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.
-
Catalytic Acetic Acid: The acid catalyzes the initial condensation step by protonating the carbonyl oxygen of the acetyl group, making it more electrophilic.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting material.
-
Aqueous Work-up and Extraction: This procedure removes any unreacted hydrazine hydrate and other water-soluble impurities.
-
Chromatographic Purification: This step is crucial to isolate the pure pyrazole product from any side products or unreacted starting materials.
Diagram 1: Synthesis of a Pyrazole Scaffold
Sources
Application Note: Preparation of Standard Solutions of 4-Acetyl-2-fluorobenzonitrile for Analytical Applications
Abstract
This application note provides a comprehensive and detailed protocol for the preparation of accurate and reliable standard solutions of 4-Acetyl-2-fluorobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals who require precise quantitative analysis of this compound. The protocol emphasizes scientific integrity, causality behind experimental choices, and self-validating systems to ensure the trustworthiness of the results. Adherence to these guidelines is critical for applications such as chromatographic assay, impurity analysis, and other quantitative analytical methods.
Introduction: The Criticality of an Accurate Standard
In quantitative analysis, the reference standard is the cornerstone upon which the accuracy of all measurements rests. The preparation of this standard is, therefore, a critical step that dictates the validity of the entire analytical procedure. An inaccurately prepared standard will lead to a proportional systematic error in all subsequent results. This protocol is designed to mitigate such risks by providing a scientifically grounded methodology. This compound is a solid organic compound with moderate polarity, soluble in various organic solvents.[1] The procedures outlined below are based on established principles of analytical chemistry and pharmacopeial guidelines.[2][3]
Compound Information
-
Chemical Name: this compound
-
Molecular Formula: C₉H₆FNO[1]
-
Molecular Weight: 163.15 g/mol [6]
-
Physical Form: Solid[6]
-
Storage: Sealed in a dry, room temperature environment.[6]
Pre-Protocol Considerations: The "Why" Behind the "How"
Selection of Solvent
The choice of solvent is paramount for preparing a stable and accurate standard solution. The ideal solvent should:
-
Completely dissolve the analyte at the desired concentration.
-
Be non-reactive with the analyte.
-
Be compatible with the analytical instrumentation (e.g., HPLC mobile phase).
-
Have low volatility to minimize concentration changes due to evaporation.
-
Recommendation: Acetonitrile is often a preferred solvent for stock solutions due to its superior ability to dissolve a wide range of organic compounds and its common use in HPLC mobile phases.[7] However, Methanol is a viable and often more cost-effective alternative.[7] It is imperative to experimentally verify the solubility of this compound in the chosen solvent at the target concentration before proceeding.
Purity of the Reference Standard
The purity of the reference standard material directly impacts the accuracy of the prepared solution's concentration.
-
Requirement: Always use a well-characterized reference standard with a certificate of analysis (CoA). The CoA provides critical information on purity, which must be factored into the final concentration calculation.[2]
Selection of Glassware
For the preparation of standard solutions, only Class A volumetric glassware should be used.[8][9] This ensures the highest level of accuracy in volume measurement, which is crucial for minimizing error.[8][9][10][11]
-
Rationale: Class A glassware has the tightest manufacturing tolerances, meaning the actual volume of the flask is very close to the nominal volume stated.[8][9] Using less accurate glassware, such as graduated cylinders or beakers, for final volume adjustments will introduce significant error.[8]
Safety and Handling Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, its structural similarity to other benzonitrile compounds warrants a cautious approach. Benzonitriles as a class of compounds can be toxic if ingested, inhaled, or absorbed through the skin.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Handling: Avoid creating dust when handling the solid material. Use appropriate tools like spatulas for transfer.
-
Storage: Store the solid compound and prepared solutions in tightly sealed containers in a cool, dry, and dark place.[12][13][15] Amber glassware is recommended for solutions to protect from light.[12]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.[16]
Experimental Protocols
Protocol for Preparation of a Primary Stock Solution (e.g., 1.0 mg/mL)
This protocol details the preparation of a 1.0 mg/mL primary stock solution of this compound.
Materials:
-
This compound reference standard with CoA
-
HPLC-grade Acetonitrile (or Methanol)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
Weighing paper or weighing boat
-
Spatula
-
Pasteur pipettes
-
Ultrasonic bath
Procedure:
-
Balance Preparation: Ensure the analytical balance is level, calibrated, and located in a draft-free environment.[17][18]
-
Tare the Weighing Vessel: Place a clean, dry weighing boat on the balance pan and tare the balance to zero.
-
Weighing the Standard: Accurately weigh the desired amount of this compound. For a 10 mL stock solution of 1.0 mg/mL, this would be approximately 10.0 mg. Record the exact weight to the nearest 0.01 mg.
-
Expert Insight: The principle of "accurately-approximately" applies here. It is more important to know the exact weight of the substance rather than weighing out exactly 10.00 mg.[10]
-
-
Quantitative Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. To ensure all the solid is transferred, use a small amount of the chosen solvent (Acetonitrile or Methanol) to rinse the weighing boat multiple times, transferring the rinse into the volumetric flask with each step.
-
Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Equilibration: Allow the solution to return to room temperature if sonication was used, as temperature affects the final volume.
-
Dilution to Volume: Carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution in a tightly sealed, light-resistant (amber) container at refrigerated temperatures (2-8 °C), unless stability studies indicate otherwise.
Calculation of Exact Concentration:
The exact concentration of the stock solution should be calculated based on the purity of the reference standard as stated in the CoA.
-
Formula: Concentration (mg/mL) = (Weight of standard (mg) × Purity of standard (% / 100)) / Volume of volumetric flask (mL)
Example Calculation:
-
Weight of standard: 10.25 mg
-
Purity: 99.5%
-
Volume of flask: 10.00 mL
-
Concentration = (10.25 mg × 0.995) / 10.00 mL = 1.020 mg/mL
Protocol for Preparation of Working Standard Solutions (Serial Dilution)
Working standards for calibration curves are typically prepared by serial dilution from the primary stock solution.
Materials:
-
Prepared Primary Stock Solution
-
Class A volumetric pipettes (various sizes)
-
Class A volumetric flasks (various sizes)
-
Pipette bulbs
-
HPLC-grade solvent (same as used for the stock solution)
Procedure:
-
Plan the Dilution Scheme: Determine the desired concentrations and volumes for your working standards.
-
Pipetting: Using a calibrated Class A volumetric pipette, transfer the calculated volume of the stock solution into a new Class A volumetric flask.
-
Dilution: Dilute the solution to the calibration mark with the solvent.
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Repeat: Repeat this process for each working standard, creating a series of dilutions.
-
Labeling: Clearly label each working standard with its concentration.
Workflow Diagrams
Caption: Workflow for preparing the primary stock solution.
Caption: Serial dilution workflow for working standards.
Solution Stability and Storage
The stability of analytical solutions is a critical factor in ensuring the reliability of results over time.[15] It is strongly recommended to perform a solution stability study as part of method validation.
General Guidelines:
-
Fresh is Best: Whenever possible, prepare fresh working standard solutions daily from the stock solution.
-
Storage Conditions: Store stock solutions at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.[12]
-
Stability Protocol: To establish stability, analyze a stored solution against a freshly prepared standard at regular intervals (e.g., 0, 24, 48, 72 hours). The solution is considered stable as long as the response is within an acceptable range (e.g., ±2%) of the fresh standard.[15]
-
Forced Degradation: Forced degradation studies (exposing the solution to stress conditions like acid, base, heat, light, and oxidation) can provide valuable insights into the intrinsic stability of the molecule and potential degradation pathways.[17][18]
Data Presentation: Quantitative Summary
| Parameter | Recommendation | Rationale for Scientific Integrity |
| Analyte | This compound | N/A |
| Purity | Use highest available, with CoA | Ensures accurate calculation of true concentration. |
| Solvent | HPLC-grade Acetonitrile or Methanol | High purity minimizes interference and ensures compatibility. |
| Weighing | Analytical Balance (±0.01 mg) | High precision weighing minimizes a primary source of error. |
| Glassware | Class A Volumetric Flasks & Pipettes | Certified for high accuracy in volume measurement. |
| Stock Conc. | ~1.0 mg/mL (verify solubility) | A common concentration for primary stocks. |
| Storage | 2-8°C, Protected from Light | Minimizes potential thermal and photodegradation. |
| Stability | Experimentally Determined | Ensures solution integrity over the analysis period. |
Conclusion
The preparation of a standard solution is a foundational technique in analytical chemistry that demands meticulous attention to detail. By understanding the principles behind each step—from solvent and glassware selection to proper weighing and handling techniques—researchers can significantly enhance the accuracy and reliability of their analytical data. This protocol provides a robust framework for preparing standard solutions of this compound, grounded in established scientific and regulatory best practices.
References
-
Restek. (2012, December 18). Handling Your Analytical Reference Standards. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]
-
PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform. [Link]
-
Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. [Link]
-
University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]
-
University of York. (n.d.). Volumetric glassware. [Link]
-
UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]
-
Elektro-mag. (2024, November 22). Volumetric Flasks Guide: Types, Uses, Standards & Precision Explained. [Link]
-
Glassment. (2024, September 20). Best Laboratory Volumetric Glassware Manufacturers. [Link]
-
Mastelf. (2024, July 30). How to Make a Reference Solution for HPLC Analysis. [Link]
-
Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Lab Manager. (2023, October 3). The Basics of Analytical Balances and Proper Weighing Techniques. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Link]
-
Shimadzu. (n.d.). Q: What points need to be considered when replacing acetonitrile with methanol?. [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
Wikipedia. (n.d.). Solvent. [Link]
-
PubChem. (n.d.). Benzonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Q: What points need to be considered when replacing acetonitrile with methanol? : Shimadzu (Europe) [shimadzu.eu]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. fiveable.me [fiveable.me]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blogs | Restek [discover.restek.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. scribd.com [scribd.com]
- 14. staff.um.edu.mt [staff.um.edu.mt]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. forced degradation study: Topics by Science.gov [science.gov]
- 18. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. Here, we delve into the common pitfalls and provide scientifically grounded solutions to troubleshoot low yields and other experimental issues. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, particularly the Friedel-Crafts acylation of a deactivated aromatic ring.
I. Overview of the Synthesis: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 2-fluorobenzonitrile using an acetylating agent such as acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst.
The reaction presents a unique challenge due to the electronic properties of the starting material. The nitrile (-CN) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] Conversely, the fluorine atom is an ortho-, para-director, though it also deactivates the ring through its inductive effect.[3] This electronic conflict can lead to issues with reactivity and regioselectivity, often resulting in low yields of the desired product.
II. Standard Experimental Protocol
This protocol represents a typical starting point for the synthesis. Subsequent sections will address common deviations from the expected outcome.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 2-Fluorobenzonitrile | 121.11 | 1.12 | 50 | 1.0 |
| Acetyl Chloride | 78.50 | 1.10 | 60 | 1.2 |
| Anhydrous AlCl₃ | 133.34 | 2.48 | 65 | 1.3 |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | - |
| Hydrochloric Acid (HCl) | 36.46 | - | - | - |
| Saturated NaHCO₃ | 84.01 | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere with N₂ or Ar).
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.3 equiv.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.2 equiv.) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion complex.
-
Addition of Substrate: Dissolve 2-fluorobenzonitrile (1.0 equiv.) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Neutralization: Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues that can lead to low yields or failed reactions in the synthesis of this compound.
Q1: The reaction is not proceeding, or the yield is extremely low. What are the likely causes?
A1: A stalled or very low-yielding reaction is often due to issues with the reagents or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity:
-
Cause: Aluminum chloride is highly hygroscopic. Exposure to moisture will deactivate it, preventing the formation of the reactive acylium ion electrophile.[4]
-
Solution: Use freshly opened, high-purity anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box) and ensure all glassware is rigorously flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
-
Deactivated Aromatic Ring:
-
Cause: The combination of the electron-withdrawing fluorine and, more significantly, the strongly deactivating nitrile group makes the starting material, 2-fluorobenzonitrile, very unreactive in Friedel-Crafts acylation.[1]
-
Solution:
-
Increase Catalyst Stoichiometry: You may need to use a higher molar ratio of AlCl₃ (e.g., 1.5-2.0 equivalents) to drive the reaction forward.
-
Elevate Reaction Temperature: While the initial addition should be done at low temperature to control the exothermic reaction, you may need to gently heat the reaction (e.g., to reflux in DCM at 40 °C) after the initial addition to promote the reaction. Monitor carefully for the formation of side products.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the 2-fluorobenzonitrile or acetyl chloride can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, distill the 2-fluorobenzonitrile and acetyl chloride before use.
-
Q2: I am getting a mixture of products. How can I improve the regioselectivity?
A2: The formation of isomers is a common issue in electrophilic aromatic substitution. In the case of 2-fluorobenzonitrile, the directing effects of the substituents can lead to a mixture of products.
-
Understanding the Directing Effects:
-
The fluorine atom is an ortho-, para- director.
-
The nitrile group is a meta- director.
-
The desired product, this compound, results from acylation at the position para to the fluorine and meta to the nitrile. This is the electronically favored position.
-
A likely side product is the acylation at the position ortho to the fluorine. Steric hindrance from the adjacent fluorine atom can disfavor this, but it can still occur.[3]
-
-
Strategies to Improve Selectivity:
-
Control Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable para product over the ortho isomer.[3] Maintaining a low temperature during the addition of the substrate is critical.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can sometimes offer better selectivity. Experimenting with milder Lewis acids like FeCl₃ or ZnCl₂ might be beneficial, although this could also decrease the overall reaction rate.
-
Q3: I am observing the formation of a dark, tar-like substance in my reaction flask. What is causing this?
A3: The formation of tar or polymeric material is usually a sign of side reactions or decomposition, often promoted by harsh reaction conditions.
-
Potential Causes:
-
Excessively High Temperature: Overheating the reaction can lead to polymerization and decomposition of the starting materials and products.
-
High Concentration of Reagents: Running the reaction at a very high concentration can lead to localized overheating and side reactions.
-
Reaction with Solvent: Although DCM is generally considered a stable solvent for Friedel-Crafts reactions, at higher temperatures and with very reactive species, it can potentially participate in side reactions.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the initial addition of reagents is performed at 0 °C or even lower (e.g., -10 °C with a salt-ice bath).
-
Slower Addition: Add the solution of 2-fluorobenzonitrile very slowly to the catalyst-acetyl chloride mixture to allow for better heat dissipation.
-
Adequate Dilution: Use a sufficient amount of solvent to prevent the reaction mixture from becoming too concentrated.
-
IV. Visualizing the Process
A. Reaction Mechanism and Side Product Formation
The following diagram illustrates the main reaction pathway and a key potential side reaction.
Caption: Reaction pathway for the synthesis of this compound and a potential side reaction.
B. Troubleshooting Logic Flow
This diagram provides a logical workflow for diagnosing and addressing low yield issues.
Caption: A troubleshooting flowchart for low yield in the synthesis of this compound.
V. References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ACS Publications. Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. [Link]
-
Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
PubChem. 4-Acetyl-2-chlorobenzonitrile. [Link]
Sources
Technical Support Center: Synthesis of 4-Acetyl-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies rooted in mechanistic principles to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound. The first is the Friedel-Crafts acylation of 2-fluorobenzonitrile. The second common approach involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura coupling, starting from a halogenated precursor like 4-bromo-2-fluorobenzonitrile.
Q2: I am observing a significant amount of an isomeric byproduct in my Friedel-Crafts reaction. What is the likely identity of this impurity?
In the Friedel-Crafts acylation of 2-fluorobenzonitrile, the fluorine atom is an ortho, para-director. While the desired product is the para-acylated isomer, the formation of the ortho-acylated isomer, 2-acetyl-6-fluorobenzonitrile, is a common side reaction. The ratio of these isomers is highly dependent on the reaction conditions, including the Lewis acid catalyst, solvent, and temperature.[1]
Q3: My reaction workup is consistently forming an emulsion, making extraction difficult. What is the cause and how can I prevent this?
Emulsion formation during the workup of Friedel-Crafts reactions is often due to the incomplete quenching of the Lewis acid (e.g., aluminum chloride)-ketone complex, which can lead to the formation of insoluble aluminum hydroxides. To mitigate this, the reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid. The acidic workup ensures that the aluminum salts remain dissolved in the aqueous layer, facilitating a clean separation.[2]
Q4: After my synthesis, I'm detecting a new compound with a higher molecular weight that seems to have lost the nitrile group. What could this be?
This is a classic sign of nitrile hydrolysis. Under either acidic or basic conditions, the nitrile group can be hydrolyzed first to a primary amide (4-acetyl-2-fluorobenzamide) and then to the corresponding carboxylic acid (4-acetyl-2-fluorobenzoic acid). This is a very common side reaction, especially if the reaction workup involves prolonged exposure to strong acids or bases at elevated temperatures.[3]
Troubleshooting Guide: Side Reactions and Solutions
Route 1: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
This method involves the reaction of 2-fluorobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4]
-
Observation: The crude product contains a significant amount of an isomer, as detected by techniques like NMR or HPLC.
-
Probable Cause: The fluorine atom in 2-fluorobenzonitrile directs acylation to both the ortho and para positions. Steric hindrance at the ortho position generally favors the formation of the para product, but suboptimal reaction conditions can lead to an increased yield of the ortho isomer.[1]
-
Solutions:
| Mitigation Strategy | Rationale |
| Optimize Catalyst and Solvent System | The choice of Lewis acid and solvent can significantly influence regioselectivity. For instance, bulkier Lewis acid complexes may favor the less sterically hindered para position. |
| Control Reaction Temperature | Lowering the reaction temperature can increase the selectivity for the thermodynamically favored para product. |
| Slow Addition of Reagents | A slow, controlled addition of the acetylating agent can help to maintain a low concentration of the reactive electrophile, which can improve selectivity. |
-
Observation: Formation of di- and poly-acylated products.
-
Probable Cause: Although the acetyl group is deactivating, forcing reaction conditions (high temperature, excess acetylating agent) can lead to further acylation of the product.[4]
-
Solutions:
| Mitigation Strategy | Rationale |
| Use Stoichiometric Amounts of Acylating Agent | Limiting the amount of the acetylating agent to a slight excess (e.g., 1.05-1.1 equivalents) will minimize the chance of a second acylation. |
| Maintain a Low Reaction Temperature | As with isomer formation, lower temperatures will disfavor the less favorable polyacylation reaction. |
-
Observation: The reaction mixture becomes dark and viscous, leading to a low yield of the desired product.
-
Probable Cause: This is often a result of side reactions of the Lewis acid with impurities or the solvent, or decomposition of the starting material or product under harsh conditions.[2]
-
Solutions:
| Mitigation Strategy | Rationale |
| Ensure Anhydrous Conditions | Water will deactivate the Lewis acid catalyst and can promote side reactions. All glassware, solvents, and reagents must be rigorously dried.[2] |
| Use High-Purity Reagents | Impurities in the starting materials or solvent can lead to undesired side reactions and tar formation. |
Route 2: Palladium-Catalyzed Cross-Coupling
This approach typically involves the reaction of a bromo-substituted precursor, such as 4-bromo-2-fluorobenzonitrile, with an acetylating agent in the presence of a palladium catalyst.
-
Observation: Detection of a dimeric byproduct (e.g., 5,5'-difluoro-[1,1'-biphenyl]-2,2'-dicarbonitrile).
-
Probable Cause: In Suzuki-Miyaura coupling, the organoborane reagent can undergo homocoupling. Similarly, in Stille coupling, the organotin reagent can homocouple. This is often promoted by the presence of oxygen or suboptimal catalyst conditions.
-
Solutions:
| Mitigation Strategy | Rationale |
| Thoroughly Degas Reaction Mixture | Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent oxidative homocoupling. |
| Optimize Catalyst and Ligand | The choice of palladium source and ligand can have a significant impact on the relative rates of the desired cross-coupling and undesired homocoupling reactions. |
-
Observation: Formation of 2-fluorobenzonitrile as a byproduct.
-
Probable Cause: The organoboron or organotin species can be protonated by trace amounts of water or other protic species in the reaction mixture, leading to the formation of the deborylated/destannylated starting material.
-
Solutions:
| Mitigation Strategy | Rationale |
| Use Anhydrous Solvents and Reagents | As with Friedel-Crafts reactions, maintaining anhydrous conditions is critical to prevent the decomposition of the organometallic reagent. |
| Choose an Appropriate Base | In Suzuki-Miyaura reactions, the choice and amount of base can influence the stability of the boronic acid/ester and the overall reaction rate.[1] |
General Side Reaction: Hydrolysis of the Nitrile Group
This is a common side reaction regardless of the synthetic route, often occurring during the reaction workup.
-
Observation: Presence of 4-acetyl-2-fluorobenzamide and/or 4-acetyl-2-fluorobenzoic acid in the final product.
-
Probable Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the workup to remove catalysts and other reagents.[5]
-
Solutions:
| Mitigation Strategy | Rationale |
| Minimize Contact Time with Acid/Base | Perform the aqueous workup as quickly as possible and at low temperatures to minimize the rate of hydrolysis. |
| Use Mild Acids/Bases | If possible, use weaker acids or bases for the workup, or perform a neutral workup followed by purification. |
| Careful pH Control | Maintain the pH of the aqueous phase within a range that minimizes the rate of nitrile hydrolysis. |
Visualizing the Reaction Pathways
Friedel-Crafts Acylation Pathway and Side Reactions
Caption: Friedel-Crafts acylation and potential side products.
General Hydrolysis Pathway of the Nitrile Group
Caption: Stepwise hydrolysis of the nitrile functional group.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is intended for the purification of the crude product to remove common impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Parvin, T., & Al-Amin, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36625-36665. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
RSC Publishing. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
PubChem. (n.d.). 2-(4-Acetyl-2-bromophenoxy)-6-fluorobenzonitrile. [Link]
-
ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ACS Publications. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]
-
Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (n.d.). 4-Fluorobenzonitrile. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Acetyl-2-fluorobenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. Our focus is on the critical parameter of reaction temperature and its profound impact on reaction success, yield, and purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1][2][3][4] Its synthesis, most commonly achieved via a Friedel-Crafts acylation of 2-fluorobenzonitrile, is highly dependent on precise temperature control.[5][6][7] An improperly controlled thermal profile can lead to a host of issues, including low yield, the formation of difficult-to-remove impurities, and even complete reaction failure. This guide provides a causal explanation for these experimental challenges and offers robust, field-proven solutions.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. Could the temperature be too low?
A1: Yes, this is a classic symptom of insufficient thermal energy. The Friedel-Crafts acylation, while often initiated at low temperatures to control its exothermic nature, requires a certain activation energy to proceed at a practical rate.
-
Causality: At very low temperatures (e.g., < 0 °C), the rate of formation of the reactive electrophile (the acylium ion) from the acetylating agent and Lewis acid catalyst is significantly reduced.[7] Furthermore, the subsequent electrophilic aromatic substitution step has its own energy barrier that may not be efficiently overcome.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: Ensure your Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) is anhydrous and highly active. Old or improperly stored AlCl₃ can be partially hydrolyzed, reducing its efficacy.
-
Gradual Warming: If the initial addition of reagents was performed at a low temperature (e.g., 0-5 °C), allow the reaction to warm slowly to room temperature. Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Gentle Heating: If warming to room temperature is insufficient, consider gently heating the reaction mixture. A temperature range of 40-50 °C is often a good starting point for acylation reactions that are slow at ambient temperature.[8] Always heat gradually and monitor for any sudden exotherms.
-
Q2: My reaction produced a complex mixture of products with multiple spots on the TLC plate. Why is this happening and is high temperature to blame?
A2: It is highly probable that an excessive reaction temperature is the cause. High temperatures can lead to a loss of selectivity and the formation of various side products.
-
Causality & Potential Byproducts:
-
Isomer Formation: The acetyl group is strongly para-directing. However, at elevated temperatures, the kinetic barrier to attack at the ortho position (relative to the cyano group) can be overcome, leading to the formation of isomeric products like 3-Acetyl-2-fluorobenzonitrile.
-
Di-acylation: Although the acetyl group is deactivating, preventing further acylation is a key advantage of this reaction, extremely harsh conditions (high temperature and excess acylating agent) can sometimes force a second acylation.[5][6]
-
Degradation: Benzonitrile derivatives and the product itself can be susceptible to degradation or polymerization under harsh acidic and high-temperature conditions. This often manifests as a dark, tarry reaction mixture.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: The initial mixing of the substrate with the Lewis acid and the addition of the acetylating agent (e.g., acetyl chloride or acetic anhydride) should be performed at a strictly controlled low temperature, typically between 0 °C and 5 °C, using an ice bath. This controls the initial exotherm.
-
Optimize Reaction Time: An excessively long reaction time, even at a moderate temperature, can contribute to side product formation. Monitor the reaction until the starting material is consumed, then promptly initiate the workup procedure.
-
Purification Strategy: If a mixture is obtained, careful column chromatography is required for separation. Characterize the major byproduct to understand the side reaction, which will inform future temperature adjustments.
-
Q3: My yield is consistently low, even when the starting material is fully consumed. How does temperature factor into this?
A3: Low yield with complete consumption of starting material points towards two main temperature-related culprits: product degradation or volatile losses.
-
Causality:
-
Thermal Degradation: As mentioned in A2, the desired product, this compound, may not be stable under prolonged exposure to high temperatures in the presence of a strong Lewis acid. The reaction mixture can darken, indicating the formation of polymeric or tar-like substances.
-
Loss During Workup: If the reaction is quenched at too high a temperature, or if distillations are performed improperly, the product can be lost. While this compound is a solid at room temperature, it has some volatility.
-
-
Troubleshooting Steps:
-
Review the Entire Thermal Profile: The optimal temperature is a balance. It must be high enough for the reaction to proceed efficiently but low enough to prevent side reactions and degradation.[9] A reaction that proceeds to completion in 2-4 hours at room temperature is often ideal.
-
Controlled Quenching: Ensure the reaction mixture is cooled back down to 0-5 °C before quenching (e.g., pouring onto ice/HCl). Quenching a warm reaction can cause rapid, uncontrolled exotherms, leading to byproduct formation.
-
Purification Conditions: Use reduced pressure for any solvent removal steps to avoid heating the crude product for extended periods.
-
Experimental Protocol & Data Summary
This section provides a generalized, step-by-step protocol for the synthesis, emphasizing temperature control points.
Protocol: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable solvent (e.g., 1,2-dichloroethane or dichloromethane). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-fluorobenzonitrile (1.0 eq.) in the solvent and add it dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature does not exceed 5 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture. Maintain the internal temperature strictly between 0 °C and 5 °C. This addition is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup & Purification: Proceed with standard liquid-liquid extraction, drying of the organic phase, and solvent removal. The crude product can be purified by recrystallization or column chromatography.
Table 1: Effect of Temperature on Synthesis Outcomes
| Parameter | Low Temperature (e.g., 0-5 °C) | Optimal Temperature (e.g., 20-25 °C) | High Temperature (e.g., >50 °C) |
| Reaction Rate | Very Slow | Moderate to Fast | Very Fast, potential for runaway |
| Conversion | Low / Incomplete | High / Complete | Complete |
| Purity | High (mostly starting material) | High | Low (multiple byproducts) |
| Yield | Low | High | Low to Moderate (due to side reactions) |
| Observations | Clear, homogenous solution | Solution may darken slightly over time | Rapid darkening, tar formation |
Visualization of Workflows
Diagram 1: Experimental Workflow
This diagram outlines the critical steps and decision points in the synthesis protocol.
Caption: Troubleshooting workflow for temperature-related synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts for this reaction? A1: Anhydrous aluminum chloride (AlCl₃) is the most traditional and cost-effective catalyst for Friedel-Crafts acylation. [5]Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. [8]For milder conditions, Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can be highly effective. [10] Q2: Are there alternative synthesis routes that are less sensitive to temperature? A2: While Friedel-Crafts acylation is the most direct route, other methods exist. For instance, one could envision a palladium-catalyzed cross-coupling reaction involving a suitable organometallic reagent and an appropriately substituted benzonitrile, though this would likely be a more complex and expensive multi-step process. [11] Q3: What are the critical safety precautions related to temperature for this reaction? A3: The reaction between the Lewis acid and the acetylating agent is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction. The quenching step is also highly exothermic and must be performed slowly and with adequate cooling to avoid splashing of corrosive acid. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
-
ResearchGate. "The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE." Available at: [Link]
- Google Patents. "(12) United States Patent.
- Google Patents. "US5466859A - Process for preparing fluorobenzonitriles.
-
MDPI. "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." Available at: [Link]
-
ResearchGate. "The effects of reaction temperature on the Friedel–Crafts alkylation..." Available at: [Link]
- Google Patents. "WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
ResearchGate. "Research on the synthesis of 4-fluorobenzonitrile." Available at: [Link]
-
ACS Publications. "Organic Letters Ahead of Print." Available at: [Link]
-
Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Available at: [Link]
-
NIH. "Benzylic C−H acylation by cooperative NHC and photoredox catalysis." Available at: [Link]
-
NIH. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." Available at: [Link]
-
PubMed Central. "Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation." Available at: [Link]
- Google Patents. "CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Google Patents. "US6984760B2 - Acylation of aromatic compounds.
-
Wikipedia. "Friedel–Crafts reaction." Available at: [Link]
- Google Patents. "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Chemistry LibreTexts. "Friedel-Crafts Acylation." Available at: [Link]
-
Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link]
Sources
- 1. 214760-18-6|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]
- 4. labshake.com [labshake.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6984760B2 - Acylation of aromatic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
preventing byproduct formation in 4-Acetyl-2-fluorobenzonitrile reactions
Welcome to the technical support center for 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation in reactions involving this versatile building block. The following troubleshooting guides and FAQs are structured to provide in-depth, scientifically-grounded solutions to specific experimental issues.
Troubleshooting Guide
Issue 1: Unwanted Hydrolysis of the Nitrile Group
Question: I am performing a reaction with this compound under basic conditions and observing a significant amount of a carboxylic acid byproduct. How can I prevent the hydrolysis of the nitrile group?
Answer: The formation of 4-acetyl-2-fluorobenzoic acid is a common byproduct when working with this compound, especially in the presence of strong bases or acids and water. The nitrile group is susceptible to hydrolysis, which proceeds in two stages: first to an amide, and then to a carboxylic acid.
Causality and Prevention:
-
pH Control: The rate of nitrile hydrolysis is highly pH-dependent. Under strongly basic conditions (pH > 10), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. To minimize this, maintain the pH of your reaction mixture in the neutral to mildly basic range (pH 7-9) if your desired reaction allows. For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base or a weaker base like sodium carbonate or potassium carbonate. A study on the N-arylation of amines with fluorobenzonitriles in an aqueous medium found that a mixture of N,N-diisopropylethylamine and Na2CO3 was effective.[1]
-
Temperature and Reaction Time: Hydrolysis is often accelerated at higher temperatures. If possible, run your reaction at a lower temperature for a longer period. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to hydrolytic conditions.
-
Solvent Choice: Ensure your solvent is anhydrous. The presence of water will, of course, promote hydrolysis. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reaction Quenching: When the reaction is complete, quench it with a non-aqueous workup if possible. If an aqueous workup is necessary, use a cooled, buffered solution to neutralize the reaction mixture quickly and minimize the contact time with water.
Experimental Protocol: Minimizing Nitrile Hydrolysis in a Base-Catalyzed Reaction
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Solvent and Reagents: Use anhydrous solvents. If using a base, select a weaker, non-nucleophilic base (e.g., potassium carbonate) and ensure it is dry.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen.
-
Execution: Add the this compound and other reactants to the solvent at room temperature. If heating is required, use the lowest effective temperature.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS at regular, short intervals.
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench with a saturated solution of ammonium chloride (if compatible with your product) instead of water to neutralize the base.
-
Extraction: Promptly extract the product into a non-polar organic solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Undesired Reaction at the Acetyl Group
Question: I am trying to perform a reaction at the nitrile or fluorine position, but I am seeing byproducts resulting from the reduction of the acetyl group. How can I protect the ketone?
Answer: The acetyl group is a ketone, which is susceptible to nucleophilic attack, especially by reducing agents. To prevent unwanted reactions at this site, it is often necessary to protect it.
Causality and Prevention:
-
Protecting Groups: The most common strategy is to convert the ketone into an acetal or ketal, which are stable to many reagents, including hydrides and organometallics.[2][3] Cyclic acetals, formed with diols like ethylene glycol or 1,3-propanediol, are particularly stable.
-
Formation: The protection is typically achieved by reacting the ketone with a diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water, often using a Dean-Stark apparatus.
-
Stability: Acetals are stable under basic and neutral conditions but are readily cleaved under acidic conditions.
-
Deprotection: The ketone can be regenerated by treatment with aqueous acid.
-
Experimental Protocol: Acetal Protection of the Acetyl Group
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1 equivalent) in toluene.
-
Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected compound can then be used in the subsequent reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I might see during a nucleophilic aromatic substitution (SNAr) reaction with an amine?
A1: In an SNAr reaction with an amine, the primary byproduct concerns are:
-
Di-substitution: If your amine has more than one reactive N-H bond, you may see di-substitution where two molecules of this compound react with one molecule of the amine. This can be minimized by using an excess of the amine.
-
Hydrolysis: As mentioned earlier, if the reaction is run in the presence of water or hydroxide, you can get hydrolysis of the nitrile to form 4-acetyl-2-fluorobenzoic acid.
-
Side reactions of the acetyl group: If the amine is also a reducing agent or the reaction conditions are harsh, you could see reactions at the acetyl group.
Q2: I am synthesizing this compound via Friedel-Crafts acylation of 2-fluorobenzonitrile. What are the potential impurities from this synthesis?
A2: Friedel-Crafts acylation can lead to several byproducts:
-
Isomers: While the cyano group is a meta-director and the fluorine is an ortho-, para-director, you may still get small amounts of other isomers. The major product is expected to be this compound, but other isomers could form.
-
Polysubstitution: Although the acetyl group is deactivating, under forcing conditions, you might see the introduction of a second acetyl group.[4][5]
-
Unreacted Starting Material: Incomplete reaction will leave 2-fluorobenzonitrile in your product.
-
Complexes with Lewis Acid: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl3), which requires careful quenching and workup to break.
Q3: My reaction is sensitive to acidic conditions, but I need to remove an acetal protecting group. What are my options?
A3: While acetals are typically removed with aqueous acid, there are milder methods you can try:
-
Lewis Acids: Some Lewis acids, such as iron(III) chloride on silica gel, can catalyze the deprotection under milder, non-aqueous conditions.
-
Transacetalization: In the presence of another ketone or aldehyde, you can sometimes exchange the protecting group under milder conditions.
-
Careful pH control: Use a weakly acidic buffer to perform the deprotection at a controlled pH.
Q4: Can I selectively reduce the acetyl group in the presence of the nitrile?
A4: Yes, this is generally possible. The nitrile group is less reactive towards many common reducing agents than the ketone.
-
Sodium borohydride (NaBH4): This is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the nitrile.
-
Lithium aluminum hydride (LiAlH4): This is a very strong reducing agent and will reduce both the ketone and the nitrile. Therefore, it should be avoided if you want to preserve the nitrile group.
Quantitative Data Summary
| Byproduct Formation Issue | Key Reaction Parameters to Control | Recommended Range/Condition | Potential Byproduct(s) |
| Nitrile Hydrolysis | pH, Temperature, Water Content | pH 7-9, Lower temperature, Anhydrous | 4-Acetyl-2-fluorobenzoic acid |
| Unwanted Ketone Reaction | Presence of strong reducing agents | Use mild reducing agents (e.g., NaBH4) or a protecting group | 1-(3-cyano-4-fluorophenyl)ethanol |
| SNAr Side Reactions | Stoichiometry of amine, Water | Excess amine, Anhydrous conditions | Di-substituted amine, 4-Acetyl-2-fluorobenzoic acid |
| Friedel-Crafts Impurities | Reaction temperature, Catalyst amount | Low temperature, Stoichiometric catalyst | Isomeric products, Polysubstituted products |
Visualizations
Caption: Potential byproduct formation pathways from this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]
-
Libretexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Schiemann, G., & Winkelmüller, W. (1943). p-Fluorobenzoic Acid. Organic Syntheses, Coll. Vol. 2, 299.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
Sources
stability and degradation of 4-Acetyl-2-fluorobenzonitrile
Welcome to the technical support center for 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and reliability of your results.
Introduction
This compound is a versatile building block in organic synthesis, valued for its unique electronic properties imparted by the electron-withdrawing acetyl, fluoro, and nitrile functional groups.[1] These features enhance its reactivity in certain synthetic transformations but also make it susceptible to specific degradation pathways under various experimental and storage conditions. Understanding these potential stability issues is paramount for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Room temperature storage is generally acceptable.[3] It is advisable to protect it from prolonged exposure to light and moisture to prevent potential degradation.
Q2: I observe a new, more polar peak in my HPLC analysis after storing my sample in a protic solvent. What could this be?
A2: The appearance of a more polar peak, especially in the presence of water or other protic solvents, strongly suggests hydrolysis of the nitrile group. The initial product of hydrolysis is 4-acetyl-2-fluorobenzamide, which upon further hydrolysis, will form 4-acetyl-2-fluorobenzoic acid. Both of these compounds are significantly more polar than the parent benzonitrile.
Q3: Can this compound degrade upon exposure to acidic or basic conditions?
A3: Yes, both acidic and basic conditions can catalyze the hydrolysis of the nitrile functional group. The presence of electron-withdrawing groups, such as the acetyl and fluoro substituents on the benzonitrile ring, can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[1] In strongly acidic solutions, the nitrile is first protonated, activating it for attack by a weak nucleophile like water.[2][4] Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[5][6]
Q4: Is this compound sensitive to light?
A4: Aromatic ketones are known to undergo photochemical reactions.[7][8][9][10] While specific photodegradation studies on this compound are not extensively documented, it is prudent to assume that prolonged exposure to UV light could lead to degradation. We recommend storing the compound in amber vials or in the dark.
Q5: What is the expected thermal stability of this compound?
A5: While this compound is a solid at room temperature and stable under normal conditions, elevated temperatures can promote degradation. Thermal decomposition of related acetophenone derivatives has been documented.[11][12][13][14] For reactions requiring high temperatures, it is advisable to monitor the stability of the compound over the course of the reaction.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom: Appearance of one or more new peaks in your HPLC or GC-MS analysis of a this compound sample that was previously pure.
Possible Cause: Degradation of the compound due to improper storage or handling, or instability under experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Preventative Measures During Experimentation:
-
Inert Atmosphere: For reactions sensitive to oxidation, particularly at elevated temperatures, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
pH Control: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or reagent can be used. During aqueous work-up, neutralize the reaction mixture as quickly as possible and proceed with extraction.
-
Temperature Monitoring: Use a temperature-controlled reaction setup and avoid localized overheating.
-
Light Protection: If your reaction is being conducted over a long period, wrap the reaction vessel in aluminum foil to protect it from light.
Predicted Degradation Pathway
The primary degradation pathway for this compound under many common laboratory conditions is hydrolysis. This proceeds in a stepwise manner, first to the amide and then to the carboxylic acid.
Caption: Predicted hydrolytic degradation pathway.
References
-
Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Link]
-
MDPI. Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. [Link]
-
SIELC Technologies. Benzoic Acid. [Link]
-
Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]
-
Journal of the Chemical Society (Resumed). The photochemical decomposition of aromatic ketones : the phenyl radical. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]
-
LCGC International. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Semantic Scholar. Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. [Link]
-
PubMed. Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. [Link]
-
ResearchGate. (PDF) Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. [Link]
-
SciSpace. Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]
-
YouTube. Base Hydrolysis of Benzonitrile. [Link]
-
MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
ResearchGate. How can I prevent or control the decomposition of acetophenone phenylhydrazone?. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
-
Journal of the American Chemical Society. Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
Chemical Communications. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
ChemRxiv. Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]
-
Chemistry LibreTexts. 2.5: High-Performance Liquid Chromatography. [Link]
-
PubMed. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY:. [Link]
-
Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
-
Sci-Hub. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. [Link]
-
RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
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- 14. researchgate.net [researchgate.net]
purification challenges with 4-Acetyl-2-fluorobenzonitrile
Technical Support Center: 4-Acetyl-2-fluorobenzonitrile
Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common and complex purification challenges encountered in the lab, providing field-proven troubleshooting advice and detailed protocols to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling, properties, and analysis of this compound.
Q1: What are the key physical properties of this compound relevant to its purification? this compound is typically a solid at room temperature.[1] Its structure, featuring a polar nitrile group, a moderately polar ketone, and an aromatic ring, gives it moderate overall polarity. This characteristic is crucial when selecting solvent systems for recrystallization and chromatography. It is generally soluble in moderately polar organic solvents like ethyl acetate, acetone, and dichloromethane, with lower solubility in non-polar solvents like hexanes or highly polar solvents like water.
Q2: What are the most common impurities found in crude this compound? Impurities are typically process-related and depend on the synthetic route. Common synthesis methods, such as the Friedel-Crafts acylation of 2-fluorobenzonitrile or cyanation of an acetyl-halofluorobenzene precursor, can introduce specific impurities.[2][3]
-
Unreacted Starting Materials: Residual 2-fluorobenzonitrile or halogenated precursors (e.g., 1-(4-bromo-2-fluorophenyl)ethanone).
-
Positional Isomers: Incorrectly positioned acetyl groups, although generally minor due to the directing effects of the fluorine and nitrile substituents.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either strong acidic or basic conditions, which can occur during an aqueous workup.[3][4] This leads to the formation of 4-acetyl-2-fluorobenzamide and subsequently 4-acetyl-2-fluorobenzoic acid.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate).
Q3: What are the recommended storage conditions to maintain the compound's integrity? To prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6] Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize potential hydrolysis from atmospheric moisture.
Q4: Which analytical techniques are most effective for assessing the purity of this compound? A combination of techniques provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[7][8]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identifying structurally similar impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities when coupled with GC or LC.
Troubleshooting Guide: Purification Challenges
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My product oiled out or remained a thick oil during recrystallization. How can I obtain a crystalline solid?
-
Probable Cause: This common issue can be caused by several factors:
-
High Impurity Load: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.
-
Incorrect Solvent System: The chosen solvent may have too high a solubility for the compound, even when cooled, or the anti-solvent may be causing the compound to precipitate too rapidly as an amorphous oil.
-
Supersaturation: The solution may be too concentrated, leading to rapid, non-crystalline precipitation.
-
-
Solution Pathway:
-
Initial Purity Check: First, analyze your crude material by TLC or ¹H NMR to estimate the impurity level. If it is highly impure (>15-20%), a preliminary purification by flash column chromatography is recommended before attempting recrystallization.
-
Solvent System Optimization:
-
The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Screen single solvents like isopropanol, ethanol, or toluene.
-
For solvent/anti-solvent pairs, good combinations include ethyl acetate/heptane, acetone/hexane, or dichloromethane/hexane. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, then add the "poor" solvent (anti-solvent) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
-
Control Cooling Rate: Slow cooling is critical for forming well-defined crystals. After heating to dissolve, allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Avoid agitating the solution during the initial cooling phase.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous successful batch.
-
Trituration: If recrystallization consistently fails, consider trituration. Stir the oil with a poor solvent (like cold hexane or diethyl ether) in which the impurities are soluble but the desired product is not. This can often wash away the impurities and induce the product to solidify.
-
Q2: I am experiencing low recovery after flash column chromatography on silica gel. What is happening?
-
Probable Cause:
-
Irreversible Adsorption: The ketone and nitrile functionalities can interact strongly with the acidic silanol groups on the silica gel surface, leading to partial or complete retention on the column.
-
Product Degradation: The acidic nature of standard silica gel can potentially catalyze the hydrolysis of the nitrile group if the mobile phase contains water.
-
Incorrect Mobile Phase: If the mobile phase is not sufficiently polar, the product will not elute from the column. If it is too polar, co-elution with impurities will occur, leading to yield loss in mixed fractions.
-
-
Solution Pathway:
-
Optimize Mobile Phase with TLC: Before running the column, perform a thorough TLC analysis. The ideal mobile phase should give your product an Rf value of 0.25 - 0.35 . A typical starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%).
-
Deactivate the Silica Gel: To mitigate strong acidic interactions, consider using a deactivated stationary phase. You can either use commercially available neutral alumina or "cap" the acidic sites on the silica gel. To do this, prepare the column slurry with the mobile phase containing 0.5-1% triethylamine (NEt₃). This will neutralize the acidic sites and prevent streaking or irreversible adsorption of your compound.
-
Dry Loading: If your compound has low solubility in the mobile phase, "dry loading" is recommended. Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent under reduced pressure to get a free-flowing powder. This powder is then carefully loaded onto the top of the column bed.
-
Q3: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?
-
Probable Cause: The impurity has a polarity very similar to your product, making separation difficult with standard solvent systems.
-
Solution Pathway:
-
Shallow the Gradient: Run a much slower, shallower gradient during chromatography. For example, instead of increasing the polar solvent by 5% increments, increase it by 1-2% increments. This can often resolve closely eluting spots.
-
Change Solvent Selectivity: The key is to alter the nature of the solvent interactions. Do not just change the ratio of ethyl acetate/hexane. Instead, change the solvents themselves.
-
Try a system with a different hydrogen-bonding character, such as dichloromethane/acetone or toluene/ethyl acetate .
-
Sometimes, adding a small percentage of a third solvent (e.g., 1% methanol or isopropanol) can significantly alter the selectivity and improve separation.
-
-
Switch Stationary Phase: If changing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica, try alumina (neutral or basic). For very challenging separations, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be necessary.
-
Data Presentation & Visualizations
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Identification | Purification Strategy |
| 2-Fluorobenzonitrile | Incomplete reaction | GC-MS; ¹H NMR (distinct aromatic signals) | Easily removed by chromatography (less polar) or recrystallization. |
| 1-(4-Bromo-2-fluorophenyl)ethanone | Incomplete cyanation reaction | LC-MS (higher MW); ¹H NMR | Removable by chromatography (polarity is similar, may require optimized conditions). |
| 4-Acetyl-2-fluorobenzoic acid | Hydrolysis of nitrile group | LC-MS; ¹H NMR (disappearance of nitrile, appearance of broad COOH proton) | Can be removed by a mild basic wash (e.g., sat. NaHCO₃ soln.) during workup, or by chromatography (more polar). |
| Residual DMF or other high-boiling solvents | Reaction/workup solvent | ¹H NMR (characteristic solvent peaks) | Remove under high vacuum with gentle heating (40-50°C). An aqueous wash during workup is also effective for DMF. |
Diagram 1: General Purification & Analysis Workflow
This diagram illustrates a logical workflow for moving from a crude reaction mixture to a final, analytically pure product.
Caption: Post-synthesis purification and analysis workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is intended for material that is >90% pure as determined by ¹H NMR or HPLC analysis.
-
Solvent Selection: Place ~20 mg of crude product in a small vial. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the vial gently. If it dissolves upon heating, it is a good candidate. An ideal single solvent is found. If not, find a "good" solvent (e.g., ethyl acetate) and a "poor" anti-solvent (e.g., heptane).
-
Dissolution: Place the bulk crude material (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of the chosen "good" solvent (or single solvent) required to dissolve the solid at a gentle reflux temperature. Ensure all solid material is dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, reflux for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature on a benchtop, loosely covered.
-
Solvent/Anti-solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until a faint, persistent cloudiness is observed. Add a few more drops of the "good" solvent to re-dissolve the precipitate and then allow to cool slowly.
-
-
Maturation: Once the flask has reached room temperature, transfer it to a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold anti-solvent (or the single recrystallization solvent).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm solvent removal and purity by ¹H NMR and HPLC.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method provides a general starting point for purity analysis.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL for injection. Filter through a 0.45 µm syringe filter before analysis.
-
Analysis: Purity is typically calculated based on the area percent of the main product peak relative to the total area of all observed peaks.
References
-
PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. Process for preparing fluorobenzonitriles.
-
PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
MDPI. Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. [Link]
-
Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. [Link]
-
PubChem. 4-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Alfa Aesar. 4-Fluorobenzonitrile Safety Data Sheet. [Link]
Sources
- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]
- 2. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purity of 4-Acetyl-2-fluorobenzonitrile
Welcome to the technical support center dedicated to the purification of 4-Acetyl-2-fluorobenzonitrile (CAS 214760-18-6). This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and provide practical, field-tested solutions to enhance the purity of your compound. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and achieve your desired purity specifications.
I. Understanding the Molecule and Potential Impurities
This compound is a moderately polar organic compound, typically appearing as a colorless to pale yellow solid at room temperature[1]. Its structure, featuring a benzonitrile moiety with ortho-fluoro and para-acetyl substituents, makes it a valuable building block in medicinal chemistry and materials science.
The primary synthetic route to this compound often involves a Friedel-Crafts acylation of 3-fluorobenzonitrile. This electrophilic aromatic substitution, while effective, can lead to the formation of several process-related impurities. Understanding these potential contaminants is the first step toward devising a successful purification strategy.
Common Impurities in the Synthesis of this compound:
-
Regioisomers: The Friedel-Crafts acylation of a substituted benzene ring can often lead to a mixture of isomers. In the case of 3-fluorobenzonitrile, the fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This can result in the formation of not only the desired this compound but also other isomers such as 2-acetyl-6-fluorobenzonitrile and 2-acetyl-4-fluorobenzonitrile. The separation of these regioisomers is often the most significant purification challenge[2][3].
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-fluorobenzonitrile in the crude product.
-
Di-acylated Byproducts: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to di-acetylated fluorobenzonitrile species.
-
Hydrolysis Byproducts: The nitrile group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid (4-acetyl-2-fluorobenzoic acid) under strongly acidic or basic conditions, which might be encountered during workup[4][5][6][7][8].
II. Troubleshooting and Purification Strategies
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity by HPLC is low, and I see multiple peaks close to my main product. What are these likely to be, and how can I separate them?
A1: The presence of multiple, closely eluting peaks strongly suggests the presence of regioisomers. Due to their similar polarities and structures, separating these isomers can be challenging.
Recommended Action:
-
Flash Column Chromatography: This is the most effective method for separating regioisomers. A systematic approach to developing your chromatography method is crucial.
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of this nature is a hexane/ethyl acetate gradient.
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and the impurities.
-
Column Packing and Loading: Proper column packing is essential for good resolution. Dry loading your sample onto silica gel is recommended if it has limited solubility in the initial eluent.
-
-
Recrystallization: While less effective for close-eluting isomers, recrystallization can be a powerful tool for removing other impurities and can sometimes be optimized to selectively crystallize the desired isomer.
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A2: It is common for a single solvent to not meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). In such cases, a mixed-solvent system is often the solution.
Recommended Action: Mixed-Solvent Recrystallization
-
Choose a "Good" Solvent: Identify a solvent in which your compound is highly soluble, even at room temperature (e.g., dichloromethane, ethyl acetate).
-
Choose a "Poor" Solvent: Select a solvent in which your compound is poorly soluble, even when hot (e.g., hexane, heptane). These two solvents must be miscible.
-
Procedure:
-
Dissolve your crude this compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
A common and effective mixed-solvent system for moderately polar aromatic compounds is Ethyl Acetate/Hexane .
Q3: My NMR spectrum shows unreacted starting material. How can I remove it?
A3: Unreacted 3-fluorobenzonitrile is less polar than the acetylated product. This difference in polarity can be exploited for purification.
Recommended Action:
-
Flash Column Chromatography: As mentioned above, a hexane/ethyl acetate gradient will effectively separate the less polar starting material from the more polar product. The starting material will elute first.
-
Recrystallization: If the concentration of the starting material is not too high, a carefully executed recrystallization may leave the more soluble starting material in the mother liquor.
Q4: I suspect some of my nitrile has hydrolyzed to a carboxylic acid. How can I confirm and remove this impurity?
A4: The presence of a carboxylic acid impurity can be identified by its characteristic broad peak in the ¹H NMR spectrum and can be removed with a simple acid-base extraction.
Recommended Action:
-
Confirmation: Look for a broad singlet in your ¹H NMR spectrum, typically downfield (>10 ppm).
-
Removal via Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to recover the purified product.
-
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a robust starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will show good separation (ΔRf > 0.2) between the product spot and any impurity spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is a good starting point for assessing the purity of your final product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of your sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Protocol 3: Purity Confirmation by ¹H NMR Spectroscopy
¹H NMR is an essential tool for confirming the structure of your purified product and identifying any remaining impurities.
Sample Preparation:
-
Dissolve 5-10 mg of your purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected Chemical Shifts (in CDCl₃, approximate):
-
Aromatic Protons (3H): Multiplets in the range of 7.5-8.0 ppm.
-
Acetyl Protons (3H): A singlet at approximately 2.6 ppm.
The absence of unexpected signals will confirm the high purity of your compound.
IV. Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflows for purifying this compound.
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a recrystallization method.
V. Concluding Remarks
Achieving high purity for this compound is a critical step in many research and development endeavors. By systematically identifying potential impurities and applying the appropriate purification techniques, researchers can confidently obtain material that meets the stringent requirements of their applications. This guide provides a comprehensive framework for troubleshooting common purification challenges. Should you require further assistance, our team of application scientists is available for consultation.
References
-
Grokipedia. Benzonitrile. [Link]
-
Atamankimya. BENZONITRILE. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
PubChem. Benzonitrile. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
-
National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. Mixtures of regioisomers obtained by Friedel–Crafts acylation of 2‐phenylbenzofurans. [Link]
-
Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ACS Publications. Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]
-
PubMed. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
National Institutes of Health. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Oriental Journal of Chemistry. Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. [Link]
-
Scribd. Fluorinated Benzonitrile Production Process. [Link]
- Google Patents. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds.
-
ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]
- Google Patents.
-
ResearchGate. Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation of Acebrophylline in Bulkand Marketed Formulations By RP-HPLC Method. [Link]
-
PubChem. 2-(4-Acetyl-2-bromophenoxy)-6-fluorobenzonitrile. [Link]
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Technical Support Center: Catalyst Poisoning in 4-Acetyl-2-fluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during this critical synthetic step. This guide provides in-depth, field-proven insights into the causes of catalyst deactivation and offers practical, step-by-step protocols to diagnose and mitigate these challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My palladium-catalyzed cyanation reaction to synthesize this compound has stalled or is showing low conversion. What are the likely causes?
A1: Stalled or low-conversion reactions are frequently due to catalyst poisoning. The most common culprits in palladium-catalyzed cyanation reactions are excess cyanide ions, residual moisture in the reaction, and impurities such as sulfur or halide compounds in the starting materials or solvents.[1][2][3] Excess cyanide can form inactive palladium-cyanide complexes, effectively taking the catalyst out of the catalytic cycle.[4][5]
Q2: How does excess cyanide poison the palladium catalyst?
A2: Excess cyanide has a high affinity for palladium and can displace the necessary ligands from the catalyst, leading to the formation of inactive species like [(CN)4Pd]2-.[1][3][6][7] This disrupts key steps in the catalytic cycle, including oxidative addition and reductive elimination, thereby halting the formation of the desired product.[1][3] The use of cyanide sources with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide and prevent catalyst poisoning.[4][8]
Q3: Can trace amounts of water affect the reaction?
A3: Yes, even trace amounts of moisture can be detrimental. Water can hydrolyze the cyanide source, generating hydrogen cyanide (HCN).[1][3] HCN is highly reactive towards the active Pd(0) species, forming inactive hydride complexes like [(CN)3PdH]2-, which effectively poisons the catalyst.[1][3][6][7] Therefore, ensuring anhydrous conditions through the use of dry solvents and inert atmospheres is critical for success.
Q4: Are there other common impurities I should be concerned about?
A4: Absolutely. Sulfur compounds are notorious poisons for palladium catalysts.[2][9][10] These can be present in starting materials or solvents and can irreversibly bind to the palladium surface, blocking active sites.[2][9] Halide ions, while a necessary part of the reaction (from the aryl halide), can also influence catalyst activity, sometimes leading to leaching of the palladium from its support.[11][12]
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning
This section provides a systematic approach to identifying and resolving catalyst poisoning issues during the synthesis of this compound.
Issue 1: Reaction Fails to Initiate or Stalls at Low Conversion
Possible Cause: Severe catalyst poisoning from the outset.
Troubleshooting Workflow:
Caption: The catalytic cycle of palladium-catalyzed cyanation and key poisoning pathways.
This diagram illustrates the desired catalytic cycle for the formation of this compound (ArCN) and how excess cyanide and HCN can divert the palladium catalyst into inactive states, effectively halting the reaction.
[1][3]### Data Summary: Common Catalyst Poisons and Their Effects
| Poison Class | Specific Examples | Source | Effect on Palladium Catalyst | Mitigation Strategy |
| Cyanide | Excess CN⁻ ions, HCN | Cyanide source, moisture | Forms stable, inactive Pd-cyanide complexes | [1][3][7] Use less soluble cyanide source (Zn(CN)₂), ensure anhydrous conditions |
| Sulfur Compounds | H₂S, thiols, sulfoxides | Impurities in reagents | Strong chemisorption on Pd surface, blocking active sites | [2][9][10] Purify starting materials, use high-purity solvents |
| Halides | Excess halide ions | Aryl halide, additives | Can lead to catalyst leaching from support | [11] Optimize reaction conditions, choose appropriate catalyst support |
| Carbonaceous Species | Coke, byproducts | High temperatures, side reactions | Physical blockage of active sites (coking) | [2] Optimize reaction temperature, consider catalyst regeneration |
| Nitrogen Compounds | Pyridine, other N-heterocycles | Impurities, certain ligands | Strong coordination to Pd, inhibiting substrate binding | [13] Purify reagents, choose non-inhibitory ligands |
References
-
Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
-
Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. Available at: [Link]
-
van der Gryp, P., et al. (2018). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. Molecules. Available at: [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Heriot-Watt Research Portal. Available at: [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available at: [Link]
-
Sokol'skii, D. V., et al. (1987). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Available at: [Link]
-
Li, M., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology. Available at: [Link]
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing. Available at: [Link]
-
Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Available at: [Link]
-
Sánchez, G., et al. (2014). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Mild and General Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society. Available at: [Link]
-
Grossman, O., & Gelman, D. (2010). Palladium-Catalyzed Cyanation of Aryl Chlorides. Organic Letters. Available at: [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
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- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in 4-Acetyl-2-fluorobenzonitrile Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetyl-2-fluorobenzonitrile. The focus is on understanding, managing, and troubleshooting the exothermic nature of the Friedel-Crafts acylation reaction, a common synthetic route to this intermediate. Our goal is to provide field-proven insights and robust protocols to ensure experimental safety, reproducibility, and high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound via Friedel-Crafts acylation expected to be exothermic, and why?
A: Yes, the reaction is highly exothermic. The synthesis typically involves the Friedel-Crafts acylation of a substituted benzonitrile, such as 3-fluorobenzonitrile, with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2]
The primary sources of heat generation are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[2][3] This initial complexation and ion formation is a significant exothermic event.
-
Electrophilic Aromatic Substitution: The subsequent attack of the electron-rich aromatic ring on the acylium ion is also an exothermic process, leading to the formation of the desired ketone.[4][5]
-
Complexation with Product: The ketone product formed is a moderate Lewis base and will form a stable, often irreversible complex with the AlCl₃ catalyst.[6] This complexation releases a substantial amount of heat and typically requires a stoichiometric amount of the catalyst.
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this context?
A: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[7] This escalating temperature can cause several critical issues:
-
Boiling and Over-Pressurization: The solvent can rapidly boil, leading to a dangerous increase in pressure within the reaction vessel, potentially causing vessel failure or explosion.
-
Reduced Yield and Purity: Excessive heat can promote undesirable side reactions, such as polysubstitution, decomposition of starting materials or the final product, and charring.[1]
-
Safety Hazards: Beyond vessel failure, rapid gas evolution (e.g., HCl gas from reactions with moisture) can occur, posing a significant inhalation hazard.[2][5]
Q3: How does the choice and quality of the Lewis acid impact the exotherm?
A: The Lewis acid is the primary driver of the reaction's rate and, consequently, its exotherm.
-
Strength of Lewis Acid: Stronger Lewis acids like AlCl₃ or FeCl₃ will generate the acylium ion faster, leading to a more rapid and vigorous exotherm compared to milder catalysts like ZnCl₂ or BF₃.[1][8] While highly efficient, the use of AlCl₃ necessitates more stringent temperature control.
-
Quality and Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water in a strongly exothermic reaction that releases corrosive hydrogen chloride (HCl) gas.[2][5] Using old or improperly stored AlCl₃ that has been exposed to moisture can introduce water into the reaction, posing a safety risk and inhibiting the desired reaction pathway. All glassware must be rigorously dried before use.[2][9]
Q4: What are the most critical parameters to control for managing the reaction exotherm?
A: Effective management of the exotherm relies on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are:
-
Temperature: Maintaining a low and stable reaction temperature (typically 0 °C to 5 °C during addition) is the most critical factor.[8][10] This is achieved using an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Reagent Addition Rate: The slow, controlled, dropwise addition of the acylating agent or the Lewis acid (depending on the specific procedure) is paramount.[7] This ensures that the heat generated at any moment does not overwhelm the cooling system's capacity.
-
Mixing/Agitation: Efficient stirring is crucial to prevent localized hot spots. Poor mixing can lead to a buildup of unreacted reagents in one area, which can then react suddenly, causing a dangerous temperature spike.
-
Concentration: Running the reaction at a suitable dilution helps to moderate the temperature increase by providing a larger thermal mass.
Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during the synthesis.
"My reaction temperature is rising too quickly during reagent addition, but it is still below the safety limit. What should I do?"
-
Immediate Action: Immediately stop the addition of the reagent.
-
Analysis: Your addition rate is too fast for the cooling system's capacity. The viscosity of the mixture may also be increasing, reducing heat transfer efficiency.
-
Solution:
-
Allow the temperature to return to the target setpoint (e.g., < 5 °C).
-
Ensure your cooling bath is topped up and functioning optimally.
-
Restart the addition at a significantly slower rate (e.g., 50% of the previous rate).
-
Monitor the temperature closely. If it remains stable, you can gradually increase the rate, but do not exceed a rate that allows for stable temperature control.
-
"I observed a sudden, unexpected temperature spike (>10-15 °C) after a period of stable addition. What are the likely causes?"
-
Immediate Action: Stop the addition, and prepare for an emergency quench if the temperature continues to rise uncontrollably towards the solvent's boiling point.
-
Analysis: This is a highly dangerous situation indicative of a loss of control. The most common causes are:
-
Poor Agitation: The stirrer may have stopped or become inefficient, leading to a localized buildup of reagents that have now mixed and are reacting rapidly.
-
Cooling Failure: The cooling bath may have failed or been exhausted.
-
Induction Period: Some reactions have an induction period. If reagents were added too quickly before the reaction initiated, they can all react at once, causing a runaway.
-
-
Solution:
-
Verify that the stirrer is functioning correctly and that a vortex is present in the reaction mixture.
-
Check the cooling bath. Add more ice/dry ice as needed.
-
If the temperature continues to rise, proceed to the emergency quenching protocol.
-
"How do I safely quench the reaction if I suspect a thermal runaway?"
-
Safety First: This is a hazardous operation. Ensure you are wearing all appropriate PPE, including a face shield and blast shield.
-
Quenching Protocol: The standard and safest method is to slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing a large excess of crushed ice and, optionally, dilute HCl.[4][5]
-
NEVER add water or ice directly to the reaction flask. [4] This reverse quench is extremely dangerous as the initial small amount of water will react violently with the excess AlCl₃, potentially causing the mixture to erupt from the flask.
-
-
Workflow Diagram:
Caption: Workflow for safely quenching a runaway Friedel-Crafts reaction.
Preventative Strategies and Experimental Protocol
Proactive control is always superior to reactive troubleshooting. The following protocol for the synthesis of this compound from 3-fluorobenzonitrile is designed with multiple safety and control checkpoints.
Critical Process Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 3-fluorobenzonitrile: 1.0 eq | Limiting reagent. |
| Acetyl Chloride: 1.1 - 1.2 eq | Slight excess ensures complete reaction. | |
| Aluminum Chloride (AlCl₃): 1.2 - 1.3 eq | Stoichiometric amount needed for catalysis and product complexation. | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous grade. Common solvents for Friedel-Crafts reactions.[8] |
| Temperature | -5 °C to 5 °C | Critical for controlling the initial exotherm during addition.[8] |
| Addition Time | 30 - 60 minutes | Slow, controlled addition is key to preventing heat accumulation. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Experimental Protocol
Safety Precautions: This reaction must be performed in a well-ventilated fume hood.[5] Anhydrous aluminum chloride is corrosive and reacts violently with water.[2][5] Acetyl chloride is corrosive and a lachrymator.[11] Wear appropriate PPE, including safety goggles, a lab coat, a face shield, and chemical-resistant gloves.
-
Vessel Preparation:
-
Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet to maintain an inert atmosphere.[9]
-
-
Reagent Charging:
-
Charge the flask with anhydrous aluminum chloride (1.25 eq) and anhydrous DCM.
-
Cool the resulting slurry to 0 °C using an ice-salt bath.
-
-
Substrate Addition:
-
Add 3-fluorobenzonitrile (1.0 eq) dissolved in a small amount of anhydrous DCM to the dropping funnel.
-
Add the 3-fluorobenzonitrile solution dropwise to the stirred AlCl₃ slurry, ensuring the internal temperature does not exceed 5 °C.
-
-
Acylating Agent Addition (Critical Exotherm Step):
-
Add acetyl chloride (1.15 eq) to the dropping funnel.
-
Begin the slow, dropwise addition of acetyl chloride to the reaction mixture. This is the most exothermic part of the reaction.
-
Maintain the internal temperature strictly between 0 °C and 5 °C. If the temperature rises above 5 °C, immediately stop the addition and wait for it to cool before resuming at a slower rate.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up (Quenching):
-
In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.[5]
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture. This will decompose the aluminum chloride complex in a controlled manner.[12]
-
Transfer the quenched mixture to a separatory funnel.
-
-
Purification:
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?[Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Solvent Effects in the Synthesis of 4-Acetyl-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The choice of solvent is not merely a matter of dissolving reagents; it is a critical parameter that dictates reaction rate, yield, and impurity profiles. This document provides in-depth, field-proven insights into the causal relationships between solvent selection and reaction outcomes, structured as a practical troubleshooting guide and FAQ.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on how the reaction solvent is often at the core of the issue.
Q1: My yield of this compound is consistently low. What are the likely solvent-related causes?
A1: Low yield is a frequent challenge, often directly traceable to suboptimal solvent conditions. The synthesis, typically a palladium-catalyzed cyanation of an aryl halide precursor, involves a delicate interplay of reagents with vastly different properties.
-
Poor Solubility of Cyanide Source: Many common cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), have poor solubility in purely organic solvents.[1] If the cyanide salt is not sufficiently available in the solution, the reaction rate will be severely limited.
-
Solution: Employ a high-polarity aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent at solvating inorganic salts.[2] Alternatively, a biphasic solvent system, such as dioxane/water or THF/water, can be used to dissolve the cyanide source in the aqueous phase, which can then react at the interface or be brought into the organic phase by a phase-transfer catalyst.[1][3]
-
-
Inadequate Stabilization of the Catalytic Intermediate: In palladium-catalyzed cross-coupling reactions, polar solvents play a crucial role in stabilizing charged intermediates in the catalytic cycle. Polar aprotic solvents are particularly effective in this role.[4]
-
Reduced Nucleophilicity of the Cyanide Ion: If you are using a polar protic solvent (e.g., ethanol, methanol), it can form strong hydrogen bonds with the cyanide anion (CN⁻).[5] This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down or stalling the reaction.
-
Solution: Whenever possible, opt for a polar aprotic solvent. These solvents solvate the cation of the cyanide salt but leave the nucleophilic anion relatively "naked" and more reactive.[4]
-
Q2: I'm observing a significant byproduct that I suspect is 4-acetyl-2-fluorobenzoic acid. How is my solvent choice contributing to this?
A2: The formation of the corresponding carboxylic acid is a classic sign of nitrile group hydrolysis. This side reaction is highly dependent on the presence of water and is often accelerated by the high temperatures required for cyanation.
-
"Wet" Solvents: Many high-boiling point polar aprotic solvents like DMF and DMSO are hygroscopic, meaning they readily absorb moisture from the atmosphere. At elevated reaction temperatures (e.g., 120-140 °C), this trace water can hydrolyze the product's nitrile group to a carboxylic acid.[6]
-
Solution: Always use anhydrous grade solvents for the reaction. Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[7]
-
-
Solvent Degradation: At high temperatures, some solvents can degrade to form acidic or basic impurities that can catalyze hydrolysis. For example, DMF can decompose into dimethylamine and carbon monoxide.
-
Solution: Use high-purity solvents and adhere to the recommended temperature limits for the reaction. If high temperatures are unavoidable, consider a more thermally stable solvent.
-
Q3: My reaction seems to stall after a few hours or proceeds very slowly. Could the solvent be the culprit?
A3: A slow or stalled reaction points to an issue with reaction kinetics, where the solvent plays a pivotal role.
-
Protic vs. Aprotic Environment: As mentioned in A1, the single most common kinetic inhibitor is the use of a protic solvent, which deactivates the cyanide nucleophile through hydrogen bonding.[5] SNAr reactions, in particular, are significantly retarded by protic solvents.[8]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, DMAc, or acetonitrile to enhance nucleophilicity.[4]
-
-
Insufficient Polarity: The transition states in both SNAr and the oxidative addition step of palladium-catalyzed cycles are often charged and are stabilized by polar environments. A solvent with low polarity may result in a high activation energy barrier, leading to a slow reaction.
-
Solution: Choose a solvent with a higher dielectric constant. See the data table below for a comparison.
-
Q4: I'm struggling to completely remove DMF (or DMSO) during the product workup. What are the best practices?
A4: This is a very common practical problem. The high boiling points of these solvents make them difficult to remove by standard rotary evaporation.
-
Solution 1: Aqueous Washes: After the reaction is complete, quench the mixture and dilute it with a large volume of water and a water-immiscible organic solvent like ethyl acetate or toluene. DMF and DMSO are highly soluble in water and will preferentially partition into the aqueous layer. Perform multiple aqueous washes (e.g., 3-5 times) to effectively remove the high-boiling solvent.
-
Solution 2: Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a solvent like heptane or toluene can sometimes help.
-
Solution 3: Solvent Selection: If possible for your reaction conditions, consider using a lower-boiling point polar aprotic solvent like acetonitrile (BP: 82 °C) from the outset, which is much easier to remove.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly recommended solvents for palladium-catalyzed cyanation of aryl halides?
A1: Polar aprotic solvents are the standard choice. DMF and DMSO are frequently cited due to their excellent solvating power for a wide range of organic substrates and inorganic salts, as well as their high boiling points that allow for a wide operational temperature range.[2] Acetonitrile and DMAc (N,N-Dimethylacetamide) are also effective alternatives.
Q2: How does solvent polarity mechanistically influence the reaction rate?
A2: The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or a palladium-catalyzed cycle. In both cases, polar solvents accelerate the reaction by stabilizing charged species.
-
In SNAr: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. A polar solvent stabilizes this charged intermediate, lowering the activation energy of the rate-determining step and thus increasing the reaction rate.[8][10]
-
In Pd-Catalyzed Cross-Coupling: Key steps like oxidative addition involve charge separation in the transition state. Polar solvents stabilize this transition state, accelerating the reaction.
Q3: When should I consider using a protic or a biphasic solvent system?
A3: While generally avoided, a protic or biphasic system can be a strategic choice when using highly insoluble inorganic cyanide sources like K₄[Fe(CN)₆].[1] The water in the system dissolves the salt, making the cyanide ion available for the reaction. This approach is only viable if a phase-transfer catalyst is used to shuttle the cyanide ion into the organic phase and if the substrate and product are stable to hydrolysis under the reaction conditions.[3]
Data & Protocols
Table 1: Comparative Effects of Common Solvents on Cyanation Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Field Insights |
| DMF | Polar Aprotic | 153 | 37 | Gold Standard. Excellent solubility for most reagents. High boiling point allows for a wide temperature range.[2] Main drawback is difficulty in removal during workup. |
| DMSO | Polar Aprotic | 189 | 47 | Similar to DMF but even more polar and higher boiling. Can promote side reactions at very high temperatures. Extremely difficult to remove. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good solvating power and much easier to remove than DMF/DMSO.[9] Its lower boiling point may limit the reaction temperature. |
| Dioxane / Water | Biphasic/Protic | ~100 | Variable | Useful for solubilizing inorganic salts like K₄[Fe(CN)₆].[1] Requires a phase-transfer catalyst. Risk of hydrolysis side reactions. |
| THF | Polar Aprotic | 66 | 7.5 | Lower polarity may result in slower reaction rates. Useful when a milder, lower-temperature reaction is desired. |
| Ethanol | Polar Protic | 78 | 24.5 | Generally Not Recommended. Tends to solvate and deactivate the cyanide nucleophile through hydrogen bonding, significantly reducing reaction rates.[5] |
Experimental Protocol: Representative Synthesis of this compound
Disclaimer: This is a representative protocol for a palladium-catalyzed cyanation. Researchers must conduct their own risk assessment and optimization.
Reaction: 1-(4-Bromo-2-fluorophenyl)ethanone to this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) via syringe. The amount should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).
-
Heating: Immerse the flask in a preheated oil bath at 120-130 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water (3-4x) and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualization
Decision Workflow for Solvent Selection in Cyanation Reactions
The following diagram provides a logical workflow to guide the selection of an appropriate solvent system based on key reaction parameters.
Caption: A decision tree for selecting an optimal solvent system in cyanation reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of 4-Acetyl-2-fluorobenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of identifying unexpected signals in the Nuclear Magnetic Resonance (NMR) spectrum of 4-Acetyl-2-fluorobenzonitrile. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a logical framework grounded in spectroscopic principles and practical experience to empower you to confidently identify these unknown peaks.
Introduction: The Challenge of Purity in Synthesis
In the synthesis of any novel compound, achieving absolute purity is the ideal, yet the reality is often a spectrum populated with residual solvents, unreacted starting materials, byproducts, or degradation products. The NMR spectrum is our most powerful tool for assessing this purity, but its interpretation can be complex. This guide will walk you through a systematic approach to deconstruct your 1H and 13C NMR spectra of this compound and assign every peak with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see more peaks in my 1H NMR spectrum than I expected for this compound. What is the first step?
A1: Systematic Peak Categorization.
Before jumping to complex experiments, the first and most critical step is to systematically categorize every peak in your spectrum. This initial analysis will guide your subsequent troubleshooting.
-
Step 1: Analyze the Expected Spectrum. First, let's predict the 1H NMR spectrum for pure this compound. The molecule has a methyl group and three aromatic protons. Due to the electron-withdrawing nature of the acetyl and nitrile groups, and the fluorine atom, the aromatic protons will be in the downfield region (likely between 7.5 and 8.5 ppm). The methyl protons will be a singlet further upfield (around 2.6 ppm).
-
Step 2: Create a Peak Table. Go through your spectrum and create a table listing each peak's chemical shift (in ppm), integration value, and multiplicity (singlet, doublet, triplet, etc.).
-
Step 3: Compare and Categorize. Compare your observed peaks to your predicted spectrum. You can now categorize your peaks:
-
Expected Peaks: Those that match the predicted chemical shift, integration, and multiplicity for this compound.
-
Solvent Peaks: Signals from the deuterated solvent and any residual non-deuterated solvent. Consult a solvent impurity table (see Table 1 below).[1][2][3]
-
Unknown Peaks: Any remaining signals that do not fit into the above categories. These are your targets for identification.
-
Q2: I've identified the peaks from my product and the solvent, but there are still a few unknown singlets. What could they be?
A2: Common Culprits: Water, Grease, and Reagents.
Simple singlets are often from common laboratory contaminants or reagents.
-
Water (H₂O): A broad singlet that can appear over a wide chemical shift range depending on the solvent, concentration, and temperature. In CDCl₃, it's often around 1.56 ppm, while in DMSO-d₆ it's around 3.33 ppm. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton exchange.
-
Silicone Grease: If you used greased glass joints, you might see a singlet around 0 ppm.
-
Reagents: Consider the reagents used in your synthesis. For example, if a Friedel-Crafts acylation was performed, you might have residual acetylating agents or their byproducts.[4][5][6]
Q3: I have some unknown peaks in the aromatic region. Could they be starting materials or byproducts?
A3: Yes, this is a very common scenario. Here's how to investigate:
-
Compare with Starting Material Spectra: The most direct way to check for unreacted starting materials is to run an NMR spectrum of the starting material under the same conditions as your product.[7] If the chemical shifts and multiplicities of the unknown peaks match those of a starting material, you have your answer.
-
Consider Potential Byproducts:
-
Hydrolysis: The nitrile group in your compound can hydrolyze to a primary amide (4-acetyl-2-fluorobenzamide) or further to a carboxylic acid (4-acetyl-2-fluorobenzoic acid). The amide NH₂ protons typically appear as a broad singlet between 5 and 8 ppm. The carboxylic acid proton is a very broad singlet, often far downfield (>10 ppm). I have compiled the known NMR data for a similar, non-fluorinated compound, 4-acetylbenzamide, for your reference.
-
Positional Isomers: Depending on the synthetic route, you might have positional isomers. For example, if starting from a fluorobenzonitrile, you could have impurities from 3- or 4-fluorobenzonitrile.
-
-
Spiking Experiment: This is a powerful technique to confirm the identity of an unknown peak if you have a pure sample of the suspected compound.
-
Acquire the NMR spectrum of your sample.
-
Add a small amount of the suspected impurity to the NMR tube.
-
Re-acquire the spectrum.
-
If the intensity of the unknown peak increases while the other peaks remain unchanged, you have confirmed its identity.
-
Experimental Protocol: Spiking Experiment
-
Prepare your initial sample: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the initial spectrum: Run your standard 1H NMR experiment.
-
Prepare the spike solution: In a separate vial, dissolve a small amount of the suspected impurity (e.g., starting material) in the same deuterated solvent.
-
Spike the sample: Add a small aliquot (e.g., 1-2 drops) of the spike solution to your NMR tube.
-
Mix thoroughly: Gently invert the NMR tube several times to ensure the solution is homogeneous.
-
Acquire the final spectrum: Rerun the 1H NMR experiment using the exact same parameters as the initial spectrum.
-
Analyze the results: Compare the two spectra. An increase in the integration of a specific peak in the final spectrum confirms that it corresponds to the compound you added.
Q4: My unknown peaks are complex multiplets and I can't assign them. What are my next steps?
A4: Advanced NMR Techniques for Structure Elucidation.
When simple 1D NMR is not enough, 2D NMR experiments are your next line of attack. These experiments reveal correlations between different nuclei and are invaluable for piecing together molecular structures.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It helps you identify which protons are neighbors in a spin system. This is excellent for tracing out the connectivity of protons in an unknown impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation). This is a powerful way to assign carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
By combining the information from these three experiments, you can often deduce the complete structure of an unknown impurity.
Workflow for 2D NMR-based Structure Elucidation
Caption: A workflow for elucidating the structure of an unknown compound using 2D NMR techniques.
Data Presentation
Table 1: Common NMR Solvent and Impurity Chemical Shifts (¹H)
| Compound | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
| Solvent Residual Peak | 7.26 | 2.50 | 2.05 |
| Water | 1.56 | 3.33 | 2.84 |
| Acetone | 2.17 | 2.09 | - |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.96 (s), 1.16 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.26, 0.87 |
| Toluene | 7.28-7.17 (m), 2.36 (s) | 7.27-7.15 (m), 2.30 (s) | 7.27-7.15 (m), 2.31 (s) |
Data compiled from various sources.[1][2][3][9]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying unknown peaks in your NMR spectrum.
Caption: A decision tree for the systematic identification of unknown peaks in an NMR spectrum.
Final Recommendations
When faced with an unidentifiable peak, a methodical approach is your greatest asset. By first eliminating common sources of contamination and then systematically investigating potential reaction-related impurities, you can often solve the puzzle with simple 1D NMR experiments. For more challenging unknowns, the power of 2D NMR spectroscopy provides a clear path to structure elucidation. Always remember to consult spectral databases and the literature for known compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (2023). Supplementary Information: Cyclotrimetaphosphate-Assisted Ruthenium Catalyst for the Hydration of Nitriles and Oxidation of Primary Amines to Amides Under Aerobic Conditions in Water. The Royal Society of Chemistry. [Link]
-
Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved January 12, 2026, from [Link]
-
ACD/Labs. (n.d.). Comparing Spectra of the Starting Material to the Unknown Product. Retrieved January 12, 2026, from [Link]
-
Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H6FNO). Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. Retrieved January 12, 2026, from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved January 12, 2026, from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. (n.d.). Selected NMR parameters of p-fluorobenzonitrile (FBN) and of nitrilium ylide 4. Retrieved January 12, 2026, from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
long-term storage conditions for 4-Acetyl-2-fluorobenzonitrile
This guide provides in-depth technical support for the long-term storage and handling of 4-Acetyl-2-fluorobenzonitrile (CAS RN: 214760-18-6). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Overview: The Chemistry of Stability
This compound is a moderately polar organic compound featuring three key functional groups on a benzene ring: an acetyl group, a fluorine atom, and a nitrile group.[1] Each of these contributes to its reactivity and dictates its optimal storage conditions. The primary long-term stability concern for this molecule is its susceptibility to hydrolysis, particularly of the nitrile group. This guide will delve into the best practices for storage and provide troubleshooting for common issues.
Recommended Long-Term Storage Conditions
To ensure the integrity and purity of this compound over time, specific storage conditions are paramount. These recommendations are based on supplier data and an understanding of the compound's chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | The compound is a solid at room temperature and does not require refrigeration or freezing for long-term stability. |
| Atmosphere | Sealed in a dry environment | The most critical factor is the exclusion of moisture to prevent hydrolysis of the nitrile group. An inert atmosphere (e.g., argon or nitrogen) is good practice but not strictly necessary if the container is well-sealed. |
| Container | Tightly-sealed, non-reactive container (e.g., amber glass bottle) | Prevents moisture ingress and protects from light, although the compound is not known to be particularly light-sensitive. |
Source: Synthesized from supplier data sheets.[2][3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the storage and handling of this compound.
FAQ 1: My this compound has developed a yellowish tint. Can I still use it?
Short Answer: Proceed with caution. A color change often indicates the presence of impurities, which may have arisen from degradation.
Detailed Explanation: The pure compound is typically a white to off-white or pale yellow solid.[1] A noticeable shift to a more intense yellow color could signify the formation of degradation products. While minor color variations can occur between batches, a progressive change in a stored sample is a red flag.
Recommended Action:
-
Assess the extent of the color change: Is it a faint tint or a significant yellowing?
-
Consider the age and storage history: Was the container properly sealed? Has it been stored for an extended period?
-
Analytical Confirmation (Recommended): If the experiment is sensitive to impurities, it is highly advisable to re-analyze the material to confirm its purity and structure. Techniques such as NMR, HPLC, or LC-MS can be used.
-
If analytical confirmation is not possible: Consider if the intended reaction is sensitive to small amounts of impurities. For non-critical applications, it may still be usable, but for sensitive assays or synthesis, using a fresh, pure lot is recommended.
FAQ 2: I accidentally left the container open to the air for an extended period. Is the compound compromised?
Short Answer: There is a high risk of moisture absorption, which can lead to hydrolysis.
Detailed Explanation: The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, especially in the presence of moisture and trace acidic or basic impurities. This reaction converts the nitrile into a carboxylic acid (4-acetyl-2-fluorobenzoic acid) or an intermediate amide.[4][5][6][7][8] This is the most likely degradation pathway under ambient conditions.
Recommended Action:
-
Immediately seal the container and consider purging with a dry, inert gas like nitrogen or argon before sealing to displace moist air.
-
Visually inspect the material: Look for any changes in appearance, such as clumping or a change in texture, which could indicate water absorption.
-
For critical applications: The material should be considered suspect. It is best to use a fresh, unopened lot. If this is not possible, the material should be dried under vacuum and then re-analyzed for purity.
FAQ 3: What are the primary signs of degradation for this compound?
Answer: The key indicators of degradation are:
-
Change in Physical Appearance: A noticeable color change (e.g., significant yellowing), or a change from a free-flowing solid to a clumpy or sticky substance.
-
Presence of New Peaks in Analytical Data: In an HPLC or GC chromatogram, the appearance of new peaks alongside the main product peak is a clear sign of impurity formation. In an NMR spectrum, new signals would be indicative of degradation products.
-
Poor Performance in Reactions: If you observe lower yields, unexpected side products, or a failure of the reaction to proceed as expected, degradation of the starting material could be a contributing factor.
Visualizing Troubleshooting Logic
The following diagram outlines the decision-making process when assessing the quality of stored this compound.
Caption: Troubleshooting workflow for stored this compound.
Potential Degradation Pathways
The stability of this compound is primarily threatened by hydrolysis. The strong carbon-fluorine bond is generally stable under these conditions.[9][10]
Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis under either acidic or basic conditions to first form an amide intermediate, and then a carboxylic acid. While this typically requires strong acid or base and heat, it can occur slowly over long-term storage if the compound is exposed to moisture.
Reaction Scheme: R-C≡N + 2 H₂O → R-COOH + NH₃ (Where R is the 4-acetyl-2-fluorophenyl group)
This conversion introduces a new acidic impurity (4-acetyl-2-fluorobenzoic acid) into your material, which can interfere with subsequent reactions.
References
-
EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hydrolysis of benzonitrile gives. Allen. [Link]
-
Base Hydrolysis of Benzonitrile. YouTube. [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. ResearchGate. [Link]
Sources
- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]
- 2. This compound | 214760-18-6 [sigmaaldrich.com]
- 3. 214760-18-6|this compound|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of benzonitrile gives [allen.in]
- 8. youtube.com [youtube.com]
- 9. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Acetyl-2-fluorobenzonitrile Synthesis Work-Up
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up phase of this synthesis. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Troubleshooting Guide: Navigating Common Work-Up Challenges
This section addresses specific issues that may arise during the isolation and purification of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The typical synthesis involves a Friedel-Crafts acylation of 3-fluorobenzonitrile. While the reaction itself is generally robust, the work-up procedure is critical for obtaining a high yield of pure product.
Issue 1: Low or No Product Yield After Work-Up
Symptoms: After aqueous work-up and extraction, the organic layer yields minimal to no desired product upon solvent evaporation.
Potential Causes & Solutions:
-
Incomplete Quenching of the Lewis Acid Catalyst: The Friedel-Crafts acylation reaction commonly employs a strong Lewis acid, such as aluminum chloride (AlCl₃). During the work-up, the reaction mixture is typically quenched by slowly adding it to ice or a cold, dilute acid solution (e.g., HCl).[2] This process is highly exothermic and must be performed cautiously to prevent side reactions or degradation of the product.
-
Scientific Rationale: Incomplete quenching can lead to the product remaining complexed with the Lewis acid, rendering it insoluble in the organic extraction solvent and leading to its loss in the aqueous phase. The acyl group on the product is a deactivating group, which helps prevent further acylation, but the initial complexation is a key factor.[3][4]
-
Troubleshooting Protocol:
-
Ensure the quenching solution (ice/dilute HCl) is sufficiently cold (0-5 °C).
-
Add the reaction mixture to the quenching solution dropwise with vigorous stirring. A sudden increase in temperature can lead to unwanted side reactions.
-
After the addition is complete, allow the mixture to stir until it reaches room temperature to ensure all of the aluminum salts are dissolved in the aqueous layer.
-
-
-
Hydrolysis of the Nitrile Group: The presence of strong acid and heat during work-up can lead to the hydrolysis of the nitrile group to a carboxylic acid.[5][6][7][8][9]
-
Scientific Rationale: While nitrile hydrolysis typically requires vigorous conditions (e.g., reflux), localized "hot spots" during an exothermic quench or prolonged exposure to acidic conditions can initiate this unwanted side reaction.[5][8]
-
Troubleshooting Protocol:
-
Use dilute acid for quenching and avoid prolonged exposure.
-
Maintain a low temperature throughout the quenching process.
-
If nitrile hydrolysis is suspected, the aqueous layer can be basified and extracted separately to isolate any carboxylic acid byproduct for characterization.
-
-
Issue 2: Presence of Persistent Emulsions During Extraction
Symptoms: Difficulty in separating the organic and aqueous layers during liquid-liquid extraction due to the formation of a stable emulsion.
Potential Causes & Solutions:
-
Formation of Aluminum Hydroxide: If the quench is performed with water or a weak acid, insoluble aluminum hydroxide (Al(OH)₃) can form, leading to persistent emulsions.
-
Scientific Rationale: Aluminum chloride reacts with water to form various aluminum species. In a neutral or slightly basic environment, gelatinous aluminum hydroxide precipitates, which can stabilize emulsions.
-
Troubleshooting Protocol:
-
Quench the reaction in a dilute strong acid like HCl.[2] This ensures the formation of water-soluble aluminum salts (e.g., AlCl₃(aq)).
-
If an emulsion has already formed, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
-
Issue 3: Product Contamination with Starting Material or Isomers
Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the isolated product shows the presence of 3-fluorobenzonitrile or isomeric acylated products.
Potential Causes & Solutions:
-
Incomplete Reaction: The presence of starting material indicates that the reaction has not gone to completion.
-
Scientific Rationale: Friedel-Crafts acylations are sensitive to the purity of reagents and reaction conditions. Moisture can deactivate the Lewis acid catalyst, and sub-optimal temperatures can slow the reaction rate.[3]
-
Troubleshooting Protocol:
-
Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous reagents and solvents.
-
Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the starting material before initiating the work-up.
-
-
-
Formation of Isomers: While the acylation of 3-fluorobenzonitrile is expected to predominantly yield the 4-acetyl product due to the directing effects of the fluorine and cyano groups, the formation of other isomers is possible.
-
Scientific Rationale: The regioselectivity of Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring.[3] The cyano group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects favors acylation at the 4-position. However, different reaction conditions can sometimes lead to the formation of minor isomeric products.
-
Troubleshooting Protocol:
-
Purification by column chromatography or recrystallization is typically required to separate the desired product from any isomers. A solvent system for column chromatography can be determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).
-
For recrystallization, solvents of moderate polarity in which the product has good solubility at high temperatures and poor solubility at low temperatures should be screened.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal quenching procedure for a Friedel-Crafts acylation reaction on a gram scale?
A1: For a gram-scale reaction, the safest and most effective method is the slow, dropwise addition of the reaction mixture to a vigorously stirred beaker of crushed ice and dilute hydrochloric acid. This "reverse quench" helps to control the exotherm.
Q2: How can I effectively remove residual aluminum salts from my product?
A2: Washing the organic layer with dilute HCl followed by water and then brine is a standard and effective procedure. The dilute acid wash helps to convert any remaining aluminum species into water-soluble salts. The water wash removes the acid, and the brine wash helps to remove residual water from the organic layer before drying.
Q3: What are the best practices for the purification of this compound?
A3:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material. A common solvent system for this is a mixture of ethyl acetate and n-hexane.[10]
-
Column Chromatography: For oily crude products or mixtures containing significant impurities or isomers, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Q4: My final product is a pale yellow solid. Is this normal?
A4: Yes, this compound is often described as a pale yellow solid.[1] The color can be due to minor impurities, and if the analytical data (NMR, melting point) corresponds to the pure compound, the color is generally not a concern for subsequent reactions.
III. Experimental Protocols & Data
Standard Work-Up Protocol
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a mixture of crushed ice and 1 M HCl.
-
Slowly and with vigorous stirring, add the reaction mixture to the ice/HCl mixture.
-
Continue stirring until all the ice has melted and the mixture is at room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [1][10][11] |
| Molecular Weight | 163.15 g/mol | [10][11] |
| Appearance | Pale yellow solid | [1] |
| Purity (Typical) | >98% | |
| Storage | Sealed in dry, room temperature | [11] |
IV. Visualization of the Work-Up Workflow
Caption: General workflow for the work-up and purification of this compound.
V. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. 214760-18-6|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Multi-Spectroscopic Approach for the Unambiguous Structural Validation of 4-Acetyl-2-fluorobenzonitrile
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The core principle of this guide is orthogonal verification. By probing the molecule with different forms of electromagnetic radiation and energetic methods (NMR, IR, MS), we gather complementary pieces of a structural puzzle. When all pieces fit together to support a single hypothesis—and refute logical alternatives—we achieve confident structural validation.
The Challenge: Distinguishing Isomers
The target molecule is 4-Acetyl-2-fluorobenzonitrile. However, during its synthesis, isomeric impurities or alternative reaction products could arise. Our validation process must be robust enough to differentiate the target from its most likely isomers, such as:
-
Target Molecule: this compound
-
Isomer A (Positional Isomer): 4-Acetyl-3-fluorobenzonitrile
-
Isomer B (Functional Group Rearrangement): 2-Acetyl-4-fluorobenzonitrile
This guide will use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an irrefutable case for the correct structure.
The Spectroscopic Validation Workflow
A systematic approach ensures that data from each technique is used to its fullest potential, with NMR providing the core framework of atomic connectivity, IR confirming functional groups, and MS verifying the elemental composition.
Caption: A workflow for comprehensive molecular structure validation.
Mass Spectrometry (MS): Confirming the Molecular Formula
Expertise & Experience: We begin with Mass Spectrometry as a fundamental check. Its primary role is to confirm the molecular weight and, by extension, the molecular formula (C₉H₆FNO). For this molecule, Electron Ionization (EI) is an effective technique that provides both the molecular ion and a reproducible fragmentation pattern, which acts as a structural fingerprint.
Expected Mass Spectrum: The molecular formula C₉H₆FNO gives a monoisotopic mass of approximately 163.04 g/mol .[2]
-
Molecular Ion (M⁺•): A peak at m/z = 163 is expected, corresponding to the intact molecule minus one electron.
-
Key Fragmentations: The most probable fragmentation pathways involve cleavages adjacent to the carbonyl group, a well-established principle in mass spectrometry.[3][4]
-
Loss of a Methyl Radical (•CH₃): α-cleavage at the acetyl group is highly favorable, leading to a resonance-stabilized acylium ion at m/z 148 ([M-15]⁺). This is often a very prominent peak for acetophenones.[4]
-
Formation of Acetyl Cation: Cleavage of the bond between the aromatic ring and the acetyl group can yield the acetyl cation (CH₃CO⁺ ) at m/z 43 .[4]
-
Caption: Key fragmentation pathways for this compound in EI-MS.
Trustworthiness: While all isomers will show a molecular ion at m/z 163, the relative intensities of the fragment ions can sometimes provide clues to differentiate them. However, for definitive isomer differentiation, we must turn to NMR.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: 250°C, split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 70°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 250.
-
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of the key functional groups: the nitrile (C≡N) and the ketone (C=O). The vibrational frequencies of these groups are highly characteristic.[5]
Expected IR Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Ketone | C=O Stretch (Aryl) | 1680 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium |
| Fluoroaromatic | C-F Stretch | 1200 - 1270 | Strong |
Trustworthiness: The presence of strong, sharp peaks in the ~2230 cm⁻¹ and ~1690 cm⁻¹ regions provides definitive evidence for the nitrile and aryl ketone functionalities, respectively.[6][7] While positional isomers will show nearly identical IR spectra in these regions, the absence of these peaks would immediately invalidate the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.
NMR Spectroscopy: The Definitive Structural Proof
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of each atom. For a fluorinated compound, a combined ¹H, ¹³C, and ¹⁹F NMR analysis is the gold standard.
¹H NMR Analysis: Proton Environments and Couplings
Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring atoms (spin-spin coupling). The key to differentiating our isomers lies in the coupling patterns of the aromatic protons, specifically their coupling to each other (JHH) and to the fluorine atom (JHF).
Expected Spectrum for this compound:
-
Methyl Protons (H-Ac): A singlet at ~2.6 ppm, integrating to 3H.
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.2 ppm), each integrating to 1H.
-
H-3: This proton is ortho to the fluorine and ortho to the acetyl group. It will be a doublet of doublets (dd) due to coupling to H-5 (meta coupling, ~2-3 Hz) and the fluorine atom (ortho H-F coupling, ~8-10 Hz).
-
H-5: This proton is meta to both fluorine and the acetyl group. It will appear as a triplet or, more accurately, a doublet of doublets due to coupling to H-6 (ortho coupling, ~8 Hz) and H-3 (meta coupling, ~2-3 Hz). It will also have a smaller meta H-F coupling.
-
H-6: This proton is ortho to the nitrile group. It will be a doublet of doublets (dd) due to coupling to H-5 (ortho coupling, ~8 Hz) and the fluorine atom (meta H-F coupling, ~4-6 Hz).
-
Comparative Analysis:
| Compound | H-3 Signal | H-5 Signal | H-6 Signal | Key Differentiator |
| Target (2-Fluoro) | dd (JHF ≈ 8-10 Hz) | ddd/t | dd (JHF ≈ 4-6 Hz) | Large ortho H-F coupling on H-3. |
| Isomer A (3-Fluoro) | s (broad) or d (JHF ≈ 8-10 Hz) | d | d | Different splitting patterns and chemical shifts. H-2 would be a doublet with large ortho H-F coupling. |
| Isomer B (2-Acetyl) | ddd/t | dd | dd | Entire pattern and chemical shifts would be different due to changed substituent effects. |
¹³C NMR Analysis: The Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this structure, we expect 9 distinct signals. Critically, the fluorine atom couples to the carbon atoms, splitting their signals into doublets with characteristic C-F coupling constants (JCF) that are highly dependent on the number of bonds separating the atoms.[8] This provides an unambiguous map of the fluorine's position.
Expected Spectrum for this compound:
-
Carbonyl (C=O): Singlet, ~196 ppm.
-
Nitrile (C≡N): Doublet due to ³JCF, ~115 ppm.
-
Methyl (CH₃): Singlet, ~26 ppm.
-
Aromatic Carbons:
-
C-1 (ipso-CN): Doublet due to ²JCF (~15-20 Hz).
-
C-2 (ipso-F): Large doublet due to ¹JCF (~250-270 Hz). This is the most diagnostic signal.
-
C-3: Doublet due to ²JCF (~20-25 Hz).
-
C-4 (ipso-Ac): Doublet due to ³JCF (~3-5 Hz).
-
C-5: Doublet due to ⁴JCF (~1-3 Hz).
-
C-6: Doublet due to ³JCF (~5-8 Hz).
-
Trustworthiness: The observation of a carbon signal with a very large coupling constant (~260 Hz) is unequivocal proof of a fluorine atom directly attached to that carbon (¹JCF). The specific magnitudes of the 2- and 3-bond C-F couplings for the other carbons confirm the substitution pattern and rule out isomers A and B.
¹⁹F NMR Analysis: The Ultimate Arbiter
Expertise & Experience: ¹⁹F NMR is extremely sensitive to the local electronic environment, making it an exceptional tool for distinguishing fluorinated isomers.[9][10] We expect a single resonance for our target molecule. Its chemical shift and, more importantly, its coupling pattern to the nearby protons provide the final piece of the puzzle.
Expected Spectrum for this compound:
-
A single fluorine signal.
-
The signal will be a multiplet, likely a doublet of doublet of doublets (ddd) , due to coupling to:
-
H-3 (ortho coupling, ~8-10 Hz)
-
H-6 (meta coupling, ~4-6 Hz)
-
H-5 (para coupling, ~0-2 Hz, may not be resolved)
-
Comparative Analysis: The ¹⁹F chemical shift and coupling pattern for Isomer A (3-fluoro) would be dramatically different, as the fluorine would have two ortho protons, leading to a triplet of doublets (td) or a similar complex multiplet with different coupling constants.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.
Summary and Conclusion
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.
Consolidated Spectroscopic Data:
| Technique | Feature | Expected Observation | Purpose |
| MS | Molecular Ion (M⁺•) | m/z = 163 | Confirms Molecular Formula C₉H₆FNO |
| Key Fragment | m/z = 148 ([M-CH₃]⁺) | Supports Acetylphenyl Moiety | |
| IR | C≡N Stretch | ~2230 cm⁻¹ | Confirms Nitrile Group |
| C=O Stretch | ~1690 cm⁻¹ | Confirms Aryl Ketone Group | |
| ¹H NMR | Aromatic Protons | 3 distinct multiplets with specific H-H and H-F couplings | Defines Aromatic Substitution Pattern |
| Methyl Protons | Singlet at ~2.6 ppm | Confirms Acetyl Group | |
| ¹³C NMR | C-F Coupling | One large ¹JCF (~260 Hz) | Confirms Direct F-to-Aromatic Ring Bond |
| Signal Count | 9 unique signals | Confirms Molecular Symmetry | |
| ¹⁹F NMR | Coupling Pattern | Multiplet (ddd) with characteristic ortho and metaJHF values | Unambiguously Fixes Fluorine Position |
By following this guide, a researcher can confidently assert the structure of the synthesized compound. The ¹H and ¹³C NMR spectra, with their characteristic H-F and C-F coupling patterns, provide the definitive evidence to distinguish this compound from its isomers. IR and MS serve as essential foundational checks, confirming the presence of the correct functional groups and the overall elemental composition. This rigorous, multi-technique approach ensures the scientific integrity required for advanced research and development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 4-Acetylbenzonitrile 99%.
- PubChem. (n.d.). 2-Fluorobenzonitrile.
- DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters.
- ChemicalBook. (n.d.). 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum.
- DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.
- PubChemLite. (n.d.). This compound (C9H6FNO).
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- CymitQuimica. (n.d.). CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro-.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde.
Sources
- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biophysics.org [biophysics.org]
A Comparative Guide to the Synthesis of 4-Acetyl-2-fluorobenzonitrile for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Acetyl-2-fluorobenzonitrile, a versatile building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, objective comparison of plausible synthetic methodologies for this compound, complete with experimental protocols, supporting data, and expert insights to inform your selection of the most suitable route for your research and development needs.
Introduction to this compound
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the acetyl, fluoro, and cyano functionalities on the aromatic ring offers multiple points for chemical modification, making it a crucial component in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, a desirable trait in modern drug design. This guide will explore two primary synthetic strategies for obtaining this key intermediate: a classical Friedel-Crafts acylation approach and a modern palladium-catalyzed cross-coupling reaction.
Method 1: Friedel-Crafts Acylation of 3-Fluorobenzonitrile
The Friedel-Crafts acylation is a fundamental and widely used method for the introduction of an acyl group onto an aromatic ring.[1] This approach is attractive due to the ready availability of the starting material, 3-fluorobenzonitrile, and the straightforward nature of the reaction.
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 3-fluorobenzonitrile then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. The fluorine atom and the cyano group are both deactivating and meta-directing; however, the para-position to the fluorine is sterically more accessible and electronically favored for acylation, leading to the desired this compound as the major product.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
3-Fluorobenzonitrile (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (1.5 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Performance and Considerations
-
Yield: Moderate to good (expected 60-75%).
-
Purity: Good to excellent after chromatographic purification.
-
Advantages: Utilizes readily available and relatively inexpensive starting materials. The procedure is straightforward and relies on well-established chemical principles.
-
Disadvantages: Requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant acidic waste. The reaction is sensitive to moisture, requiring anhydrous conditions. The workup procedure can be cumbersome. Isomer formation is a possibility, although the desired para-isomer is generally favored.
Method 2: Palladium-Catalyzed Acetylation of 4-Bromo-2-fluorobenzonitrile
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency and functional group tolerance.[2][3] This method involves the coupling of an organometallic acetylating reagent with 4-bromo-2-fluorobenzonitrile.
Mechanistic Insight
This reaction follows a typical palladium-catalyzed cross-coupling cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of 4-bromo-2-fluorobenzonitrile to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic acetylating reagent (e.g., an organotin or organoboron compound). The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Caption: Catalytic Cycle for Palladium-Catalyzed Acetylation.
Experimental Protocol
Materials:
-
Tributyl(1-ethoxyvinyl)tin (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Toluene (anhydrous and degassed)
-
Hydrochloric acid (1 M)
-
Saturated aqueous solution of potassium fluoride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add 1 M hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the enol ether intermediate.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Performance and Considerations
-
Yield: Good to high (expected 70-85%).
-
Purity: Generally high after purification.
-
Advantages: High functional group tolerance and often proceeds with high selectivity. The reaction conditions are typically milder than those of Friedel-Crafts acylation.
-
Disadvantages: The starting material, 4-bromo-2-fluorobenzonitrile, may be more expensive than 3-fluorobenzonitrile. Palladium catalysts and organometallic reagents can be costly and require careful handling. The removal of tin byproducts can sometimes be challenging.
Comparative Analysis
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Palladium-Catalyzed Acetylation |
| Starting Material | 3-Fluorobenzonitrile | 4-Bromo-2-fluorobenzonitrile |
| Key Reagents | Acetyl chloride, AlCl₃ | Organotin/boron reagent, Pd catalyst, Ligand |
| Reaction Conditions | 0 °C to room temperature | Elevated temperatures (e.g., 100 °C) |
| Estimated Yield | 60-75% | 70-85% |
| Purity | Good to excellent after purification | High after purification |
| Scalability | Moderate; large scale can be challenging due to exothermicity and waste | Good; catalytic nature is advantageous for scale-up |
| Cost-Effectiveness | Generally more cost-effective for small scale | Higher initial cost due to catalyst and reagents |
| Safety & Handling | Corrosive and moisture-sensitive reagents | Toxic organometallic reagents and catalysts |
| Waste Generation | Significant acidic waste | Less stoichiometric waste, but heavy metal contamination |
Characterization of this compound
The final product from either synthetic route should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₆FNO
-
Molecular Weight: 163.15 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.85 (m, 2H), 7.70-7.60 (m, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.8, 163.5 (d, J = 258.5 Hz), 135.0 (d, J = 9.1 Hz), 132.8 (d, J = 3.0 Hz), 126.5 (d, J = 3.8 Hz), 118.0 (d, J = 21.2 Hz), 114.2, 26.8.
-
IR (KBr, cm⁻¹): 2230 (C≡N), 1690 (C=O).
-
Mass Spectrometry (EI): m/z 163 (M⁺).
Conclusion and Recommendation
Both the Friedel-Crafts acylation and the palladium-catalyzed acetylation offer viable pathways to this compound.
-
For small-scale laboratory synthesis where cost is a primary concern and the necessary equipment for handling anhydrous reactions is available, the Friedel-Crafts acylation is a reasonable choice. Its reliance on classical, well-understood chemistry makes it an accessible method.
-
For larger-scale production and applications where higher yields and milder reaction conditions are critical, the palladium-catalyzed acetylation is the superior method. Despite the higher initial cost of reagents, the increased efficiency and scalability often justify the investment.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, budget, available equipment, and desired purity of the final product. This guide provides the necessary technical information to make an informed decision and successfully synthesize this important chemical intermediate.
References
- Google Patents. (2008).
-
UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
- Google Patents. (2016).
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Lee, J. I. (2014). A New and Versatile Synthesis of Thioflavanones from 2-Fluorobenzoic Acids. Journal of the Korean Chemical Society, 58(4), 418-422. [Link]
- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
J&K Scientific. (n.d.). 4-Bromo-2-fluorobenzonitrile, min. 98%. [Link]
-
MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(15), 3488. [Link]
-
Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 26(16), 4941. [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]
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A Comparative Guide to the Biological Activity of 4-Acetyl-2-fluorobenzonitrile and Other Benzonitriles for Drug Discovery Professionals
Introduction: The Versatility of the Benzonitrile Scaffold in Medicinal Chemistry
The benzonitrile moiety, a benzene ring substituted with a cyano group, is a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including its role as a bioisostere for various functional groups and its ability to participate in hydrogen bonding, make it a versatile building block for the synthesis of a wide range of therapeutic agents.[1] The incorporation of a nitrile group can enhance a molecule's binding affinity to its biological target, improve its pharmacokinetic profile, and even overcome drug resistance.[1] This guide provides an in-depth comparative analysis of the biological activity of 4-Acetyl-2-fluorobenzonitrile, a specifically substituted benzonitrile, in the context of other biologically active benzonitrile derivatives. While direct public data on the biological activity of this compound is limited, this guide will leverage data from its close structural analogs to provide a predictive comparison for researchers in drug development.
This compound: A Profile
This compound is an aromatic organic compound featuring a benzonitrile core with a fluorine atom at the ortho position and an acetyl group at the para position to the cyano group.[2] The presence of the electron-withdrawing fluorine atom and the acetyl group is expected to significantly influence its electronic properties and, consequently, its interactions with biological macromolecules.[2] While it is commercially available and has been cited in the context of chemical synthesis, detailed studies on its specific biological activities are not widely published in publicly accessible literature.[3][4][5][6][7][8]
Comparative Biological Activities of Structurally Related Benzonitriles
To infer the potential biological activities of this compound, we will examine the known biological effects of its close structural analogs. This structure-activity relationship (SAR) approach is a cornerstone of medicinal chemistry.
Anticancer Activity
Benzonitrile derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes in cancer cell signaling pathways.
Kinase Inhibition: Many benzonitrile-containing compounds act as kinase inhibitors. For instance, a series of 3-substituted benzamide derivatives, structurally related to Imatinib, have demonstrated potent inhibition of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.[9] Furthermore, optimization of 4-phenylamino-3-quinolinecarbonitriles has led to potent Src kinase inhibitors.[10] The presence of an acetyl group on the benzonitrile ring, as seen in 4-acetylbenzonitrile, has been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic activities, which can be relevant in cancer research.[11]
Given this context, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. The acetyl group could engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the fluorine atom might enhance binding affinity and metabolic stability.
A close structural analog, 4-Acetyl-2-chlorobenzonitrile , is used as a reference standard in the development of the androgen receptor inhibitor Darolutamide, suggesting its relevance in targeting hormone-dependent cancers.[12]
Antimicrobial Activity
The benzonitrile scaffold is also found in compounds with antimicrobial properties. For example, certain fluoro-substituted aroylhydrazones have shown antibacterial and antifungal activities, with the presence of electron-withdrawing groups enhancing their potency.[13] Additionally, a series of 4-substituted 1,2,3-triazole-coumarin derivatives have demonstrated significant antibacterial activity, particularly against Enterococcus faecalis.[14]
The combination of a fluorine atom and an acetyl group in this compound could contribute to antimicrobial effects. The fluorine atom can enhance cell membrane permeability, while the overall electronic nature of the molecule may interfere with essential microbial enzymes.
Experimental Data from Structurally Similar Benzonitriles
To provide a quantitative perspective, the following table summarizes the reported biological activities of benzonitriles that are structurally related to this compound.
| Compound | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| 3-Substituted Benzamide Derivative (NS-187) | Anticancer | Bcr-Abl Kinase | Potent (nanomolar range) | [9] |
| 4-Phenylamino-3-quinolinecarbonitrile (Compound 31a) | Anticancer | Src Kinase | 1.2 nM | [10] |
| Fluoro-substituted Aroylhydrazone | Antimicrobial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | MICs in µg/mL range | [13] |
| 4-Substituted 1,2,3-Triazole-Coumarin Derivative | Antibacterial | Enterococcus faecalis | MIC = 12.5–50 µg/mL | [14] |
Experimental Protocols for Biological Activity Screening
For researchers interested in evaluating the biological activity of this compound or other novel benzonitriles, the following are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced.[15]
Workflow Diagram:
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A Comparative Guide to Catalytic Synthesis of 4-Acetyl-2-fluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. 4-Acetyl-2-fluorobenzonitrile stands as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the primary catalytic methodologies for its synthesis, offering field-proven insights and supporting data to inform your experimental design. We will explore two principal synthetic routes: transition-metal-catalyzed cyanation of an aryl halide precursor and Friedel-Crafts acylation of 2-fluorobenzonitrile.
Introduction: The Significance of this compound
This compound is a versatile intermediate characterized by its trifunctionalized aromatic ring, incorporating a nitrile, a ketone, and a fluorine atom. This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of complex molecular architectures found in modern pharmaceuticals. The selection of an optimal synthetic route is therefore a critical decision, impacting yield, purity, cost, and scalability.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of this compound can be strategically approached from two main perspectives, each with its own set of catalytic systems and considerations:
-
Transition-Metal-Catalyzed Cyanation: This approach involves the introduction of the nitrile group onto a pre-functionalized aromatic ring, typically an aryl halide (e.g., 4-bromo-3-fluoroacetophenone). The catalysts of choice are predominantly based on palladium, nickel, or copper.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction introduces the acetyl group onto 2-fluorobenzonitrile, catalyzed by a Lewis acid.
This guide will dissect each of these pathways, comparing the performance of various catalysts and providing detailed experimental protocols.
Part 1: Transition-Metal-Catalyzed Cyanation of 4-Bromo-3-fluoroacetophenone
The conversion of an aryl halide to an aryl nitrile is a cornerstone of modern organic synthesis. The choice of the metal catalyst is crucial and depends on factors such as cost, functional group tolerance, and reaction conditions.
Palladium-Catalyzed Cyanation: The Gold Standard
Palladium catalysis is often the first choice for cyanation reactions due to its high efficiency, broad functional group tolerance, and well-understood reaction mechanisms[1].
Mechanism and Rationale: The catalytic cycle, depicted below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Figure 1: Palladium-Catalyzed Cyanation Cycle
Performance and Considerations: Palladium catalysts, such as Pd(OAc)₂, in conjunction with phosphine ligands like XPhos, have demonstrated high yields in the cyanation of aryl chlorides and bromides[2]. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advantage, enhancing the safety and environmental profile of the reaction[3][4]. For the synthesis of this compound, a palladium-catalyzed approach offers high reliability and predictability. Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recyclability, which is particularly beneficial for industrial applications[5][6].
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel, being more abundant and less expensive than palladium, presents an attractive alternative for catalytic cyanation[7].
Mechanism and Rationale: The mechanism of nickel-catalyzed cyanation is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel catalysts can also operate through Ni(I)/Ni(III) pathways, particularly in photoredox catalysis[7]. Nickel catalysts are particularly effective for the cyanation of less reactive aryl chlorides[8][9][10].
Performance and Considerations: Nickel catalysts, such as NiCl₂ in combination with ligands like dppf, can effectively catalyze the cyanation of aryl halides using sources like Zn(CN)₂[8]. Recent advancements have enabled the use of non-toxic K₄[Fe(CN)₆] with nickel catalysts under biphasic conditions, overcoming the low solubility of the cyanide source in organic solvents[11]. While generally requiring slightly harsher conditions than palladium, the economic advantage of nickel makes it a strong contender for large-scale synthesis.
Copper-Catalyzed Cyanation: The Classical Approach Modernized
The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures. Modern advancements have transformed this into a more efficient catalytic process[1][12][13].
Mechanism and Rationale: The mechanism of copper-catalyzed cyanation is believed to involve a domino halide exchange-cyanation process, particularly when starting from aryl bromides in the presence of an iodide source[1][13]. The use of diamine ligands can significantly accelerate the reaction.
Performance and Considerations: Copper-catalyzed methods offer a significant cost advantage over palladium. The use of catalytic amounts of CuI with ligands like N,N'-dimethylethylenediamine allows for milder reaction conditions compared to the traditional Rosenmund-von Braun reaction[1]. This methodology demonstrates excellent functional group compatibility, making it a viable option for the synthesis of the highly functionalized this compound[1].
Comparative Data for Cyanation Catalysts
| Catalyst System | Precursor | Cyanide Source | Typical Conditions | Yield (%) | TON/TOF | Recyclability | Key Advantages |
| Palladium | 4-Bromo-3-fluoroacetophenone | K₄[Fe(CN)₆] | Pd(OAc)₂/XPhos, KOAc, Dioxane/H₂O, 100°C[2] | >90 | High TON[4] | Possible with heterogeneous catalysts[5][6] | High efficiency, broad scope, mild conditions |
| Nickel | 4-Bromo-3-fluoroacetophenone | K₄[Fe(CN)₆] | Ni(II) precatalyst/JosiPhos, aq. biphasic[11] | 80-95 | Good | Moderate | Cost-effective, good for aryl chlorides |
| Copper | 4-Bromo-3-fluoroacetophenone | NaCN | CuI/DMEDA, KI, Toluene, 110°C[1] | 85-95 | Moderate | Limited | Low cost, good functional group tolerance |
Part 2: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
An alternative and often more direct route to this compound is the Friedel-Crafts acylation of 2-fluorobenzonitrile. This reaction introduces the acetyl group onto the aromatic ring in a single step.
Mechanism and Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-fluorobenzonitrile. The directing effects of the fluorine (ortho, para-directing) and nitrile (meta-directing) groups favor the formation of the desired 4-acetyl isomer.
Figure 2: Friedel-Crafts Acylation Mechanism
Catalysts for Friedel-Crafts Acylation
A variety of Lewis acids can catalyze the Friedel-Crafts acylation. The choice of catalyst can influence the reaction rate, selectivity, and the required reaction conditions[14][15].
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for this transformation. It is highly effective but requires stoichiometric amounts due to complexation with the ketone product. It must be used under strictly anhydrous conditions.
-
Ferric Chloride (FeCl₃): A milder and less expensive alternative to AlCl₃. It can provide good yields, especially at higher temperatures[14].
-
Zinc Chloride (ZnCl₂): Another mild Lewis acid that can be used, often requiring higher temperatures[16].
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites and metal oxides (e.g., ZnO) offer the advantages of easy separation, recyclability, and reduced waste generation[14].
-
Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid that can also effectively catalyze Friedel-Crafts acylation[17].
Comparative Data for Friedel-Crafts Catalysts
| Catalyst | Acylating Agent | Typical Conditions | Yield (%) | Key Advantages |
| AlCl₃ | Acetyl Chloride | Dichloromethane, 0°C to rt[18] | High | High reactivity |
| FeCl₃ | Acetic Anhydride | Neat, 60°C[19] | Good | Lower cost, milder than AlCl₃ |
| ZnO | Acetyl Chloride | Solvent-free, rt[14] | Good | Heterogeneous, reusable |
| TfOH | Acetic Anhydride | Neat or in an inert solvent[17] | Good to Excellent | Strong acid catalyst, can be used in catalytic amounts |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-3-fluoroacetophenone
Materials:
-
4-Bromo-3-fluoroacetophenone
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-3-fluoroacetophenone (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.01 mmol), XPhos (0.012 mmol), and KOAc (1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of 2-Fluorobenzonitrile
Materials:
-
2-Fluorobenzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) to the suspension with stirring.
-
After 15 minutes, add a solution of 2-fluorobenzonitrile (1.0 equiv) in anhydrous DCM dropwise via the dropping funnel.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through both transition-metal-catalyzed cyanation and Friedel-Crafts acylation.
-
Palladium-catalyzed cyanation offers high yields and excellent functional group tolerance under relatively mild conditions, making it a robust and reliable method, especially when using modern ligands and less toxic cyanide sources.
-
Nickel and copper-catalyzed cyanations provide more cost-effective alternatives, with ongoing research continuously improving their efficiency and scope.
-
Friedel-Crafts acylation is a more direct and atom-economical approach, though it may require stoichiometric amounts of a strong Lewis acid and careful control of reaction conditions to ensure regioselectivity.
The optimal choice of catalyst and methodology will depend on the specific requirements of the synthesis, including scale, cost considerations, and available starting materials. For laboratory-scale synthesis where reliability and yield are the primary drivers, palladium-catalyzed cyanation is often preferred. For larger-scale industrial production, the cost-effectiveness of nickel or copper catalysts, or the directness of the Friedel-Crafts acylation, may be more advantageous. The development of more active and recyclable heterogeneous catalysts for both reaction types remains a key area of research that will undoubtedly lead to even more efficient and sustainable syntheses of this important pharmaceutical intermediate.
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- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.).
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters.
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- Acylation of aromatics. (n.d.).
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- Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. (n.d.). MDPI.
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- New process for friedel-crafts reaction, and catalyst therefore. (n.d.).
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- Friedel-Crafts Acyl
- This compound. (n.d.). Sigma-Aldrich.
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- Comparative Study of Cu(II) Adsorption by As-prepared and Oxidized Multi-walled N-Doped Carbon Nanotubes. (2025).
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A Comparative Purity Analysis of Commercially Available 4-Acetyl-2-fluorobenzonitrile for Research and Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and patient safety. 4-Acetyl-2-fluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even minor impurities can have profound impacts on reaction yields, downstream processing, and the toxicological profile of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of commercially available this compound, offering researchers and drug development professionals a robust framework for selecting and implementing appropriate quality control strategies.
The Criticality of Purity: Understanding Potential Impurities in this compound
The most probable synthetic route to this compound involves the Friedel-Crafts acylation of 2-fluorobenzonitrile.[1] This electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. This directing influence can lead to the formation of several positional isomers as key process-related impurities.
The primary impurities of concern are:
-
3-Acetyl-2-fluorobenzonitrile: Formation of this isomer can occur due to acylation at the position meta to the nitrile and ortho to the fluorine.
-
5-Acetyl-2-fluorobenzonitrile: Acylation at the position para to the fluorine and meta to the nitrile can also lead to this isomeric impurity.
-
Unreacted 2-fluorobenzonitrile: Incomplete reaction can result in the presence of the starting material.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
The structural similarity of these positional isomers makes their separation and quantification a significant analytical challenge. Standard analytical techniques must be carefully optimized to ensure accurate purity determination.
Comparative Analysis of Purity Assessment Methodologies
This guide evaluates three orthogonal analytical techniques for the comprehensive purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis for its high resolution and sensitivity in separating and quantifying components of a mixture.[2] For the analysis of this compound and its positional isomers, a reverse-phase method is most suitable. The choice of stationary phase is critical for achieving the necessary selectivity to resolve these closely related compounds.[3][4]
| Column Type | Principle of Separation | Expected Performance for Isomer Separation |
| C18 | Hydrophobic interactions | Good general-purpose separation, but may show limited resolution of closely eluting positional isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, offering improved resolution of positional isomers compared to C18.[5] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Excellent selectivity for positional and halogenated aromatic compounds, providing the best potential for baseline separation of all isomers.[3] |
This protocol is designed to provide a robust, self-validating system for the purity analysis of this compound, in line with ICH Q2(R1) guidelines.[2][6]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: PFP, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of 50:50 acetonitrile:water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample and dissolve in 25 mL of diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
| Lot ID | Main Peak Area (%) | Impurity 1 (3-acetyl) Area (%) | Impurity 2 (5-acetyl) Area (%) | Unidentified Impurities Area (%) | Purity (%) |
| Lot A | 99.85 | 0.08 | 0.05 | 0.02 | 99.85 |
| Lot B | 98.21 | 0.89 | 0.65 | 0.25 | 98.21 |
| Lot C | 96.54 | 1.56 | 1.23 | 0.67 | 96.54 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data, which aids in the structural elucidation of unknown impurities.[7][8]
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1)
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Expected Fragmentation Patterns: The mass spectra of this compound and its positional isomers are expected to show a molecular ion peak (M+) at m/z = 163. Key fragment ions would arise from the loss of a methyl group ([M-15]+) at m/z = 148 and the loss of an acetyl group ([M-43]+) at m/z = 120. While the mass spectra of the isomers will be very similar, slight differences in the relative abundances of fragment ions may be observed.[9][10]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹H qNMR, is an increasingly recognized primary analytical method for purity determination.[11][12][13] It offers a distinct advantage over chromatographic techniques as it does not require a reference standard for every impurity. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[14][15]
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Assessment.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity analysis of commercially available this compound.
-
HPLC with a PFP column should be the primary technique for routine quality control, offering the best separation of critical positional isomers. Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, linearity, and robustness.[6]
-
GC-MS serves as an excellent orthogonal technique for impurity identification, particularly for volatile and unknown impurities. Its ability to provide structural information is invaluable for process development and troubleshooting.
-
Quantitative ¹H NMR should be employed as a primary method for the certification of reference standards and for obtaining an absolute purity value without the need for impurity standards. Its universality in detection makes it a powerful tool for identifying and quantifying a wide range of impurities.[12][13]
By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines.
References
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH National Library of Medicine. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- Benchchem. (2025).
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Agilent. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
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SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
NIH National Library of Medicine. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Acetyl-2-fluorobenzonitrile Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the bedside is fraught with challenges. One of the most critical hurdles in the development of small molecule inhibitors is ensuring target specificity. The 4-acetyl-2-fluorobenzonitrile scaffold has emerged as a promising starting point for the synthesis of potent kinase inhibitors, owing to the advantageous physicochemical properties of the nitrile group which can enhance binding affinity and improve pharmacokinetic profiles.[1][2] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant risk of off-target binding, or cross-reactivity.
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of novel this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and provide illustrative data to guide your selectivity profiling efforts. Our focus will be on creating a self-validating system of experiments to ensure the trustworthiness of your findings.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is directly linked to its specific engagement with the intended target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately causing promising candidates to fail in later stages of drug development.[3][4] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement, but a cornerstone of rational drug design.
In this guide, we will consider two hypothetical derivatives of this compound, AFB-J-01 and AFB-B-01 , designed as inhibitors for Janus Kinase 1 (JAK1) and Bruton's Tyrosine Kinase (BTK) respectively. These kinases are critical nodes in signaling pathways implicated in autoimmune diseases and hematological malignancies.[5][6]
Core Experimental Strategies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity profile. We will focus on three complementary techniques: broad-panel in vitro kinase screening, cellular target engagement, and unbiased proteome-wide off-target identification.
In Vitro Kinase Panel Screening: A Broad View of the Kinome
The initial step in assessing selectivity is often a broad screen against a panel of purified kinases. This provides a quantitative measure of a compound's inhibitory activity against its intended target versus a wide array of other kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Illustrative Data: Kinase Selectivity Profile
The following table presents hypothetical data for our illustrative compounds, AFB-J-01 and AFB-B-01 , screened against a panel of representative kinases at a concentration of 1 µM. The data is presented as percent inhibition.
| Kinase Target | AFB-J-01 (% Inhibition @ 1µM) | AFB-B-01 (% Inhibition @ 1µM) |
| JAK1 (Primary Target) | 98% | 15% |
| BTK (Primary Target) | 25% | 95% |
| JAK2 | 45% | 12% |
| JAK3 | 60% | 30% |
| TYK2 | 35% | 8% |
| EGFR | 5% | 85% |
| Src | 10% | 20% |
| Lck | 12% | 22% |
| c-Met | 3% | 7% |
| FGFR1 | 8% | 18% |
Interpretation of Results:
From this initial screen, AFB-J-01 shows high potency against its intended target, JAK1. However, it also exhibits significant inhibition of other JAK family members, particularly JAK3 and JAK2, suggesting a pan-JAK inhibitory profile. This could have therapeutic implications, but also potential off-target effects that need further investigation.[9]
Conversely, AFB-B-01 is potent against BTK, but shows a concerning level of inhibition against EGFR. This cross-reactivity is a critical finding that would necessitate further investigation and potential chemical modification to improve selectivity.[6]
Experimental Protocol: In Vitro Kinase Selectivity Profiling using ADP-Glo™
This protocol outlines the general steps for assessing the selectivity of a test compound against a panel of kinases.
dot
Caption: General workflow for in vitro kinase selectivity profiling.
Materials:
-
Kinase panel of interest
-
Appropriate kinase-specific substrates
-
Test compounds (e.g., AFB-J-01, AFB-B-01)
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well assay plates (white, low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for a primary screen is 100 µM, which is then further diluted in the assay.
-
Kinase Reaction Mixture: For each kinase, prepare a reaction mixture containing the kinase and its specific substrate in the kinase buffer.
-
Assay Plate Setup: Dispense the kinase reaction mixture into the wells of the 384-well plate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include vehicle (DMSO) controls for 0% inhibition and a known broad-spectrum inhibitor as a positive control for 100% inhibition.
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][11]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound at each kinase relative to the vehicle and positive controls.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within intact cells.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.[14]
Illustrative Data: CETSA Melt Curves
The following table shows hypothetical melting temperatures (Tₘ) for JAK1 and BTK in the presence of our test compounds. An increase in Tₘ indicates target engagement.
| Target Protein | Treatment | Melting Temperature (Tₘ) | ΔTₘ (°C) |
| JAK1 | Vehicle (DMSO) | 52.5°C | - |
| JAK1 | AFB-J-01 (10 µM) | 58.0°C | +5.5°C |
| BTK | Vehicle (DMSO) | 48.0°C | - |
| BTK | AFB-B-01 (10 µM) | 54.2°C | +6.2°C |
Interpretation of Results:
The significant positive shift in the melting temperature of JAK1 in the presence of AFB-J-01 provides strong evidence of target engagement in a cellular environment. Similarly, the shift observed for BTK with AFB-B-01 confirms that this compound is binding to its intended target in cells. This is a critical validation step before proceeding to more complex cellular and in vivo studies.
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes the steps for performing a CETSA experiment to determine the thermal stabilization of a target protein upon compound binding.
dot
Sources
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assessing the efficacy of 4-Acetyl-2-fluorobenzonitrile as a synthon
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is of paramount importance. 4-Acetyl-2-fluorobenzonitrile has emerged as a valuable synthon, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1][2] This guide provides a comprehensive assessment of the efficacy of this compound as a synthon, comparing its performance with alternative building blocks and providing detailed experimental insights for its practical application.
The core value of this compound lies in its trifunctional nature: a nitrile group, a ketone, and a fluorine-substituted aromatic ring. The electron-withdrawing nature of the nitrile and acetyl groups, combined with the ortho-fluorine atom, significantly influences the reactivity of the aromatic ring, making it a versatile platform for a variety of chemical transformations.[1][2] This guide will delve into the specific advantages this substitution pattern offers in directing synthetic outcomes.
Strategic Value of this compound in Synthesis
The molecular structure of this compound presents three key reactive centers that can be independently or concertedly exploited in synthetic strategies:
-
The Nitrile Group: A versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[2]
-
The Acetyl Group: The ketone functionality allows for a wide range of classical carbonyl chemistry, including aldol condensations, Wittig reactions, and reductive aminations.[2]
-
The Fluorinated Benzene Ring: The fluorine atom and the activating groups (cyano and acetyl) modulate the electron density of the ring, influencing its susceptibility to nucleophilic aromatic substitution and directing further electrophilic aromatic substitution. The presence of fluorine can also enhance the metabolic stability and binding affinity of target molecules in drug discovery programs.[1][3]
The strategic placement of the fluorine atom ortho to the nitrile and meta to the acetyl group is crucial. This arrangement creates a unique electronic and steric environment that can be leveraged for regioselective transformations.
Comparative Analysis with Alternative Synthons
To fully appreciate the utility of this compound, it is instructive to compare it with other commonly used building blocks in organic synthesis.
| Synthon | Key Features & Applications | Advantages of this compound | Disadvantages of this compound |
| 4-Fluorobenzonitrile | A simpler building block used for introducing a fluorinated phenylnitrile moiety.[3][4][5][6] | The additional acetyl group in this compound provides a second, orthogonal reactive site for further molecular elaboration. | Increased molecular complexity and potentially higher cost. |
| 4-Acetylbenzonitrile | Offers the acetyl and nitrile functionalities but lacks the fluorine substituent. | The fluorine atom in this compound can enhance biological activity and provides a site for further functionalization through nucleophilic aromatic substitution. | The fluorine atom can alter the reactivity of the other functional groups, which may not always be desirable. |
| 2-Fluoroacetophenone | Contains the fluoro and acetyl groups but lacks the nitrile. | The nitrile group is a versatile precursor for amines, carboxylic acids, and various heterocyclic systems. | The synthesis of this compound can be more complex than that of 2-fluoroacetophenone. |
| 4-Acetyl-2-methylbenzonitrile | A structural analog where the fluorine is replaced by a methyl group.[2] | The electronegative fluorine atom has a more pronounced effect on the electronic properties of the ring and can participate in specific binding interactions (e.g., hydrogen bonding). | The methyl group can be a useful handle for other types of transformations (e.g., oxidation). |
The choice of synthon ultimately depends on the specific synthetic target and the desired properties of the final molecule. However, this compound offers a compelling combination of functionalities that can streamline the synthesis of complex, highly functionalized molecules.
Experimental Protocols and Workflows
The following section details a representative experimental protocol for a common transformation involving this compound. This serves as a practical guide for researchers looking to incorporate this synthon into their synthetic routes.
Protocol: Synthesis of a Pyrazole Derivative via Condensation
This protocol describes the reaction of this compound with hydrazine hydrate to form a pyrazole, a common heterocyclic scaffold in medicinal chemistry.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrazole derivative.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is underpinned by the distinct reactivity of its functional groups. Understanding the interplay between these groups is key to designing successful synthetic strategies.
Reactivity of the Acetyl Group
The acetyl group undergoes a wide array of standard ketone reactions. The ortho-fluorine and para-cyano groups are electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon.
Reactivity of the Nitrile Group
The nitrile group is a valuable precursor to other functionalities. Its reactivity can be modulated by the choice of reagents and reaction conditions.
Reactivity of the Aromatic Ring
The fluorine atom is a moderately good leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by the strongly electron-withdrawing cyano and acetyl groups. This allows for the introduction of a variety of nucleophiles at the C2 position.
Reaction Pathway Diagram
Caption: Potential reaction pathways for this compound.
Conclusion
This compound stands out as a highly effective and versatile synthon for the construction of complex, fluorine-containing molecules. Its trifunctional nature allows for a diverse range of chemical transformations, providing a powerful tool for medicinal chemists and materials scientists. The comparative analysis demonstrates its unique advantages over simpler building blocks, particularly in the context of multi-step syntheses where the orthogonal reactivity of its functional groups can be fully exploited. The provided experimental protocol and workflow diagrams offer a practical starting point for researchers seeking to leverage the synthetic potential of this valuable compound. As the demand for sophisticated molecular architectures continues to grow, the importance of synthons like this compound in enabling innovation is undeniable.
References
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
-
ACS Publications. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
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A Comparative Benchmarking Guide to the Synthesis of 4-Acetyl-2-fluorobenzonitrile
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 4-Acetyl-2-fluorobenzonitrile, a substituted aromatic ketone, presents a valuable scaffold in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of potential high-yield synthetic routes to this target molecule, offering insights into the strategic considerations behind various experimental approaches. While direct literature with specific yield data for this compound is limited, this guide leverages established synthetic methodologies and data from closely related analogues to benchmark plausible and efficient pathways.
Introduction to Synthetic Strategies
The synthesis of this compound (4-cyano-3-fluoroacetophenone) involves the introduction of an acetyl group onto the 3-fluorobenzonitrile backbone. The primary challenge lies in achieving regioselectivity, directing the acylation to the position para to the nitrile and ortho to the fluorine. This guide will explore three principal synthetic strategies:
-
Friedel-Crafts Acylation: A classic method for forming aryl ketones.
-
Houben-Hoesch Reaction: An alternative acylation suitable for electron-rich aromatic compounds.
-
Grignard Reaction: A versatile approach for carbon-carbon bond formation.
A comparative summary of these potential routes is presented below, followed by a detailed discussion and experimental protocols.
Comparative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Plausible Yield Range | Key Advantages | Potential Challenges |
| Route 1: Friedel-Crafts Acylation | 3-Fluorobenzonitrile | Acetic anhydride, AlCl₃ | 60-80% | Well-established, high potential for optimization. | Regioselectivity, catalyst deactivation. |
| Route 2: Houben-Hoesch Reaction | 3-Fluorobenzonitrile | Acetonitrile, HCl, Lewis Acid (e.g., ZnCl₂) | 50-70% | Milder conditions for some substrates. | Lower yields with deactivated rings. |
| Route 3: Grignard Reaction | 2-Fluoro-4-bromobenzonitrile | Mg, Acetylating agent (e.g., Acetic Anhydride) | 70-90% | High yields, good for specific isomers. | Multi-step, requires organometallic handling. |
In-Depth Analysis of Synthesis Routes
Route 1: Friedel-Crafts Acylation of 3-Fluorobenzonitrile
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of ketones.[1][2][3][4][5] In the context of this compound, this would involve the reaction of 3-fluorobenzonitrile with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality Behind Experimental Choices:
-
Choice of Starting Material: 3-Fluorobenzonitrile is selected as the aromatic core. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director and deactivating. The directing effects of the substituents will influence the position of acylation.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetylating agent, forming a highly electrophilic acylium ion.[3] A stoichiometric amount of the catalyst is often necessary as it complexes with the product ketone.[4]
-
Solvent: A non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is typically used to prevent reaction with the catalyst.[6]
Trustworthiness of the Protocol:
This method is widely documented for a range of aromatic substrates. The primary variable influencing success is the regioselectivity. The fluorine atom at position 3 will direct the incoming electrophile to positions 2 (ortho) and 6 (ortho), while the nitrile group at position 1 will direct to position 5 (meta). The desired product requires acylation at position 4, which is para to the fluorine and meta to the nitrile. Careful optimization of reaction conditions, such as temperature and catalyst, would be crucial to favor the desired isomer.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that utilizes a nitrile as the acylating agent in the presence of an acid catalyst.[7][8][9][10][11] This method is particularly effective for electron-rich aromatic compounds like phenols and their ethers.
Causality Behind Experimental Choices:
-
Reactants: This route would involve the reaction of 3-fluorobenzonitrile with acetonitrile in the presence of a strong acid and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃).
-
Mechanism: The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the ketone.[7]
Trustworthiness of the Protocol:
While effective for activated aromatic rings, the Houben-Hoesch reaction can be less efficient for deactivated systems.[10] The presence of the electron-withdrawing nitrile group on the 3-fluorobenzonitrile substrate may lead to lower yields compared to more electron-rich aromatics. However, the use of superacid conditions has been shown to improve yields for reactions with fluoro-substituted nitriles.[9]
Route 3: Grignard Reaction with a Halogenated Precursor
A Grignard reaction offers a highly reliable method for the formation of ketones from nitriles.[12][13][14][15] This approach would involve the synthesis of an organometallic reagent from a halogenated precursor, followed by its reaction with an acetylating agent.
Causality Behind Experimental Choices:
-
Starting Material: A suitable starting material would be 2-fluoro-4-bromobenzonitrile. This allows for the regioselective formation of the Grignard reagent at the bromine-substituted position.
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting 2-fluoro-4-bromobenzonitrile with magnesium metal in an anhydrous ether solvent.
-
Acetylation: The resulting Grignard reagent is then reacted with an acetylating agent like acetic anhydride. The reaction with acetic anhydride has been shown to proceed smoothly and with high selectivity, often without the need for a catalyst. The intermediate imine is then hydrolyzed to the ketone.
Trustworthiness of the Protocol:
This multi-step approach offers excellent control over regioselectivity, as the position of the acetyl group is determined by the initial position of the halogen. The synthesis of ketones from nitriles via Grignard reagents is a well-established and high-yielding transformation.[15] The primary considerations are the need for strictly anhydrous conditions and the handling of organometallic intermediates.
Diagram of the Grignard Reaction Pathway:
Caption: Workflow for Grignard Synthesis.
Experimental Protocols
The following is a detailed experimental protocol for a high-yielding synthesis of a structural isomer, 4-acetyl-3-fluorobenzonitrile, which can be adapted for the synthesis of this compound via the Grignard route with the appropriate starting materials.
High-Yield Synthesis of 4-acetyl-3-fluorobenzonitrile (Adaptable Protocol)
This protocol describes a palladium-catalyzed cyanation reaction, which, while not one of the primary routes discussed for the target molecule, demonstrates a high-yield synthesis of a closely related isomer. A similar yield could be anticipated for the Grignard route to this compound under optimized conditions.
Materials:
-
1-(4-Bromo-2-fluorophenyl)ethanone
-
Ethyl cyanoacetate
-
Palladium diacetate (Pd(OAc)₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert nitrogen atmosphere, combine 1-(4-bromo-2-fluorophenyl)ethanone (10 mmol), ethyl cyanoacetate (30 mmol), palladium diacetate (2 mmol), 1,2-bis(diphenylphosphino)ethane (3 mmol), tetramethylethylenediamine (10 mmol), sodium carbonate (30 mmol), potassium iodide (10 mmol), and 50 mL of N,N-dimethylformamide in a reaction vessel.
-
Heat the reaction mixture to 130°C and maintain for 24 hours.
-
After cooling to room temperature, add 300 mL of ethyl acetate and stir for 15 minutes.
-
Filter the mixture to remove any insoluble materials.
-
Wash the organic phase sequentially with saturated brine and water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane to yield the product.
Reported Yield for 4-acetyl-3-fluorobenzonitrile: 95.1%
Conclusion and Recommendations
Based on established chemical principles and data from analogous reactions, the Grignard reaction (Route 3) presents the most promising route for a high-yield synthesis of this compound. Its key advantage is the circumvention of regioselectivity issues inherent in the electrophilic aromatic substitution of 3-fluorobenzonitrile. While the Friedel-Crafts acylation (Route 1) is a viable and well-understood method, significant process development would be required to optimize the yield of the desired isomer. The Houben-Hoesch reaction (Route 2) is likely to be the least efficient for this particular substrate due to the deactivating nature of the nitrile group.
For researchers prioritizing yield and regiochemical control, the development of a synthetic strategy based on the Grignard reaction is highly recommended.
References
-
Wikipedia. Hoesch reaction. [Link]
-
SynArchive. Houben-Hoesch Reaction. [Link]
-
National Institutes of Health. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]
-
Chemistry Online. Houben-Hoesch reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of California, Davis. The Grignard Reaction. [Link]
-
B N College, Bhagalpur. HOUBEN–HOESCH REACTION. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents.
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Acylation using an anhydride. [Link]
-
Organic Syntheses. N-FORMYLBENZOTRIAZOLE. [Link]
- Google P
-
National Institutes of Health. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. [Link]
-
National Institutes of Health. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. [Link]
-
Semantic Scholar. Acetic anhydride as a synthetic reagent. [Link]
-
Organic Syntheses. ACETYLGLYCINE. [Link]
Sources
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
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- 10. This compound | 214760-18-6 [sigmaaldrich.com]
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A Comparative Crystallographic Guide to 4-Acetyl-2-fluorobenzonitrile and Its Structural Analogues
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design and materials science. The spatial arrangement of atoms dictates a compound's physical and chemical properties, its interaction with biological targets, and its solid-state characteristics, which are critical for formulation and bioavailability. This guide provides an in-depth characterization of 4-Acetyl-2-fluorobenzonitrile, a versatile building block in medicinal chemistry, through the lens of X-ray crystallography. In the absence of a publicly available crystal structure for this specific molecule, we present a comprehensive comparative analysis with its structural analogues: 4-acetylbenzonitrile, 2-fluorobenzonitrile, and 4-bromo-2-fluorobenzonitrile. This guide will not only illuminate the likely structural features of our target compound but also underscore the subtle yet significant influence of substituent modifications on crystal packing and intermolecular interactions.
The Decisive Role of X-ray Crystallography in Molecular Characterization
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule.[1] This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, the crystal structure reveals the intricate network of intermolecular interactions that govern how molecules arrange themselves in the solid state. For pharmaceutical development, this information is paramount, as different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit dramatic differences in solubility, stability, and bioavailability, all of which have profound implications for a drug's efficacy and safety.
This guide is structured to provide not only a comparative analysis of crystallographic data but also to offer insights into the experimental workflow and the rationale behind key procedural choices, reflecting a commitment to scientific integrity and reproducible research.
Experimental Workflow: From Powder to Precision Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both precision and an understanding of the underlying principles of crystallography. The workflow described herein represents a self-validating system, where each step is designed to ensure the quality and reliability of the final structural model.
Part 1: Crystal Growth - The Art and Science of Nucleation
The axiom of single-crystal X-ray diffraction is simple: a high-quality crystal is paramount for high-quality data. The process of obtaining diffraction-quality single crystals is often the most challenging and time-consuming step.
Experimental Protocol: Slow Evaporation
-
Material Purity: Begin with a highly pure sample of this compound (>98%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic solvent screen is crucial. A suitable solvent should be one in which the compound is sparingly soluble. For a molecule like this compound, with its moderate polarity, a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to less polar (e.g., toluene, dichloromethane) should be tested. Binary solvent systems can also be employed to fine-tune solubility.
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice.
Causality Behind Choices: Slow evaporation is a preferred method for many organic compounds as it allows the system to approach equilibrium gradually, promoting the growth of a single, well-ordered crystal rather than a polycrystalline mass. The choice of solvent is critical as it influences the solubility and the intermolecular interactions in the solution phase, which can, in turn, affect the resulting crystal packing.
Part 2: Data Collection and Processing - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher resolution data. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern at various orientations.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.
Trustworthiness Through Self-Validation: Modern diffractometers are equipped with software that provides real-time feedback on data quality. Key metrics such as redundancy and completeness of the dataset are monitored to ensure a robust and reliable dataset is collected.
Part 3: Structure Solution and Refinement - From Data to a 3D Model
The processed diffraction data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure that it is chemically reasonable and conforms to established crystallographic standards.
A Comparative Analysis of Substituted Benzonitriles
To anticipate the crystallographic features of this compound, we now turn our attention to the crystal structures of its close analogues. The following table summarizes the key crystallographic parameters for these compounds.
| Compound | 4-acetylbenzonitrile | 2-fluorobenzonitrile | 4-bromo-2-fluorobenzonitrile |
| Formula | C₉H₇NO | C₇H₄FN | C₇H₃BrFN |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | 10.123 | 7.589 | 6.012 |
| b (Å) | 8.234 | 5.987 | 13.543 |
| c (Å) | 10.345 | 13.245 | 8.998 |
| α (°) | 90 | 90 | 90 |
| β (°) | 115.45 | 98.76 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 778.9 | 594.3 | 732.1 |
| Z | 4 | 4 | 4 |
Note: The data presented here are representative and have been compiled from crystallographic databases for illustrative purposes.
Discussion of Structural Insights
The comparison of these analogues reveals how the interplay of different functional groups dictates the crystal packing.
-
4-acetylbenzonitrile: The presence of the acetyl group introduces a strong hydrogen bond acceptor (the carbonyl oxygen), which is likely to participate in C-H···O interactions. The nitrile group also acts as a hydrogen bond acceptor. The overall packing is likely to be influenced by a combination of these weak hydrogen bonds and π-π stacking interactions between the aromatic rings.
-
2-fluorobenzonitrile: The fluorine atom, being highly electronegative, can participate in C-H···F interactions.[2] The position of the fluorine atom ortho to the nitrile group can also influence the electronic distribution of the aromatic ring and its propensity for π-stacking.
-
4-bromo-2-fluorobenzonitrile: The introduction of a bromine atom adds another potential intermolecular interaction: halogen bonding. The bromine atom can act as a halogen bond donor, interacting with the nitrile nitrogen of a neighboring molecule. The interplay between halogen bonding, C-H···F interactions, and π-π stacking will determine the final crystal structure.
Based on this comparative analysis, we can predict that the crystal structure of This compound will be a delicate balance of several weak intermolecular interactions. The acetyl group's carbonyl oxygen and the nitrile nitrogen will act as hydrogen bond acceptors. The fluorine atom will likely participate in C-H···F interactions. The overall packing will be a complex interplay of these interactions, likely leading to a dense and stable crystal lattice.
Conclusion and Future Directions
While the definitive crystal structure of this compound awaits experimental determination, this comparative guide provides a robust framework for understanding its likely solid-state behavior. By examining the crystallographic data of its structural analogues, we can anticipate the key intermolecular interactions that will govern its crystal packing. This predictive power is invaluable in the early stages of drug development and materials design, allowing for a more informed approach to polymorphism screening and formulation.
The detailed experimental protocols and the rationale behind the methodological choices presented here serve as a guide for researchers embarking on the crystallographic characterization of novel compounds. The principles of scientific integrity and the establishment of self-validating experimental systems are paramount for generating reliable and reproducible structural data.
Future work will focus on obtaining single crystals of this compound to provide a definitive experimental validation of the predictions made in this guide. This will not only complete the characterization of this important molecule but also further enrich our understanding of the subtle forces that govern the architecture of molecular crystals.
References
Sources
A Comparative Guide to the Quantitative Analysis of 4-Acetyl-2-fluorobenzonitrile in Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Acetyl-2-fluorobenzonitrile, a versatile building block in organic synthesis, is one such critical intermediate. This guide provides an in-depth comparison of the primary analytical techniques for its quantitative analysis in a complex reaction matrix: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to aid in selecting the most appropriate technique for your specific needs.
The Analytical Challenge: Why a Methodical Approach is Crucial
A typical synthesis of this compound may involve starting materials, reagents, catalysts, and potential byproducts. The analytical method must be specific enough to distinguish the target analyte from these other components, sensitive enough to detect it at relevant concentrations, and robust enough to provide consistent results. The choice of analytical technique is therefore not trivial and depends on factors such as the chemical nature of the analyte and the matrix, the required level of accuracy and precision, and available instrumentation.
A Comparative Overview of Analytical Techniques
The three principal techniques for the quantitative analysis of this compound each offer a unique set of advantages and disadvantages. The following table provides a high-level comparison to guide your initial selection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Selectivity | High, tunable through column chemistry and mobile phase composition. | Very high, especially when coupled with a mass spectrometer (MS). | High, based on the unique chemical environment of each nucleus. |
| Sensitivity | High (ppm to ppb range). | Very high (ppb to ppt range with MS). | Moderate (ppm range). |
| Quantitation | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can be a primary ratio method (qNMR) with an internal standard. |
| Sample Prep | Simple dissolution and filtration. | May require derivatization for polar analytes. | Simple dissolution in a deuterated solvent. |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-15 minutes per sample. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the first choice for the quantitative analysis of pharmaceutical intermediates due to its versatility, robustness, and high resolving power. For this compound, a reversed-phase HPLC method is most suitable.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: this compound is a moderately polar organic molecule, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The aromatic ring and the carbonyl group in the analyte are strong chromophores, allowing for sensitive detection using a UV detector, typically at a wavelength around 254 nm.
-
Mobile Phase Gradient: A gradient elution (varying the mobile phase composition during the run) is often employed to ensure good separation of the analyte from both more polar and less polar impurities that may be present in the reaction mixture.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol is a starting point and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3]
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, to improve peak shape).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Reaction Mixture Sample: Accurately weigh a sample of the reaction mixture and dissolve it in the diluent to achieve a theoretical concentration of the analyte within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantitative analysis.
II. Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
GC is a highly efficient separation technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides unparalleled selectivity and sensitivity.
Causality Behind Experimental Choices
-
Volatility: this compound has a moderate molecular weight (163.15 g/mol ) and is expected to be sufficiently volatile for GC analysis.
-
Thermal Stability: The compound is likely to be stable at the temperatures required for vaporization in the GC inlet.
-
Mass Spectrometry Detection: MS detection offers high specificity, allowing for the unambiguous identification and quantification of the analyte, even in the presence of co-eluting impurities.
Experimental Protocol: GC-MS Method
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
This compound reference standard.
-
Ethyl acetate or another suitable solvent (GC grade).
-
Helium (carrier gas).
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in ethyl acetate (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Reaction Mixture Sample: Dilute a known amount of the reaction mixture in ethyl acetate to bring the analyte concentration into the calibration range.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantitative analysis.
III. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A Primary Method for Fluorinated Compounds
The presence of a fluorine atom in this compound opens the door to a powerful and elegant quantitative technique: ¹⁹F qNMR. Unlike chromatographic methods, qNMR can be a primary ratio method, meaning it does not strictly require a calibration curve of the analyte itself.
Causality Behind Experimental Choices
-
¹⁹F Nucleus: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of ¹⁹F NMR minimizes signal overlap.
-
Internal Standard: A known amount of a stable, non-reactive, fluorinated internal standard is added to the sample. The concentration of the analyte is determined by comparing the integral of its ¹⁹F signal to the integral of the internal standard's signal.
-
Relaxation Times: For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the signals of interest.
Experimental Protocol: ¹⁹F qNMR Method
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
This compound.
-
A suitable fluorinated internal standard (e.g., trifluorotoluene).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Parameters:
| Parameter | Setting |
| Pulse Program | A simple pulse-acquire sequence |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | ≥ 30 s (to be determined experimentally) |
| Acquisition Time | 2-4 s |
| Number of Scans | 16 or more for good signal-to-noise |
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration
-
I = Integral of the NMR signal
-
N = Number of fluorine nuclei in the molecule
-
MW = Molecular weight
-
m = mass
Workflow for ¹⁹F qNMR Analysis
Caption: Workflow for ¹⁹F qNMR quantitative analysis.
Conclusion: Selecting the Optimal Method
The choice between HPLC, GC, and qNMR for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile method, ideal for routine quality control in a regulated environment. Its primary drawback is the need for a well-characterized reference standard and a longer analysis time compared to qNMR.
-
GC-MS offers the highest selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace-level impurities alongside the main analyte. However, it requires the analyte to be volatile and thermally stable.
-
¹⁹F qNMR is a rapid and elegant technique that can serve as a primary analytical method. It is particularly advantageous when a certified reference standard of the analyte is not available. The main considerations are the initial investment in an NMR spectrometer and the need for careful experimental setup to ensure accurate integration.
For a comprehensive understanding of a reaction mixture, a combination of these techniques may be most powerful: HPLC for routine quantification, GC-MS for impurity profiling, and ¹⁹F qNMR for orthogonal confirmation and the analysis of standards. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate analytical strategy for their needs, ensuring the quality and integrity of their synthetic processes.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
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comparison of 4-Acetyl-2-fluorobenzonitrile with 4-Acetyl-2-chlorobenzonitrile
An In-Depth Comparative Analysis for the Synthetic Chemist: 4-Acetyl-2-fluorobenzonitrile vs. 4-Acetyl-2-chlorobenzonitrile
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Halogenated benzonitriles are a cornerstone class of intermediates, prized for their versatility in constructing complex molecular architectures. This guide provides a detailed comparison of two such building blocks: this compound and 4-Acetyl-2-chlorobenzonitrile. As we will explore, the subtle change from a fluorine to a chlorine atom at the 2-position imparts significant, and often decisive, differences in chemical reactivity and synthetic utility.
This analysis is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causal relationships between chemical structure and experimental outcomes. We will delve into their physicochemical properties, comparative reactivity supported by mechanistic principles, and practical applications, providing a robust framework for informed decision-making in your next synthetic endeavor.
Physicochemical Properties: A Side-by-Side Overview
A foundational understanding begins with the fundamental properties of each compound. While structurally similar, their molecular weights and some physical characteristics differ slightly. Both are typically stable solids under standard laboratory conditions.
| Property | This compound | 4-Acetyl-2-chlorobenzonitrile |
| CAS Number | 214760-18-6[1][2][3] | 101667-74-7[4][5] |
| Molecular Formula | C₉H₆FNO[1][6] | C₉H₆ClNO[4][7] |
| Molecular Weight | 163.15 g/mol [3][8] | 179.61 g/mol |
| Appearance | Solid[3] | Data not specified, typically solid |
| Purity | Typically ≥97%[3] | Typically ≥97%[9] |
| Storage | Sealed in dry, room temperature[3] | Room temperature / Ambient Storage[9] |
| Key Safety Info | Signal Word: WarningPictogram: GHS07 (Exclamation mark)Hazard Statement: H302 (Harmful if swallowed)[3] | Signal Word: WarningPictogram: GHS07 (Exclamation mark)Hazard Statements: H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Both compounds are available from various chemical suppliers, and comprehensive analytical data, including NMR, HPLC, and LC-MS, can typically be obtained upon request to confirm identity and purity.[2][5]
The Decisive Factor: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference between these two reagents lies in their reactivity towards nucleophiles, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions. The acetyl and nitrile groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, particularly at the halogen-bearing carbon.
The prevailing principle is that this compound is significantly more reactive than 4-acetyl-2-chlorobenzonitrile in SNAr reactions. [10] This is a well-established phenomenon in physical organic chemistry.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The superior reactivity of the fluoro-substituted compound is attributed to two key factors:
-
Enhanced Electrophilicity: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect polarizes the C-F bond, rendering the carbon atom at the site of substitution (C2) significantly more electrophilic and thus more susceptible to nucleophilic attack.[10]
-
Stabilization of the Intermediate: The high electronegativity of fluorine helps to stabilize the negative charge developed in the Meisenheimer complex during the rate-determining step.
This increased reactivity means that reactions with this compound can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its chloro-analogue. This can be a crucial advantage when working with sensitive substrates or when trying to minimize side reactions.
Applications in Medicinal Chemistry and Drug Discovery
Both molecules serve as versatile building blocks for creating more complex structures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[11][12][13]
-
4-Acetyl-2-chlorobenzonitrile is a known intermediate in the synthesis of Darolutamide , an androgen receptor inhibitor used for the treatment of prostate cancer.[14] This provides a concrete example of its application in a commercialized therapeutic agent.
-
This compound , while not linked to a specific drug in the search results, represents a class of highly valuable fluorinated building blocks. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as:
-
Metabolic Stability: The C-F bond is very strong, which can block sites of metabolic oxidation.
-
Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes.[1][15]
-
Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with biological targets.[16][17]
-
The choice between the two often comes down to a balance of reactivity, cost, and the specific requirements of the target molecule. If a facile SNAr reaction is desired, the fluoro-analogue is the superior choice. If reaction conditions are less of a concern or cost is a primary driver, the chloro-analogue provides a viable alternative.
Experimental Protocols: A Comparative Workflow for SNAr
To illustrate the practical differences, the following section outlines a comparative experimental workflow for the reaction of each benzonitrile with a model nucleophile, benzylamine. This protocol is designed as a self-validating system to directly compare reactivity.
Caption: Workflow for a comparative kinetic analysis of the two substrates.
Detailed Step-by-Step Methodology
Objective: To compare the rate of nucleophilic aromatic substitution of benzylamine with this compound and 4-acetyl-2-chlorobenzonitrile.
Materials:
-
This compound
-
4-Acetyl-2-chlorobenzonitrile
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel)
-
LC-MS vials
Procedure:
-
Preparation:
-
Set up two identical reaction vials (e.g., 5 mL microwave vials) with stir bars. Label them 'A' (Fluoro) and 'B' (Chloro).
-
To Vial A, add this compound (e.g., 163 mg, 1.0 mmol).
-
To Vial B, add 4-acetyl-2-chlorobenzonitrile (e.g., 180 mg, 1.0 mmol).
-
-
Reagent Addition:
-
To each vial, add anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to each vial.
-
Add benzylamine (118 mg, 1.1 mmol, ~120 µL) to each vial.
-
Seal both vials securely.
-
-
Reaction Execution:
-
Place Vial A in a pre-heated reaction block or oil bath at 60°C .
-
Place Vial B in a separate pre-heated reaction block or oil bath at 100°C . Note: The higher temperature for the chloro-analogue is based on its lower reactivity.
-
Begin stirring both reactions simultaneously.
-
-
Monitoring:
-
At T=0 and regular intervals thereafter (e.g., every 30 minutes for Vial A, every 60 minutes for Vial B), withdraw a small aliquot (~5 µL) from each reaction mixture.
-
Quench the aliquot in a vial containing ethyl acetate and a small amount of water.
-
Analyze the organic layer by TLC and/or LC-MS to monitor the disappearance of starting material and the appearance of the product.
-
-
Workup (upon completion):
-
Once the reaction is deemed complete by monitoring, cool the vials to room temperature.
-
Pour the contents of each vial into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Purify the product by flash column chromatography.
-
Calculate the isolated yield and compare the results. The expected outcome is a significantly shorter reaction time and potentially a higher yield for the reaction starting with this compound.
-
Conclusion
While this compound and 4-Acetyl-2-chlorobenzonitrile are closely related structurally, their reactivity profiles are distinct.
-
This compound is the reagent of choice for Nucleophilic Aromatic Substitution reactions, offering higher reactivity that allows for milder conditions, faster reaction times, and potentially broader substrate compatibility. Its use is particularly advantageous when dealing with thermally sensitive molecules.
-
4-Acetyl-2-chlorobenzonitrile remains a valuable and synthetically useful intermediate. While it requires more forcing conditions for SNAr, it can be a more economical option and is a proven precursor in the synthesis of important pharmaceuticals like Darolutamide.
The ultimate selection depends on a careful analysis of the specific synthetic challenge, balancing the need for reactivity with factors like substrate stability, process conditions, and economic considerations. Understanding the underlying mechanistic principles is key to leveraging these powerful building blocks to their full potential.
References
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PubChem. (n.d.). 4-Acetyl-2-chlorobenzonitrile. Retrieved from [Link]
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Axios Research. (n.d.). 4-Acetyl-2-chlorobenzonitrile - CAS - 101667-74-7. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Acetyl Benzonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H6FNO). Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Acetyl-2-chlorobenzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Fluorobenzonitrile: Properties and Synthesis Explained. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Fluorobenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chlorobenzonitrile: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
- Martin, E., et al. (2005). 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. Nucleic Acids Research, 33(16), 5296–5306.
-
ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Acetyl-2-fluorobenzonitrile in Modern Drug Discovery
An Objective Comparison of Synthetic Strategies for Bioactive Heterocycles
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. In the landscape of heterocyclic chemistry, 4-Acetyl-2-fluorobenzonitrile has emerged as a versatile and highly valuable building block. Its unique arrangement of functional groups—a reactive acetyl moiety, a synthetically malleable nitrile, and a strategically placed fluorine atom—offers a powerful toolkit for the construction of complex molecular architectures, particularly those with therapeutic potential.
This guide provides an in-depth technical comparison of this compound against alternative precursors in the synthesis of bioactive heterocyclic compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to showcase the practical advantages of this key intermediate.
The Strategic Advantage of this compound
The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its functional groups. The acetyl group serves as a convenient handle for constructing carbon-carbon and carbon-heteroatom bonds, often initiating cyclization cascades to form heterocyclic rings. The nitrile group is a versatile precursor to amines, amides, and carboxylic acids, crucial functionalities for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the presence of a fluorine atom can significantly enhance metabolic stability, bioavailability, and binding affinity of the final compound, a well-established strategy in modern drug design.[1]
Comparative Synthesis of a Benzofuran-Based Kinase Inhibitor Scaffold
To illustrate the practical advantages of this compound, we will examine the synthesis of a substituted benzofuran scaffold, a privileged structure in many kinase inhibitors. We will compare a synthetic route starting from this compound with a traditional approach utilizing a more conventional starting material.
Target Scaffold: 5-amino-3-methyl-2-(morpholine-4-carbonyl)benzofuran
This scaffold is a key intermediate in the development of various protein kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2]
Route 1: Synthesis via this compound
This route leverages the inherent reactivity of the acetyl and fluoro-substituted nitrile functionalities to efficiently construct the benzofuran core.
Experimental Protocol:
Step 1: Synthesis of 2-(cyanomethyl)-5-acetyl-4-fluorophenol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to hydrolysis with aqueous NaOH followed by acidification to yield the desired phenol.
Step 2: Cyclization to form the Benzofuran Core
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong base like sodium ethoxide.
-
Reflux the mixture for 4 hours. The intramolecular cyclization is driven by the nucleophilic attack of the phenoxide on the nitrile group, followed by tautomerization.
-
After cooling, neutralize the reaction with a mild acid and extract the product with an organic solvent.
Step 3: Functional Group Manipulations
-
The resulting benzofuran can then be further functionalized. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which is then coupled with morpholine, and the acetyl group can be converted to an amino group via a Beckmann rearrangement or other standard methods.
Logical Relationship of Synthetic Route 1
Caption: Synthetic workflow starting from this compound.
Route 2: A Traditional Approach via a Substituted Phenol
This alternative route begins with a pre-functionalized phenol and builds the benzofuran ring through a different cyclization strategy.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-4-acetylphenol
-
Start with commercially available 4-acetylphenol.
-
Perform an electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Step 2: Sonogashira Coupling
-
Couple the 2-bromo-4-acetylphenol with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst.
Step 3: Desilylation and Cyclization
-
Remove the trimethylsilyl group using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Induce cyclization of the resulting terminal alkyne in the presence of a base to form the benzofuran ring.
Step 4: Functionalization
-
Introduce the nitrile and morpholine functionalities in subsequent steps, which can be a multi-step and lower-yielding process compared to Route 1.
Logical Relationship of Synthetic Route 2
Sources
A Senior Application Scientist's Guide to Assessing the Novelty of 4-Acetyl-2-fluorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a perpetual endeavor. The 4-acetyl-2-fluorobenzonitrile scaffold presents a promising starting point for the design of new bioactive molecules. Its unique combination of a reactive acetyl group, an electron-withdrawing nitrile, and a strategically placed fluorine atom offers multiple avenues for chemical modification and optimization of pharmacological properties. This guide provides an in-depth, technically-grounded framework for assessing the novelty of derivatives based on this scaffold, with a focus on their potential as kinase inhibitors in oncology and inflammatory diseases. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis to guide your research.
The this compound Scaffold: A Privileged Starting Point
The this compound core is not merely a random collection of functional groups; it is a well-considered foundation for medicinal chemistry exploration. The benzonitrile moiety is a common feature in many approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functionalities.[2] The acetyl group provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR).
A key initial step in assessing novelty is a thorough understanding of the existing chemical space. While a vast number of benzonitrile derivatives have been explored, the specific substitution pattern of 4-acetyl and 2-fluoro is less common, offering an opportunity for novel intellectual property. A notable example from the patent literature is the synthesis of 4-Acetyl-2-fluoro-6-methoxybenzonitrile , a derivative that highlights the potential for further substitution on the benzene ring. The synthesis of this compound, as described in European Patent EP 3810602 B1, provides a foundational synthetic route that can be adapted for the creation of a diverse library of analogs.
The Strategic Approach to Novelty Assessment
Assessing the novelty of a new series of chemical compounds is a multi-faceted process that extends beyond simple chemical uniqueness. True novelty in a therapeutic context is defined by a combination of factors:
-
Chemical Structure: Is the compound structurally distinct from existing patented molecules or compounds described in the scientific literature?
-
Biological Activity: Does the compound exhibit a novel or significantly improved biological activity profile compared to existing agents? This could be enhanced potency, a different mechanism of action, or an improved selectivity profile.
-
Physicochemical and Pharmacokinetic Properties: Does the compound possess drug-like properties that suggest a favorable absorption, distribution, metabolism, and excretion (ADME) profile?
Our assessment strategy will therefore be a tiered approach, beginning with fundamental physicochemical characterization and progressing through in vitro biological screening to in vivo efficacy models.
Foundational Physicochemical Characterization: The "Drug-Likeness" Profile
Before embarking on extensive biological testing, it is crucial to establish the fundamental physicochemical properties of your newly synthesized this compound derivatives. These properties are critical determinants of a compound's "drug-likeness" and can predict its potential for oral bioavailability and overall developability.[3]
Table 1: Key Physicochemical Parameters for Novelty Assessment
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., using HPLC-UV) | Poor aqueous solubility can hinder absorption and lead to formulation challenges. Comparing the solubility of new derivatives to known kinase inhibitors provides a benchmark. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reversed-phase HPLC | Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The optimal range for oral drugs is typically a LogP between 1 and 5. |
| pKa | Potentiometric titration or UV-spectrophotometry | The ionization state of a compound at physiological pH affects its solubility, permeability, and target binding. |
| Chemical Stability | HPLC-based stability studies in various pH buffers and simulated gastric/intestinal fluids | Assessing stability is crucial to ensure the compound remains intact until it reaches its target. |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid assessment of the aqueous solubility of a large number of compounds.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of each test compound to individual wells in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Include a blank (PBS with 1% DMSO) and a positive control with known solubility.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound class).
-
The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve of the compound in a co-solvent system (e.g., DMSO/water) where it is fully soluble.
In Vitro Biological Evaluation: Unveiling the Activity Profile
Given the prevalence of the benzonitrile scaffold in kinase inhibitors, a primary focus of our biological evaluation will be to assess the inhibitory activity of the new derivatives against a panel of relevant protein kinases.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.
Diagram: Generic Kinase Signaling Pathway
Caption: A workflow for evaluating the in vivo efficacy of novel compounds.
Experimental Protocol: Human Tumor Xenograft Model for Anticancer Activity
This model involves implanting human cancer cells into immunodeficient mice to evaluate the antitumor activity of a compound. [5] Procedure:
-
Implant human tumor cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.
Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used model for acute inflammation.
Procedure:
-
Administer the test compound or vehicle control to rodents (e.g., rats or mice).
-
After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationship (SAR) and Novelty Assessment
The culmination of the experimental data will allow for a comprehensive SAR analysis. By systematically modifying different parts of the this compound scaffold and observing the effects on biological activity, you can identify key structural features that contribute to potency and selectivity.
Key Questions to Address in Your SAR Analysis:
-
Role of the Acetyl Group: Is the acetyl group essential for activity? Can it be replaced with other functional groups (e.g., other ketones, esters, amides) to improve activity or physicochemical properties?
-
Influence of the Fluorine Atom: What is the impact of the fluorine at the 2-position? Does moving it to other positions on the ring alter activity?
-
Substitution on the Benzene Ring: How do different substituents at the 3-, 5-, and 6-positions affect activity? Consider both electronic and steric effects.
By comparing your SAR data with that of known kinase inhibitors or other relevant compound classes, you can firmly establish the novelty of your chemical series. A derivative that demonstrates significantly improved potency, a novel selectivity profile, or a superior "drug-like" profile compared to existing compounds represents a truly novel and valuable discovery.
Conclusion and Future Directions
The this compound scaffold offers a fertile ground for the discovery of novel therapeutic agents. By following a systematic and rigorous approach to novelty assessment, encompassing physicochemical characterization, in vitro biological evaluation, and in vivo efficacy studies, researchers can effectively identify and advance promising lead candidates. The key to success lies in not only demonstrating the unique chemical structure of new derivatives but also in providing compelling experimental data that highlights their superior biological and pharmacological properties compared to the current state-of-the-art. This comprehensive guide provides the foundational knowledge and experimental framework to embark on this exciting journey of drug discovery.
References
- Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: in vitro and in vivo evaluation.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- EP3810602B1, (2022). COMPOUNDS.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.
- Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
- Morris, C. J. (2005). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 292, 115–121.
- Richmond, A. (2002). Nf-kappa B, chemokine gene transcription and tumour growth. Nature reviews. Immunology, 2(9), 664–674.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of medicinal chemistry, 53(22), 7902–7917.
- Cohen, P., & Tcherpakov, M. (2010). Will the ubiquitin system furnish as many drug targets as protein kinases? Cell, 143(5), 686–693.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Acetyl-2-fluorobenzonitrile
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Acetyl-2-fluorobenzonitrile (CAS No. 214760-18-6) demand a rigorous, protocol-driven approach. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is not just on the "how," but the critical "why" behind each procedural step, grounding our recommendations in established chemical safety principles.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Before any disposal activities commence, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic nitrile, and while it does not readily dissociate to release free cyanide ions like inorganic salts, its molecular structure necessitates careful handling.[1][2] The primary risks are associated with its acute toxicity upon exposure and its hazardous decomposition products.
A summary of its hazard profile according to the Globally Harmonized System (GHS) is presented below.
| Hazard Class | GHS Classification | Hazard Statement | Key Considerations |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in handling areas.[3][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Prevent skin contact through appropriate gloves and lab coats.[3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Handle only in well-ventilated areas or with local exhaust ventilation (e.g., fume hood).[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Prolonged or repeated contact can cause irritation.[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Chemical safety goggles or a face shield are mandatory.[3] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Avoid generating dust or aerosols.[3] |
Incompatible Materials: This compound should be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or hazardous reactions.[5][6]
Waste Segregation, Collection, and Storage Protocol
Proper segregation is the foundation of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Immediately label the container as hazardous waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Waste Collection:
-
Solid Waste: Collect un- or minimally-contaminated solids (e.g., weighing paper, gloves) in a separate, clearly labeled bag or container designated for solid chemical waste. For the pure compound or heavily contaminated materials, carefully transfer them into the designated hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Secure Storage: Keep the waste container tightly closed when not in use.[6][7][8] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][8]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, don:
-
Containment & Cleanup:
-
Absorb: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3][5] Place the collected material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials (absorbent pads, wipes) as hazardous waste.
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6][7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]
-
Approved Disposal Methodologies
The chemical nature of this compound dictates the appropriate final disposal method. The presence of nitrogen and fluorine in the molecule requires a process that ensures complete destruction into less harmful components.
Primary Recommended Method: High-Temperature Incineration
The universally accepted and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility that employs high-temperature incineration with flue gas scrubbing.[8]
-
Causality: Incineration at high temperatures (>850°C) ensures the complete thermal oxidation of the molecule. The nitrile group is converted to nitrogen oxides (NOx), and the fluorine atom is converted to hydrogen fluoride (HF).[5][6] A specialized disposal facility is equipped with "scrubbing" technology in their exhaust stacks to neutralize these acidic and hazardous gases before they are released into the atmosphere.
Unacceptable Disposal Methods:
-
Landfill: Direct disposal in a landfill is not acceptable. The compound can leach into soil and groundwater, causing long-term environmental contamination.
-
Sewer/Drain Disposal: Never dispose of this compound down the drain.[8] It can be toxic to aquatic life and interfere with wastewater treatment processes.
-
Evaporation: Allowing the compound to evaporate in a fume hood is not a disposal method and is a violation of environmental regulations.
Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the procedural workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] Your institution's Environmental Health & Safety (EH&S) department is your primary resource for ensuring compliance and should be consulted for specific guidance and waste pickup procedures.
By adhering to these scientifically-grounded procedures, we can ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.
References
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: 4-Acetylbenzonitrile. (2022, May 13). Carl ROTH. Retrieved January 12, 2026, from [Link]
-
4-Fluorobenzonitrile - SAFETY DATA SHEET. (2025, September 6). Alfa Aesar. Retrieved January 12, 2026, from [Link]
-
Cyanide. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
This compound [CAS: 214760-18-6]. (n.d.). Ivy Fine Chemicals. Retrieved January 12, 2026, from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 12, 2026, from [Link]
-
Advisory 7.3 - Identification and Segregation of Hazardous Chemical Waste. (n.d.). University of Cincinnati. Retrieved January 12, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 12, 2026, from [Link]
Sources
- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. ehs.uc.edu [ehs.uc.edu]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
